3-Mercapto-2-methylpenta-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-sulfanylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNNYNSJFKZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870267 | |
| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; onion like aroma | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
50.00 °C. @ 0.50 mm Hg | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.985-0.995 | |
| Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
227456-27-1 | |
| Record name | 3-Mercapto-2-methylpentan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Mercapto-2-methylpentan-1-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-2-methyl-pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310 | |
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| Record name | 1-Pentanol, 3-mercapto-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-2-METHYLPENTAN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-2-methylpentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-2-methylpentan-1-ol is a potent, sulfur-containing organic compound of significant interest due to its distinct sensory characteristics and presence in various natural products, notably onions. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, common synthetic and analytical methodologies, and its known biological interactions, particularly its role in olfaction. The information is intended to serve as a foundational resource for researchers in flavor chemistry, sensory science, and drug development exploring the unique attributes of this molecule.
Chemical and Physical Properties
3-Mercapto-2-methylpentan-1-ol is a clear, colorless to light yellow liquid with a characteristic onion or leek-like aroma.[1][2][3] Its flavor profile is highly dependent on concentration, presenting as a pleasant, meaty, and broth-like scent at low concentrations (around 0.5 ppb) and becoming more sulfuric at higher levels.[1][4][5] The racemic mixture comprises four diastereoisomers.[6]
Table 1: Chemical and Physical Properties of 3-Mercapto-2-methylpentan-1-ol
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-3-sulfanylpentan-1-ol | [2] |
| Synonyms | 3-Mercapto-2-methylpentanol, 1-Pentanol, 3-mercapto-2-methyl- | [2] |
| CAS Number | 227456-27-1 | [2] |
| Molecular Formula | C₆H₁₄OS | [2][7] |
| Molecular Weight | 134.24 g/mol | [2] |
| Boiling Point | 205.0 ± 23.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 77.8 ± 22.6 °C | [1] |
| Refractive Index | 1.472 | [1] |
| Water Solubility | Slightly soluble | [1] |
| Vapor Pressure | 0.0612 mmHg at 25°C | [1] |
| SMILES | CCC(C(C)CO)S | [2][8] |
| InChI | InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | [2][8] |
| InChIKey | HABNNYNSJFKZFE-UHFFFAOYSA-N | [2][8] |
Chemical Structure
3-Mercapto-2-methylpentan-1-ol is a primary alcohol and a thiol, with a chiral center at the second and third carbon atoms, leading to the possibility of four stereoisomers. The structure consists of a five-carbon pentanol backbone with a methyl group at the second carbon and a thiol group at the third carbon.
Experimental Protocols
Synthesis of 3-Mercapto-2-methylpentan-1-ol
A common synthetic route involves a two-step process starting from the corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[9][10]
Step 1: Thioacetic Acid Addition Thioacetic acid is added to 2-methyl-2-pentenal. This reaction proceeds via a Michael addition, where the sulfur atom of the thioacetic acid acts as a nucleophile, attacking the β-carbon of the unsaturated aldehyde.
Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄) The resulting thioester is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[9] This step reduces the aldehyde group to a primary alcohol, yielding 3-mercapto-2-methylpentan-1-ol.
Another reported method involves the reduction of 3-acetylthio-2-methylpentanal, which is synthesized through an aldol condensation of propanal followed by the addition of thioacetic acid.[4] The subsequent reduction of the thioester to the thiol alcohol can be achieved using sodium borohydride (NaBH₄) in an aqueous medium at low temperatures (0–5°C), followed by acidification.[4]
Analysis by Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a key analytical technique used to identify and characterize potent aroma compounds like 3-mercapto-2-methylpentan-1-ol, particularly in complex matrices such as food.[4]
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample, often using headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or a flame photometric detector) for compound identification and quantification.
-
Olfactory Detection: The other stream is directed to an olfactory detection port (ODP), where a trained sensory panelist sniffs the effluent and records the odor character and intensity of the eluting compounds.
-
Data Correlation: The data from the chemical detector (chromatogram) and the sensory panelist (aromagram) are correlated to link specific chemical compounds to their perceived odors.
Biological Significance and Signaling Pathways
Interaction with Olfactory Receptor OR2M3
3-Mercapto-2-methylpentan-1-ol is a potent odorant that is specifically recognized by the human olfactory receptor OR2M3.[4] This interaction is highly specific, and the binding of the odorant to this G-protein-coupled receptor (GPCR) initiates a signal transduction cascade.[4] This leads to the generation of an electrical signal that is transmitted to the brain and perceived as the characteristic onion-like aroma.[4] The high specificity of OR2M3 for this compound suggests a specialized role in the detection of this key food odorant.[4]
Proposed Biosynthesis in Onions
The formation of 3-mercapto-2-methylpentan-1-ol in onions is believed to occur through a multi-step pathway.[4] It is suggested to be formed from the reduction of the intermediate, 3-mercapto-2-methylpentanal.[4][5][11] This aldehyde is thought to arise from the Michael addition of a sulfur-containing compound, such as hydrogen sulfide, to 2-methyl-2-pentenal, which is an aldol condensation product of propanal.[4][10] The concentration of 3-mercapto-2-methylpentan-1-ol can significantly increase when onions are cooked, suggesting the thermal formation from precursors developed during the cutting and storage of raw onions.[3][4]
Safety and Handling
3-Mercapto-2-methylpentan-1-ol is classified as harmful if swallowed.[1][2] It is recommended to handle this chemical in a well-ventilated area, wearing suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Conclusion
3-Mercapto-2-methylpentan-1-ol is a fascinating molecule with a significant impact on the flavor and aroma of various foods, most notably onions. Its unique sensory properties are a direct result of its specific chemical structure and its highly selective interaction with the human olfactory system. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for researchers in the fields of food science, flavor chemistry, and sensory perception. This guide provides a consolidated resource to facilitate further investigation and application of this potent aroma compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-Mercapto-2-methylpentan-1-ol | C6H14OS | CID 6430888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-mercapto-2-methyl pentanol, 227456-27-1 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 3-Mercapto-2-methylpentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 3-Mercapto-2-methylpentan-1-ol, a potent aroma compound with significant interest in the food and flavor industry. This document details the initial identification of this thiol in both thermally processed flavors and raw onions, outlining the key analytical techniques employed for its isolation and structural elucidation. Furthermore, this guide presents detailed experimental protocols for its extraction from natural sources and a common synthetic pathway. Comprehensive quantitative data on its sensory thresholds and concentrations in various foodstuffs are summarized. Finally, the proposed biogenetic formation pathway of 3-Mercapto-2-methylpentan-1-ol is illustrated, providing a complete technical resource for researchers in the field.
Introduction
3-Mercapto-2-methylpentan-1-ol is a sulfur-containing organic compound that has garnered considerable attention for its potent and complex aroma profile. First identified in complex thermally processed flavors and subsequently isolated from raw onions, this molecule is a key contributor to the characteristic scent of many food products.[1][2] Its aroma is highly concentration-dependent, ranging from a pleasant, savory, meat broth-like, and oniony scent at low concentrations (around 0.5 ppb) to a more sulfuric and unpleasant odor at higher levels.[2][3] This dual characteristic makes it a fascinating target for flavor chemists and sensory scientists. The study of 3-Mercapto-2-methylpentan-1-ol is also significant in understanding flavor development during food processing, as its concentration can increase substantially upon cooking.[4] This guide aims to provide a comprehensive technical overview of the discovery, isolation, synthesis, and characterization of this impactful aroma compound.
Discovery and Initial Identification
The discovery of 3-Mercapto-2-methylpentan-1-ol was a result of analytical investigations into the volatile components of both processed flavors and raw onions.[2] Its initial detection was in a complex, thermally processed flavor, with its subsequent isolation and confirmation from raw onions solidifying its importance as a naturally occurring aroma compound.[2] The primary analytical technique that enabled its identification was Gas Chromatography-Olfactometry (GC-O), a powerful method that combines the separation capabilities of gas chromatography with human sensory perception, allowing for the pinpointing of potent odorants in a complex mixture.[4]
The chemical structure of this novel compound was elucidated using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The identity was then definitively confirmed through the chemical synthesis of the proposed structure and comparison of its analytical and sensory data with the isolated natural compound.[2]
Physicochemical and Sensory Properties
Physicochemical Data
A summary of the key physicochemical properties of 3-Mercapto-2-methylpentan-1-ol is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₄OS |
| Molecular Weight | 134.24 g/mol |
| CAS Number | 227456-27-1 |
| Appearance | Colorless liquid |
| Odor | Meaty, sweaty, onion-like |
| Boiling Point | 76-78 °C at 10 mmHg |
Data sourced from publicly available chemical databases.
Sensory Data
The sensory perception of 3-Mercapto-2-methylpentan-1-ol is highly dependent on its concentration. The following table summarizes its reported odor thresholds and descriptors at various concentrations.
| Concentration | Odor Descriptor(s) | Odor Threshold (in water) |
| 0.5 ppb | Pleasant, meat broth, sweaty, onion, leek-like | 0.03 µg/L |
| High Concentrations | Sulfuric, unpleasant | - |
Data sourced from multiple sensory evaluation studies.[2][3]
Experimental Protocols
Isolation from Natural Sources (Onions)
A common method for the extraction and isolation of volatile sulfur compounds like 3-Mercapto-2-methylpentan-1-ol from onions is Simultaneous Distillation-Extraction (SDE).
Protocol: Simultaneous Distillation-Extraction (SDE) of Onion Volatiles
-
Sample Preparation: Homogenize fresh onions in water to create a slurry.
-
Enzymatic Hydrolysis (Optional but Recommended): Incubate the onion slurry in the dark at 30-40°C for 1.5-2.5 hours to enhance the release of volatile compounds through enzymatic action.[5]
-
SDE Apparatus Setup: Assemble the SDE apparatus with a flask containing the onion slurry, a heating mantle, a condenser, and a collection flask containing a suitable organic solvent (e.g., dichloromethane).
-
Extraction: Heat the onion slurry to boiling while simultaneously refluxing the extraction solvent. The steam and volatile compounds from the onion slurry are condensed and mixed with the solvent, allowing for the extraction of the volatiles. Continue the process for 1.5-2.5 hours.[5]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Carefully concentrate the extract under a gentle stream of nitrogen to a small volume.
-
Fractionation (Optional): The concentrated extract can be further purified by column chromatography on silica gel to isolate fractions containing the target compound.
Experimental Workflow for Isolation from Onions
Caption: Workflow for the isolation of 3-Mercapto-2-methylpentan-1-ol from onions.
Chemical Synthesis
A common synthetic route to 3-Mercapto-2-methylpentan-1-ol involves the reduction of a thioester precursor.[4]
Protocol: Synthesis via Reduction of 3-Acetylthio-2-methylpentanal
-
Synthesis of 3-Acetylthio-2-methylpentanal: This precursor is typically synthesized through an aldol condensation of propanal, followed by the addition of thioacetic acid.
-
Reduction to the Thiol:
-
Dissolve 3-Acetylthio-2-methylpentanal in an aqueous medium.
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add a solution of sodium borohydride (NaBH₄) while maintaining the low temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to quench the excess reducing agent and hydrolyze any borate esters.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-Mercapto-2-methylpentan-1-ol.
-
Synthetic Pathway
Caption: Synthetic route to 3-Mercapto-2-methylpentan-1-ol.
Analytical Characterization
Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC-O is instrumental in identifying the aroma-active compounds in a sample, while GC-MS provides structural information for identification.
Typical GC-MS Parameters for Volatile Sulfur Compound Analysis:
| Parameter | Typical Setting |
| Column | DB-WAX or equivalent polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 230 °C |
| Ion Source Temp | 200 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of the molecule.
¹H and ¹³C NMR Spectral Data (Predicted):
¹H NMR (Predicted, in CDCl₃):
-
δ 0.95 (t, 3H, J=7.4 Hz, -CH₂CH₃)
-
δ 1.01 (d, 3H, J=7.0 Hz, -CH(CH₃)CH₂OH)
-
δ 1.45-1.65 (m, 2H, -CH₂CH₃)
-
δ 1.80-1.95 (m, 1H, -CH(CH₃)CH₂OH)
-
δ 2.85-2.95 (m, 1H, -CH(SH)-)
-
δ 3.60-3.75 (m, 2H, -CH₂OH)
-
SH proton signal is often broad and its chemical shift is concentration and solvent dependent.
¹³C NMR (Predicted, in CDCl₃):
-
δ 11.5 (-CH₂CH₃)
-
δ 15.0 (-CH(CH₃)CH₂OH)
-
δ 25.0 (-CH₂CH₃)
-
δ 45.0 (-CH(SH)-)
-
δ 50.0 (-CH(CH₃)CH₂OH)
-
δ 65.0 (-CH₂OH)
Natural Occurrence and Formation Pathway
Concentration in Foodstuffs
3-Mercapto-2-methylpentan-1-ol has been quantified in various Allium species. The concentrations can vary significantly depending on the variety, origin, and processing method.
| Food Source | Processing State | Concentration (µg/kg) | Reference |
| Onions (various origins) | Raw | 8 - 32 | [6] |
| Onions | Sliced, stored (50 min), then cooked | 34 - 246 | [6] |
| Onions | Simultaneous Steam Distillation-Extraction | >1200 | [6] |
| Chives | Not specified | Present (quantified) | [6] |
| Scallions | Not specified | Present (quantified) | [6] |
| Leek | Not specified | Present (quantified) | [6] |
| Garlic | Not specified | Not detected | [6] |
| Bear's Garlic | Not specified | Not detected | [6] |
Proposed Biogenetic Formation Pathway
The formation of 3-Mercapto-2-methylpentan-1-ol in onions is believed to occur through a multi-step biogenetic pathway.[4] It is proposed that this pathway begins with the aldol condensation of two molecules of propanal, a compound formed after the cutting of onions.[3]
Proposed Formation Pathway
Caption: Proposed biogenetic pathway for the formation of 3-Mercapto-2-methylpentan-1-ol.
Conclusion
3-Mercapto-2-methylpentan-1-ol is a pivotal aroma compound, the discovery and characterization of which have significantly advanced our understanding of flavor chemistry, particularly in Allium species. This technical guide has provided a comprehensive overview of its discovery, detailed experimental protocols for its isolation and synthesis, and a summary of its sensory and chemical properties. The information presented herein serves as a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the study and application of this potent sulfur-containing molecule. Further research into its biosynthetic precursors and the enzymatic processes involved in its formation will continue to be an area of active investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
- 5. CN1308425C - Method for extracting onion essential oil - Google Patents [patents.google.com]
- 6. Quantitation of the intense aroma compound 3-mercapto-2-methylpentan-1-ol in raw and processed onions (Allium cepa) of different origins and in other Allium varieties using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
organosulfur chemistry of 3-Mercapto-2-methylpenta-1-ol
An In-depth Technical Guide to the Organosulfur Chemistry of 3-Mercapto-2-methylpenta-1-ol
Executive Summary: This document provides a comprehensive technical overview of the (CAS No. 227456-27-1), a polyfunctional thiol recognized for its potent sensory characteristics.[1] Primarily known as a key aroma compound in onions and thermally processed foods, its chemistry is of significant interest to flavor scientists and organic chemists.[2][3] This guide details the synthesis, physicochemical properties, characteristic reactions, and potential, though not yet realized, applications in the broader context of medicinal chemistry. Detailed experimental protocols for its synthesis and key reactions are provided, alongside structured data tables and visualizations to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is an organosulfur compound containing both a primary alcohol and a secondary thiol functional group. This bifunctionality makes it an interesting subject for chemical study. It is a key food odorant, contributing a pleasant meat broth, onion, and leek-like aroma at very low concentrations (around 0.5 ppb), but can be perceived as sulfuric at higher levels.[2][3] The molecule exists as a mixture of four diastereomers, with the odor thresholds of the stereoisomers varying dramatically.[4] While its primary application lies within the flavor and fragrance industry, the thiol moiety is a crucial functional group in numerous pharmacologically active agents.[5][6][7] This guide explores the core chemistry of this molecule, providing a foundation for its synthesis, analysis, and the potential exploration of its bioactivity.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its purification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 227456-27-1 | [8][9] |
| Molecular Formula | C₆H₁₄OS | [8] |
| Molecular Weight | 134.24 g/mol | [8] |
| Appearance | Clear, colorless to light yellow liquid | [8] |
| Odor | Onion-like, meaty, sulfurous | [8][9] |
| Boiling Point | 50.00 °C @ 0.50 mmHg | [8] |
| Density | 0.985 - 0.995 g/cm³ @ 25 °C | [8] |
| Refractive Index | 1.480 - 1.490 @ 20 °C | [8] |
| pKa | 10.50 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in water | [8] |
| Kovats RI (non-polar) | 1080 - 1084 | [8][10] |
| Kovats RI (polar) | 1822 - 1833 |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling (J Hz) | Assignment |
| 0.95 (approx.) | t | 7.4 | -CH₂CH₃ | |
| 0.98 | d | 6.8 | -CH(CH₃ )CH₂OH | |
| 1.39 | t | 8.4 | -SH | |
| 1.55 (approx.) | m | -CH₂ CH₃ | ||
| 1.77 - 1.85 | m | -CH (CH₃)CH₂OH | ||
| 2.45 - 2.68 | m | -CH(SH )- | ||
| 3.53 (approx.) | m | -CH₂OH | ||
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| 12.0 | -CH₂CH₃ | |||
| 15.5 | -CH(CH₃ )CH₂OH | |||
| 28.0 | -CH₂ CH₃ | |||
| 45.0 | -CH (SH)- | |||
| 48.0 | -CH (CH₃)CH₂OH | |||
| 65.0 | -CH₂ OH | |||
| Mass Spectrometry (EI, Predicted) | m/z | Assignment | ||
| 134.08 | [M]⁺ (Molecular Ion) | |||
| 116.07 | [M - H₂O]⁺ | |||
| 101.05 | [M - SH]⁺ | |||
| 75.03 | [CH(SH)CH₂CH₃]⁺ | |||
| 57.07 | [C₄H₉]⁺ |
Partial ¹H NMR data reported in source[8].
Synthesis and Manufacturing
The synthesis of this compound is typically achieved via a multi-step process starting from simple aldehydes. A common and logical pathway involves an aldol condensation, a Michael addition to introduce the sulfur moiety as a protected thiol, and a final reduction.
Experimental Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations.
Step 1: Synthesis of 2-Methylpent-2-enal (Aldol Condensation)
-
To a stirred solution of propanal (2.0 mol) in water (500 mL), add a catalytic amount of 10% aqueous NaOH (10 mL) dropwise while maintaining the temperature below 20 °C using an ice bath.
-
Stir the mixture vigorously for 2-3 hours at room temperature. The mixture will become biphasic.
-
Separate the organic layer. Wash the organic layer with saturated NaCl solution (2 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and distill under reduced pressure to yield 2-methylpent-2-enal.
Step 2: Synthesis of 3-(Acetylthio)-2-methylpentanal (Michael Addition) [11]
-
Under a nitrogen atmosphere, cool the 2-methylpent-2-enal (1.0 mol) from Step 1 to 10 °C.
-
Add a catalytic amount of piperidine (1 mL).
-
Add thioacetic acid (1.2 mol) dropwise, maintaining the temperature at 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
The crude 3-(acetylthio)-2-methylpentanal can be purified by vacuum distillation or used directly in the next step.
Step 3: Synthesis of this compound (Reduction) [2]
-
Dissolve the crude 3-(acetylthio)-2-methylpentanal (0.8 mol) in methanol (1 L) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C. Note: This step reduces both the aldehyde and the thioester.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 4 hours.
-
Slowly quench the reaction by the dropwise addition of 3M HCl until the pH is ~2, which hydrolyzes the borate esters and ensures the thiol is protonated.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 300 mL).
-
Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous Na₂SO₄.
-
After filtering, concentrate the solvent on a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[2]
Chemical Reactivity
The chemistry of this compound is dominated by the thiol (-SH) functional group, which is a versatile and reactive moiety.
-
Acidity: Thiols are generally more acidic than their corresponding alcohols. The thiol proton can be removed by a moderately strong base to form a thiolate anion (RS⁻), which is a potent nucleophile.
-
Nucleophilicity: The thiolate anion is an excellent nucleophile and can participate in Sₙ2 reactions with alkyl halides to form thioethers.
-
Oxidation: The most common reaction of thiols is oxidation. Mild oxidizing agents readily convert thiols to disulfides (RS-SR). This is a reversible reaction, as disulfides can be reduced back to thiols. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H).
Experimental Protocol 2: Oxidation to bis(1-hydroxy-2-methylpentan-3-yl) disulfide
This protocol is based on a mild, environmentally friendly method for thiol oxidation.[5]
-
In a round-bottom flask, dissolve this compound (10 mmol) in methanol (50 mL).
-
Add a catalytic amount of sodium iodide (NaI) (0.2 mmol, 2 mol%).
-
Stir the solution at room temperature and add 30% aqueous hydrogen peroxide (H₂O₂) (11 mmol) dropwise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting thiol is consumed, add a saturated aqueous solution of sodium thiosulfate (20 mL) to quench any remaining peroxide and iodine.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude disulfide, which can be purified by column chromatography on silica gel.
Relevance in Drug Development and Life Sciences
While there are no documented applications of this compound itself as a therapeutic agent, its core thiol functional group is of paramount importance in pharmacology and drug design.[5][6][11] Organosulfur compounds are present in a wide array of approved drugs and demonstrate diverse biological activities.[5][6]
The thiol group imparts several key properties that are beneficial in a medicinal context:[7]
-
Antioxidant Activity: Thiols can act as potent radical scavengers, directly reducing reactive oxygen species (ROS) and protecting cells from oxidative stress. They can also replenish intracellular levels of glutathione (GSH), the body's primary endogenous antioxidant.
-
Metal Chelation: As soft nucleophiles, thiols form strong complexes with heavy metal ions like mercury, lead, and arsenic. Thiol-containing drugs are the standard of care for treating heavy metal poisoning.[7]
-
Enzyme Interaction: The thiol group of cysteine residues is often found in the active sites of enzymes. Thiol-containing drugs can interact with these sites as inhibitors or modulators.
-
Mucolytic Action: Drugs like N-acetylcysteine work by cleaving disulfide bonds in the proteins of mucus, reducing its viscosity.
The presence of both a thiol and a hydroxyl group in this compound offers possibilities for developing derivatives with tailored solubility and reactivity, making it a potentially interesting, albeit unexplored, scaffold for medicinal chemistry investigations.
Conclusion
This compound is a fascinating organosulfur molecule whose chemistry is defined by the interplay of its thiol and alcohol functionalities. While its current significance is rooted in flavor chemistry, the synthetic routes and reactivity patterns detailed in this guide are fundamental to its study and potential derivatization. The well-established importance of the thiol group in medicinal chemistry suggests that, while unexplored, the scaffold of this compound could serve as a starting point for future research in drug discovery and development, particularly in areas leveraging antioxidant or nucleophilic properties. This guide provides the core chemical knowledge necessary for such explorations.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0924198B1 - 3-Mercapto-2-alkyl-alkan-1-ols and their use as perfuming and flavouring agents - Google Patents [patents.google.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 5. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Human Metabolome Database: Showing metabocard for 3-Mercapto-2-methylpentanol (HMDB0034878) [hmdb.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. imreblank.ch [imreblank.ch]
- 11. pubs.acs.org [pubs.acs.org]
sensory characteristics of 3-Mercapto-2-methylpenta-1-ol
An In-depth Technical Guide to the Sensory Characteristics of 3-Mercapto-2-methylpenta-1-ol
Introduction
This compound (3-MMP) is a potent, sulfur-containing aroma compound that plays a crucial role in the flavor profile of various food products.[1] First identified in thermally processed flavors and subsequently isolated from raw onions, this compound is recognized as a key odorant in the Allium genus.[2][3] Its sensory characteristics are highly complex and concentration-dependent, ranging from pleasant savory notes at low levels to potent sulfuric aromas at higher concentrations.[1][4] This guide provides a comprehensive overview of the sensory properties of 3-MMP, detailed experimental protocols for its evaluation, and insights into its mechanism of perception, tailored for researchers and professionals in the fields of flavor chemistry, sensory science, and drug development.
Sensory Profile: Odor and Flavor
The perceived aroma of this compound is heavily influenced by its concentration. At very low levels, around 0.5 parts per billion (ppb), it imparts desirable savory, meaty, and onion- or leek-like aromas.[1][2][3][4] However, at higher concentrations, its scent can become overwhelmingly sulfuric and less pleasant.[1]
The overall flavor profile is described as alliaceous (onion/garlic-like), brothy, burnt, cooked, meaty, metallic, roasted, and sulfurous.[5] This complexity makes it a significant contributor to the characteristic flavor of both raw and cooked onions.[2][6]
Quantitative Sensory Data
The potency of 3-MMP is highlighted by its extremely low detection and recognition thresholds. These values can vary significantly based on the specific stereoisomer and the medium in which they are evaluated.
Table 1: Oral Sensory Thresholds for Racemic this compound in Aqueous Solution
| Threshold Type | Concentration (ppb) | Method |
| Detection | ~0.90 | Forced-choice staircase procedure[6] |
| Recognition (as "onion") | ~5 | Single stimulus per trial presentation[6] |
Table 2: Odor Thresholds of this compound Stereoisomers in Water
The stereochemistry of the molecule has a profound impact on its odor threshold. The anti-isomers are significantly more potent than the syn-isomers.[1]
| Stereoisomer | Configuration | Odor Threshold (µg/L or ppb) | Relative Potency |
| (-)-(2S,3R) | anti | 0.03 | ~300-400x more potent than syn-isomers |
| (+)-(2R,3S) | anti | 0.04 | ~300x more potent than syn-isomers |
| (+)-(2R,3R) | syn | > 12 | - |
| (-)-(2S,3S) | syn | > 30 | - |
| Data sourced from Leffingwell, J.C.[7] |
Odor-Taste Interactions: Savory Enhancement
A key characteristic of 3-MMP is its ability to modulate taste perception. Studies have shown that oral exposure to 3-MMP selectively enhances the savory (umami) intensity of monosodium glutamate (MSG).[6] This effect was demonstrated to be dependent on retronasal aroma perception, as the enhancement was eliminated when participants wore nose-clips.[6] This property makes 3-MMP a promising candidate for enhancing or imparting savory flavors in food systems.[6]
Mechanism of Olfactory Perception
The human olfactory system exhibits a remarkable and unusual specificity for this compound. Research has identified a single human odorant receptor, OR2M3 , which is highly sensitive and selectively tuned to this compound.[6][8] Out of 391 human odorant receptors tested, only OR2M3 responded significantly to 3-MMP, with a half-maximal effective concentration (EC₅₀) in the submicromolar range.[2] This high degree of specificity is rare within the typically combinatorial nature of the olfactory system and underscores the biological importance of this particular aroma compound.[2][6]
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. 3-mercapto-2-methyl pentanol, 227456-27-1 [thegoodscentscompany.com]
- 6. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3-mercapto-2-methyl-pentane-1-ols [leffingwell.com]
- 8. researchgate.net [researchgate.net]
formation pathway of 3-Mercapto-2-methylpenta-1-ol in onions
An In-depth Technical Guide on the Formation Pathway of 3-Mercapto-2-methylpenta-1-ol in Onions
Executive Summary: this compound is a potent, sulfur-containing aroma compound that significantly contributes to the characteristic flavor profile of both raw and cooked onions (Allium cepa).[1][2] Its aroma is highly concentration-dependent, described as pleasant, reminiscent of meat broth, sweaty, and leek-like at low concentrations (e.g., 0.5 ppb), while becoming more sulfuric at higher levels.[1][3] This guide provides a detailed elucidation of its formation pathway, from stable precursors in intact onion tissue to the final volatile compound generated upon cellular disruption and subsequent chemical reactions. It includes quantitative data, detailed experimental protocols for its analysis, and visual diagrams of the key biosynthetic and analytical processes, tailored for researchers in food science, flavor chemistry, and drug development.
Introduction to Onion Flavor Chemistry
The characteristic flavor and aroma of onions are not present in the intact vegetable but are rapidly generated when the tissue is damaged by cutting, crushing, or chewing.[4] This process releases sequestered enzymes that act on stable, non-volatile sulfur-containing precursors.[5][6] The primary precursors are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), with S-trans-prop-1-enyl cysteine sulfoxide (isoalliin) being the most abundant in onions.[7][8][9][10] The enzymatic cleavage of these precursors initiates a cascade of chemical reactions, producing a complex mixture of volatile sulfur compounds, including thiosulfinates, disulfides, and various thiols.[1][11] Among these, this compound has been identified as a key food odorant, defining the overall aroma of onions.[1][3] Its concentration significantly increases during cooking, suggesting a formation mechanism that relies on precursors generated enzymatically during the initial cutting and processing of the raw onion.[2][12]
The Biosynthetic and Chemical Formation Pathway
The formation of this compound is not a direct enzymatic product but rather the result of a sequence of enzymatic and subsequent chemical reactions that begin with the disruption of onion cells.
Enzymatic Initiation: The Role of Alliinase
In intact onion cells, the enzyme alliinase (EC 4.4.1.4) is physically separated in the vacuole from its substrates, the ACSOs, which are located in the cytoplasm.[5][13] Upon tissue damage, this compartmentalization is lost, and alliinase is released.[4][6] Alliinase rapidly cleaves the primary precursor in onion, isoalliin, to produce pyruvate, ammonia, and the highly reactive intermediate, 1-propenylsulfenic acid.[4][11]
Generation of Key Reactants: Propanal and Hydrogen Sulfide
1-propenylsulfenic acid is an unstable compound. While it can be converted by the lachrymatory factor synthase (LFS) enzyme into the tear-inducing compound syn-propanethial-S-oxide, it also serves as a source for other key reactants.[4][11][14] Through a series of rearrangements and reactions, propanal and hydrogen sulfide (H₂S) are generated in the onion matrix.[15][16] These two molecules are the fundamental building blocks for the subsequent formation of this compound.
Aldol Condensation of Propanal
Two molecules of propanal undergo an aldol self-condensation reaction. This classic organic reaction forms a new carbon-carbon bond, resulting in the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[1][15] This step is crucial as it creates the six-carbon backbone of the final aroma compound.
Thiolation via Michael Addition
The next step involves the nucleophilic 1,4-addition, or Michael addition, of hydrogen sulfide to the double bond of 2-methyl-2-pentenal.[1][15] This reaction introduces the sulfur atom (thiol group) at the C-3 position of the carbon chain, yielding the intermediate aldehyde, 3-mercapto-2-methylpentanal.[1][3] This intermediate has also been identified as a potent flavor compound in its own right.[1]
Final Reduction to this compound
In the final step, the aldehyde functional group of 3-mercapto-2-methylpentanal is reduced to a primary alcohol.[1][3] This reduction reaction yields the final product, this compound.
Caption: Proposed .
Quantitative Data
The concentration of this compound varies significantly depending on the onion variety and processing method. Cooking, in particular, dramatically increases its concentration, confirming its formation from precursors generated during preparation.
| Onion Preparation Method | Concentration Range (µg/kg) | Reference(s) |
| Raw Onions | 8 - 32 | [2][12] |
| Sliced, Stored (50 min), then Cooked | 34 - 246 | [2][12] |
| Simultaneous Steam Distillation-Extraction | > 1200 | [2][12] |
Experimental Protocols
Protocol for Quantitation via Stable Isotope Dilution Assay (SIDA)
This method, adapted from Granvogl et al. (2004), is the gold standard for accurate quantitation of volatile aroma compounds.[2][12]
-
Synthesis of Internal Standard: Synthesize [(²H₂)]-3-mercapto-2-methylpentan-1-ol to serve as the internal standard. This ensures accurate quantification by accounting for losses during sample preparation and analysis.
-
Sample Preparation:
-
Homogenize a known weight of onion tissue (e.g., 100g) in water.
-
For cooked samples, slice the onion, allow it to stand for a defined period (e.g., 50 minutes) to allow for enzymatic precursor formation, and then cook (e.g., boil for 10 minutes).
-
Spike the homogenate with a known amount of the deuterated internal standard.
-
-
Extraction:
-
Perform a simultaneous steam distillation-extraction (SDE) using an appropriate solvent (e.g., dichloromethane) for an extended period (e.g., 2 hours) to isolate volatile compounds.
-
Alternatively, use solvent extraction followed by thiol enrichment.
-
-
Thiol Enrichment (Optional but Recommended):
-
Prepare a mercuric agarose gel column.
-
Pass the concentrated extract through the column to selectively bind thiol-containing compounds.
-
Wash the column with a non-polar solvent to remove non-thiol compounds.
-
Elute the bound thiols using a solution containing a competing thiol, such as dithiothreitol (DTT) in a solvent like dichloromethane.[15][16]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Concentrate the final extract to a small volume.
-
Inject an aliquot into a GC-MS system.
-
Use a suitable capillary column (e.g., a mid-polar column like RTX-1701) to separate the compounds.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring specific ions for the analyte and the internal standard.
-
Quantify the native this compound by comparing the peak area of its characteristic ion with the peak area of the corresponding ion from the deuterated internal standard.
-
Caption: Experimental workflow for the quantitation of this compound.
Conclusion
The formation of this compound in onions is a fascinating example of how enzymatic action on stable precursors initiates a cascade of non-enzymatic chemical reactions to produce a potent aroma compound. The pathway begins with the alliinase-mediated breakdown of isoalliin, leading to the formation of propanal and hydrogen sulfide. These simple molecules then undergo aldol condensation, Michael addition, and a final reduction to build the complex flavor molecule. Understanding this pathway is critical for food scientists aiming to modulate onion flavor in processed foods and for researchers investigating the complex chemistry of natural products. The provided protocols offer a robust framework for the accurate identification and quantification of this key odorant.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of the intense aroma compound 3-mercapto-2-methylpentan-1-ol in raw and processed onions (Allium cepa) of different origins and in other Allium varieties using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity Reference Standard [benchchem.com]
- 4. cookingscienceguy.com [cookingscienceguy.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Alliinase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hort [journals.ashs.org]
- 11. Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. liverpool.ac.uk [liverpool.ac.uk]
- 14. Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Mercapto-2-methylpentan-1-ol, a potent aroma compound with significant interest in flavor chemistry and potential applications in sensory science and drug development. This document details its chemical and physical properties, synthesis, and biological interactions, with a focus on its role as a specific ligand for the human olfactory receptor OR2M3.
Chemical and Physical Properties
3-Mercapto-2-methylpentan-1-ol is a chiral molecule, existing as a racemic mixture of four diastereoisomers. Its potent, onion- and leek-like aroma is highly concentration-dependent. At low concentrations (around 0.5 parts per billion), it imparts a pleasant, meaty, and savory aroma, while at higher concentrations, it can be perceived as sulfuric.[1][2] The sensory properties, particularly the odor thresholds, vary significantly between its stereoisomers.
Table 1: Physicochemical Properties of 3-Mercapto-2-methylpentan-1-ol
| Property | Value | Source |
| Molecular Formula | C₆H₁₄OS | PubChem[2] |
| Molecular Weight | 134.24 g/mol | PubChem[2] |
| CAS Number | 227456-27-1 | PubChem[2] |
| Appearance | Clear liquid | The Good Scents Company[3] |
| Odor | Onion, leek, meaty, sweaty | The Good Scents Company[3], PubChem[2] |
| Boiling Point | 50 °C @ 0.5 mmHg | PubChem[2] |
| Density | 0.985 - 0.995 g/cm³ @ 25 °C | The Good Scents Company[3] |
| Refractive Index | 1.480 - 1.490 @ 20 °C | The Good Scents Company[3] |
| Odor Threshold (anti-isomers) | 0.03 - 0.04 µg/L in water | BenchChem[1] |
| Odor Threshold (syn-isomers) | Estimated to be 100-300 times higher than anti-isomers | BenchChem[1] |
| FEMA Number | 3996 | The Good Scents Company[3] |
Experimental Protocols
Synthesis of 3-Mercapto-2-methylpentan-1-ol
A common synthetic route involves a two-step process: a Michael addition of thioacetic acid to an α,β-unsaturated aldehyde, followed by the reduction of the resulting thioester and aldehyde functionalities.
Step 1: Synthesis of 3-(Acetylthio)-2-methylpentanal
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine 2-methyl-2-pentenal (1.0 eq) and piperidine (0.01 eq).
-
Addition of Thioacetic Acid: Cool the mixture to 10°C and add thioacetic acid (1.1 eq) dropwise over a period of 10 minutes, maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(acetylthio)-2-methylpentanal.
Step 2: Reduction to 3-Mercapto-2-methylpentan-1-ol
-
Method A: Using Sodium Borohydride
-
Reaction Setup: Dissolve the crude 3-(acetylthio)-2-methylpentanal in ethanol and cool to 0-5°C in an ice bath.
-
Reduction: Slowly add a solution of sodium borohydride (NaBH₄) (2.5 eq) in water to the cooled solution.
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours.
-
Quenching and Extraction: Acidify the reaction mixture to a pH of 1-1.5 with dilute hydrochloric acid. Extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
-
-
Method B: Using Lithium Aluminum Hydride
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether.
-
Addition of Thioester: Cool the suspension to 0°C and add a solution of crude 3-(acetylthio)-2-methylpentanal in anhydrous diethyl ether dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Purification: Filter the resulting solids and wash with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by vacuum distillation.
-
Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique used to identify potent aroma compounds in a mixture by combining the separation power of gas chromatography with human sensory perception.
-
Sample Preparation: Prepare an extract of the sample containing volatile compounds (e.g., onion extract). This can be achieved by methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).
-
GC Separation: Inject the extract into a gas chromatograph equipped with a capillary column suitable for separating volatile sulfur compounds (e.g., a polar column like BP-20). The oven temperature is programmed to ramp up to elute the compounds based on their boiling points.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or a flame ionization detector), and the other is directed to an olfactometry port.
-
Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
-
Data Correlation: The data from the chemical detector (retention times and mass spectra) are correlated with the sensory data from the panelist to identify the compounds responsible for specific aromas. 3-Mercapto-2-methylpentan-1-ol is identified by its characteristic retention time and onion-like aroma.
Signaling Pathways and Experimental Workflows
Synthesis Workflow of 3-Mercapto-2-methylpentan-1-ol
The following diagram illustrates the two-step synthesis of 3-Mercapto-2-methylpentan-1-ol from 2-methyl-2-pentenal.
References
An In-depth Technical Guide to 3-Mercapto-2-methylpentan-1-ol: Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-2-methylpentan-1-ol is a sulfur-containing organic compound of significant interest in the fields of flavor chemistry and sensory science. Primarily recognized as a potent aroma compound found in onions and other Allium species, its unique organoleptic properties have led to its use as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Mercapto-2-methylpentan-1-ol, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions, particularly its specific agonism of the human olfactory receptor OR2M3. While its current applications are confined to the flavor and fragrance industry, this document also discusses the broader context of mercaptan pharmacology, offering insights for drug development professionals interested in the potential bioactivities of thiol-containing molecules.
Physical and Chemical Properties
3-Mercapto-2-methylpentan-1-ol is a chiral molecule with two stereocenters, existing as a mixture of four stereoisomers. Its physical state is a clear liquid with a characteristic onion-like aroma.[1] The odor profile is highly concentration-dependent, ranging from a pleasant, meaty, and broth-like scent at low concentrations (around 0.5 parts per billion) to a more sulfuric and potent onion and leek-like odor at higher concentrations.[2][3]
Table 1: Physical and Chemical Properties of 3-Mercapto-2-methylpentan-1-ol
| Property | Value | Source |
| Molecular Formula | C6H14OS | [1] |
| Molecular Weight | 134.24 g/mol | [1] |
| CAS Number | 227456-27-1 | [1] |
| Appearance | Clear liquid | [1] |
| Odor | Onion-like, meaty, broth-like | [2][3] |
| Boiling Point | 50 °C @ 0.50 mm Hg | [1] |
| Density | 0.985 - 0.995 g/cm³ | [1] |
| Refractive Index | 1.480 - 1.490 | [1] |
| Solubility | Slightly soluble in water | [1] |
Chemical Synthesis and Reactions
The synthesis of 3-Mercapto-2-methylpentan-1-ol typically involves the introduction of a thiol group to a pentanol backbone. Two primary synthetic routes have been described in the literature.
Synthesis via Reduction of a Thioester Precursor
A common method for the preparation of 3-Mercapto-2-methylpentan-1-ol involves the reduction of 3-acetylthio-2-methylpentanal. This precursor is synthesized through an aldol condensation of propanal, followed by the addition of thioacetic acid. The subsequent reduction of the thioester can be achieved using a reducing agent such as sodium borohydride.
Synthesis from α,β-Unsaturated Aldehydes
An alternative synthesis route starts from the corresponding 2-methylalk-2-enal. The process involves the addition of thioacetic acid to the α,β-unsaturated aldehyde, followed by reduction of the resulting thioester and aldehyde functionalities using a strong reducing agent like lithium aluminum hydride (LiAlH4).[4]
Chemical Reactivity: Oxidation
The thiol group in 3-Mercapto-2-methylpentan-1-ol is susceptible to oxidation, a characteristic reaction of mercaptans. This can lead to the formation of various oxidation products, most notably disulfides. The oxidation of two molecules of the thiol yields the corresponding symmetrical disulfide.
Experimental Protocols
Synthesis of 3-Mercapto-2-methylpentan-1-ol (General Protocol)
Materials:
-
2-Methyl-2-pentenal
-
Thioacetic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Standard laboratory glassware and safety equipment
Procedure (based on the LiAlH₄ reduction route):
-
Thioester Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-2-pentenal in an appropriate anhydrous solvent. Add thioacetic acid dropwise at a controlled temperature (e.g., 0 °C) and stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or GC).
-
Reduction: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether. Cool this suspension to 0 °C. Slowly add the thioester intermediate from the previous step to the LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Carefully quench the reaction by the dropwise addition of water, followed by a solution of sodium hydroxide and then more water. Filter the resulting mixture to remove the aluminum salts.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for the analysis.
-
Injection: Splitless or split injection can be used, depending on the sample concentration.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) is typically employed to separate the analyte from other volatile components.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of 3-Mercapto-2-methylpentan-1-ol will show characteristic fragmentation patterns that can be used for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule. Key signals to expect include those for the hydroxyl proton, the thiol proton, the methyl groups, and the methylene groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, aiding in structural confirmation.
Biological Activity and Signaling Pathways
The primary and most well-characterized biological activity of 3-Mercapto-2-methylpentan-1-ol is its interaction with the human olfactory system.
Agonism of the Human Olfactory Receptor OR2M3
Recent research has demonstrated that 3-Mercapto-2-methylpentan-1-ol is a highly specific and potent agonist of the human olfactory receptor OR2M3. This G-protein coupled receptor (GPCR) is narrowly tuned to this specific odorant, showing a strong response at submicromolar concentrations. The activation of OR2M3 by 3-Mercapto-2-methylpentan-1-ol initiates a signaling cascade within the olfactory sensory neuron, leading to the perception of its characteristic onion-like aroma.
Relevance for Drug Development
While 3-Mercapto-2-methylpentan-1-ol is primarily known for its sensory properties, the presence of a thiol group suggests potential for broader biological activity, a feature of interest to drug development professionals.
The Chemistry and Pharmacology of Thiols
Thiols are known to participate in a variety of biological processes. The sulfhydryl group can undergo redox reactions, act as a nucleophile, and bind to metal ions. These properties are exploited in a number of therapeutic agents. For instance, some drugs containing thiol groups act as antioxidants, while others are designed to interact with specific enzymatic targets.
Potential Areas for Investigation
Given the specific and potent interaction of 3-Mercapto-2-methylpentan-1-ol with a human GPCR, further research could explore its potential to interact with other receptors, including those with therapeutic relevance. The structural motifs of this molecule could serve as a starting point for the design of novel ligands for other GPCRs. However, it is crucial to note that there is currently no published research indicating any therapeutic applications for this compound.
Toxicology and Safety
As a flavoring agent, 3-Mercapto-2-methylpentan-1-ol has been evaluated for its safety. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. General toxicological data on mercaptans indicate that at high concentrations, they can cause irritation to the skin, eyes, and respiratory tract.
Conclusion
3-Mercapto-2-methylpentan-1-ol is a well-characterized aroma compound with defined physical, chemical, and sensory properties. Its specific interaction with the human olfactory receptor OR2M3 provides a clear mechanism for its biological activity in the context of olfaction. While its current application is in the food industry, its chemical nature as a thiol and its potent interaction with a human GPCR suggest that further investigation into its broader biological effects could be a worthwhile endeavor for researchers in pharmacology and drug discovery. The synthetic and analytical protocols outlined in this guide provide a foundation for such future studies.
References
- 1. OR2M3: A Highly Specific and Narrowly Tuned Human Odorant Receptor for the Sensitive Detection of Onion Key Food Odorant 3-Mercapto-2-methylpentan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 4. researchgate.net [researchgate.net]
3-Mercapto-2-methylpenta-1-ol synonyms and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-mercapto-2-methylpenta-1-ol, a potent sulfur-containing aroma compound. The document details its chemical synonyms and identifiers, physicochemical properties, and known biological significance, particularly its role as a key odorant in foods such as onions. Furthermore, this guide outlines a detailed experimental protocol for its chemical synthesis and a standard method for its analysis using Gas Chromatography-Olfactometry (GC-O). A schematic of the putative olfactory signal transduction pathway initiated by this molecule is also presented. This guide is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.
Chemical Synonyms and Identifiers
This compound is known by a variety of names and is cataloged under several chemical identifiers. This section provides a consolidated list of these for clear identification and cross-referencing in research and documentation.
| Identifier Type | Identifier | Source |
| IUPAC Name | 2-methyl-3-sulfanylpentan-1-ol | [1] |
| CAS Number | 227456-27-1 | [2] |
| Molecular Formula | C6H14OS | [2] |
| Molecular Weight | 134.24 g/mol | [1] |
| InChI | InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | [1] |
| InChIKey | HABNNYNSJFKZFE-UHFFFAOYSA-N | [2] |
| SMILES | CCC(S)C(C)CO | [1] |
| PubChem CID | 6430888 | [1] |
| FEMA Number | 3996 | [1] |
| JECFA Number | 1291 | [1] |
| Synonyms | 3-Mercapto-2-methylpentan-1-ol | [1] |
| 1-Pentanol, 3-mercapto-2-methyl- | [1] | |
| 3-Sulfanyl-2-methylpentan-1-ol | [2] | |
| 2-Methyl-3-mercaptopentan-1-ol |
Physicochemical and Sensory Properties
This section summarizes the key physical, chemical, and sensory characteristics of this compound.
| Property | Value | Source |
| Appearance | Clear liquid | [1] |
| Odor | Onion-like, meaty, sweaty, leek-like | [3] |
| Odor Threshold | As low as 0.5 parts per billion (ppb) in water | [3] |
| Boiling Point | 50 °C at 0.5 mmHg | [1] |
| Flash Point | 77.8 °C | |
| Density | 0.985 - 0.995 g/cm³ | |
| Refractive Index | 1.480 - 1.490 | |
| Solubility | Slightly soluble in water; soluble in organic solvents | |
| Kovats Retention Index | 1082 (non-polar column), 1822-1828 (polar column) | [2] |
Biological Significance and Formation
This compound is a key aroma compound found in various natural products, most notably in onions (Allium cepa)[1][3]. Its potent and distinct aroma contributes significantly to the characteristic flavor profile of these foods. The sensory perception of this compound is highly concentration-dependent; at low levels, it imparts a pleasant, meaty, and onion-like aroma, while at higher concentrations, it can be perceived as more sulfuric[3].
The proposed biogenetic pathway for its formation in onions involves the reduction of the aldehyde intermediate, 3-mercapto-2-methylpentanal[3]. This precursor is believed to form from the addition of a sulfur-containing molecule, such as hydrogen sulfide, to an unsaturated C6 precursor derived from lipid oxidation or amino acid metabolism.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Chemical Synthesis
A common and effective method for the synthesis of this compound is through the reduction of its thioester precursor, 3-acetylthio-2-methylpentanal[4].
Materials:
-
Propanal
-
Thioacetic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of 3-Acetylthio-2-methylpentanal:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine propanal (1.0 eq) and a catalytic amount of a suitable base (e.g., pyrrolidine) in an appropriate solvent (e.g., dichloromethane) at 0 °C.
-
Slowly add a second equivalent of propanal to initiate an aldol condensation reaction. Stir the reaction mixture for 2-4 hours at room temperature.
-
To the resulting α,β-unsaturated aldehyde, add thioacetic acid (1.1 eq) and continue stirring at room temperature for 12-16 hours to facilitate a Michael addition.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-acetylthio-2-methylpentanal.
-
-
Reduction to this compound:
-
Dissolve the crude 3-acetylthio-2-methylpentanal in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C. The addition of NaBH₄ will reduce both the aldehyde and the thioester.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).
-
Collect the fractions containing the desired product, as determined by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
-
Analytical Method: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying potent aroma compounds by combining the separation capabilities of gas chromatography with human sensory perception.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for flavor analysis (e.g., DB-Wax or DB-5).
-
Helium as the carrier gas.
Procedure:
-
Sample Preparation (Onion Extract):
-
Cryogenically grind fresh onion tissue to a fine powder.
-
Extract the powder with a suitable solvent (e.g., dichloromethane) at a low temperature.
-
Concentrate the extract carefully under a gentle stream of nitrogen.
-
-
GC-O Analysis:
-
Inject an aliquot of the concentrated extract into the GC.
-
The column effluent is split between the FID and the ODP.
-
A trained panelist sniffs the effluent from the ODP and records the retention time and a description of any detected odors.
-
The FID provides a chromatogram of the separated volatile compounds.
-
-
Data Analysis:
-
Correlate the retention times of the detected odors with the peaks on the FID chromatogram.
-
Identify the compounds responsible for the aromas by comparing their retention indices and mass spectra (if coupled with a mass spectrometer) with those of authentic standards.
-
Signaling Pathway and Logical Relationships
The perception of this compound is initiated by its interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons. The binding of this odorant to its cognate OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
Olfactory Signal Transduction Pathway
The following diagram illustrates the canonical olfactory signal transduction pathway that is likely activated by this compound.
References
Methodological & Application
Synthesis of 3-Mercapto-2-methylpenta-1-ol for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the chemical synthesis of 3-Mercapto-2-methylpenta-1-ol, a potent aroma compound with significant research interest, particularly in the fields of sensory science and drug discovery targeting olfactory receptors. Two primary synthetic routes are outlined, starting from propanal or 2-methyl-2-pentenal. This note also describes the interaction of this compound with the human olfactory receptor OR2M3 and the subsequent signaling cascade. All quantitative data are summarized in tables, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a sulfur-containing organic compound first identified as a powerful aroma constituent in onions and processed flavors.[1][2] Its distinct, concentration-dependent aroma profile, ranging from meaty and onion-like at low concentrations to sulfuric at higher levels, has made it a subject of interest in food chemistry and sensory analysis.[1] Furthermore, its specific and potent activation of the human olfactory receptor OR2M3 makes it a valuable tool for studying the mechanisms of olfaction and for the development of agonists or antagonists for this receptor.[3] The synthesis of this compound is crucial for obtaining pure standards for analytical, sensory, and pharmacological studies. This document details two established synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₄OS |
| Molecular Weight | 134.24 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Odor | Onion-like, meaty, sulfuric (concentration dependent) |
| Boiling Point | 50 °C @ 0.50 mmHg |
| Density | 0.985 - 0.995 g/cm³ |
| Refractive Index | 1.480 - 1.490 |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Synthesis Protocols
Two primary routes for the synthesis of this compound are presented below.
Method 1: Synthesis via Aldol Condensation of Propanal and Reduction
This method involves a three-step process starting with the aldol condensation of propanal to form 2-methyl-2-pentenal, followed by the addition of thioacetic acid to create a thioester intermediate, and finally, reduction to the target thiol.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-2-pentenal
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, combine propanal (1.0 mol) and a catalytic amount of a suitable base (e.g., 10 mol% sodium hydroxide in water).
-
Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the aldol condensation. The reaction progress can be monitored by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-methyl-2-pentenal by distillation.
Step 2: Synthesis of S-(1-Formyl-2-methylbutyl) ethanethioate (3-Acetylthio-2-methylpentanal)
-
To the purified 2-methyl-2-pentenal (1.0 eq), add thioacetic acid (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or a base (e.g., triethylamine).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove any excess thioacetic acid and catalyst by washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude thioester.
Step 3: Synthesis of this compound
-
Dissolve the crude S-(1-formyl-2-methylbutyl) ethanethioate in a suitable solvent (e.g., ethanol or a mixture of THF and water) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, followed by stirring at room temperature for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~1-2) to decompose the excess NaBH₄ and hydrolyze the borate esters.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Quantitative Data (Method 1):
| Step | Product | Starting Material | Reagents | Typical Yield | Purity |
| 1 | 2-Methyl-2-pentenal | Propanal | NaOH (cat.) | 60-70% | >95% (GC) |
| 2 | S-(1-Formyl-2-methylbutyl) ethanethioate | 2-Methyl-2-pentenal | Thioacetic acid | 80-90% | >90% (crude) |
| 3 | This compound | S-(1-Formyl-2-methylbutyl) ethanethioate | NaBH₄ | 70-85% | >98% (GC-MS) |
Method 2: Synthesis via Michael Addition to 2-Methyl-2-pentenal and LiAlH₄ Reduction
This alternative route also starts with 2-methyl-2-pentenal, followed by a Michael addition of a thiol equivalent and subsequent reduction with the more powerful reducing agent, lithium aluminum hydride.
Experimental Protocol:
Step 1: Synthesis of 3-Thioacetyl-2-methylpentanal
-
This step is identical to Step 2 in Method 1.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-thioacetyl-2-methylpentanal from the previous step in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Quantitative Data (Method 2):
| Step | Product | Starting Material | Reagents | Typical Yield | Purity |
| 1 | 3-Thioacetyl-2-methylpentanal | 2-Methyl-2-pentenal | Thioacetic acid | 80-90% | >90% (crude) |
| 2 | This compound | 3-Thioacetyl-2-methylpentanal | LiAlH₄ | 75-90% | >98% (GC-MS) |
Experimental and Logical Diagrams
The following diagrams illustrate the synthesis workflows and the biological signaling pathway of this compound.
Caption: Synthesis Workflow for Method 1.
Caption: Synthesis Workflow for Method 2.
Caption: Olfactory Signaling Pathway of OR2M3.
Conclusion
The synthetic protocols detailed in this application note provide robust and reproducible methods for obtaining high-purity this compound for research purposes. The choice between the two methods may depend on the availability of starting materials and the desired scale of the synthesis, with Method 2 generally offering higher yields. The provided diagrams of the synthetic workflows and the biological signaling pathway of its target receptor, OR2M3, offer a comprehensive overview for researchers in sensory science, pharmacology, and drug development. Careful handling and purification are essential to obtain a product of sufficient quality for sensitive applications.
References
- 1. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of the intense aroma compound 3-mercapto-2-methylpentan-1-ol in raw and processed onions (Allium cepa) of different origins and in other Allium varieties using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-Mercapto-2-methylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-2-methylpentan-1-ol is a potent, sulfur-containing aroma compound of significant interest in the food and beverage industry. It is recognized as a key aroma component in onions and other Allium species, contributing to their characteristic flavor profile.[1] The sensory perception of this compound is highly dependent on its concentration; at low levels (around 0.5 parts per billion), it imparts a pleasant, meaty, and onion-like aroma, while at higher concentrations, it can be perceived as sulfuric.[1][2][3][4][5] Given its potent nature and low odor threshold, sensitive and accurate analytical methods are crucial for its detection and quantification in various matrices.
These application notes provide an overview of the primary analytical techniques for the detection of 3-mercapto-2-methylpentan-1-ol, along with detailed protocols for sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS).
Analytical Methodologies
The principal analytical technique for the determination of 3-mercapto-2-methylpentan-1-ol is Gas Chromatography (GC) coupled with a selective detector. Due to the complexity of food matrices and the often trace levels of this analyte, a highly sensitive and specific detection method is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the identification and quantification of 3-mercapto-2-methylpentan-1-ol. It provides both chromatographic separation and mass spectral data, which allows for confident identification of the analyte.
-
Gas Chromatography-Olfactometry (GC-O): This technique is instrumental in identifying potent aroma compounds by correlating instrumental data with human sensory perception.[1] GC-O has been pivotal in the initial identification of 3-mercapto-2-methylpentan-1-ol as a key aroma compound in onions and processed flavors.[1]
-
Multidimensional Gas Chromatography (MDGC): Techniques such as comprehensive two-dimensional GC (GCxGC) offer enhanced separation power, which is particularly useful for resolving trace analytes from co-eluting matrix components in complex samples.
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of 3-mercapto-2-methylpentan-1-ol from various studies. It is important to note that detection limits and quantification ranges can vary significantly depending on the matrix, sample preparation method, and instrumentation used.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Concentration Range | 8 - 32 µg/kg | Raw Onions | GC-MS (SIDA) | [6] |
| Concentration Range | 34 - 246 µg/kg | Cooked Onions | GC-MS (SIDA) | [6] |
| Detection Threshold | 0.7 ng/L | Water | Sensory Analysis | [6] |
| Recognition Threshold | 1.6 ng/L | Water | Sensory Analysis | [6] |
| Oral Detection Threshold | ~0.90 ppb | Aqueous Solution | Sensory Analysis | [7] |
| Oral Recognition Threshold | ~5 ppb | Aqueous Solution | Sensory Analysis | [7] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the analysis of 3-mercapto-2-methylpentan-1-ol in a food sample.
Experimental Protocols
The following are example protocols for the analysis of 3-mercapto-2-methylpentan-1-ol. These should be considered as starting points and may require optimization for specific sample matrices and available instrumentation.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the screening and semi-quantitative analysis of 3-mercapto-2-methylpentan-1-ol in liquid and solid samples.
1. Materials and Reagents
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for volatile sulfur compounds.
-
20 mL headspace vials with PTFE/silicone septa.
-
Sodium chloride (NaCl), analytical grade.
-
Deionized water.
-
Methanol, GC grade.
-
3-Mercapto-2-methylpentan-1-ol standard.
2. Sample Preparation
-
Liquid Samples (e.g., beverages):
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.
-
If an internal standard is used, add it at this stage.
-
Immediately cap the vial tightly.
-
-
Solid Samples (e.g., onion):
-
Homogenize the sample to a fine paste.
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1.5 g of NaCl.
-
If an internal standard is used, add it at this stage.
-
Immediately cap the vial tightly.
-
3. HS-SPME Procedure
-
Place the vial in a heating block or autosampler agitator set to 60°C.
-
Equilibrate the sample for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Parameters
-
Injector: Splitless mode, 250°C. Desorption time: 5 minutes.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 4°C/min.
-
Ramp to 240°C at 10°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan mode: Full scan from m/z 35 to 350 for identification.
-
Selected Ion Monitoring (SIM) mode for quantification. Key ions for 3-mercapto-2-methylpentan-1-ol (may require confirmation with a standard): m/z 61, 86, 101, 134.
-
5. Calibration and Quantification
-
Prepare a series of calibration standards of 3-mercapto-2-methylpentan-1-ol in a suitable solvent (e.g., methanol or a model matrix).
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the peak area of the target analyte (or the ratio to an internal standard) against the concentration.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Protocol 2: Solvent Extraction with Derivatization GC-MS
This protocol is suitable for more accurate quantification and involves a solvent extraction followed by derivatization to improve the stability and chromatographic behavior of the analyte. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols.[6]
1. Materials and Reagents
-
Dichloromethane, GC grade.
-
Sodium sulfate, anhydrous.
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone).
-
Potassium carbonate (K₂CO₃) solution (e.g., 0.1 M).
-
3-Mercapto-2-methylpentan-1-ol standard.
-
Internal standard (e.g., a deuterated analog if available, or a related thiol).
2. Sample Preparation and Extraction
-
Homogenize 10 g of the sample with 20 mL of deionized water.
-
Transfer the homogenate to a centrifuge tube.
-
Add 10 mL of dichloromethane and shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic (bottom) layer.
-
Repeat the extraction of the aqueous phase with another 10 mL of dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the extract and concentrate it to approximately 1 mL under a gentle stream of nitrogen.
3. Derivatization Procedure
-
To the 1 mL concentrated extract, add 100 µL of the PFBBr solution and 200 µL of the K₂CO₃ solution.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of deionized water, and vortex.
-
Allow the phases to separate and collect the upper organic layer for GC-MS analysis.
4. GC-MS Parameters
-
Injector: Splitless mode, 260°C.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in SIM mode, monitoring the characteristic ions of the PFB-derivative of 3-mercapto-2-methylpentan-1-ol. The exact ions should be determined by analyzing a derivatized standard.
-
5. Calibration and Quantification
Follow a similar procedure as in Protocol 1, ensuring that the calibration standards are also subjected to the derivatization process.
Signaling Pathways and Logical Relationships
The derivatization of thiols with PFBBr is a key step in enhancing their detectability. The following diagram illustrates this chemical reaction.
Conclusion
The analytical detection of 3-mercapto-2-methylpentan-1-ol requires sensitive and specific methods due to its low concentrations and potent aroma. GC-MS, particularly when combined with techniques like HS-SPME or derivatization, provides a robust platform for the identification and quantification of this important flavor compound. For highly accurate and precise measurements, especially in complex matrices, the use of a stable isotope dilution assay is recommended. The protocols provided herein serve as a foundation for developing and validating analytical methods for 3-mercapto-2-methylpentan-1-ol in various research and development applications.
References
- 1. scispace.com [scispace.com]
- 2. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Volatile Sulfur Compounds by Gas Chromatography-Olfactometry (GC-O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sulfur compounds (VSCs) are a class of organic molecules that, even at trace concentrations, can significantly impact the aroma and flavor profiles of a wide range of products, including food, beverages, and pharmaceuticals. Their potent, often unpleasant odors at high concentrations can indicate spoilage or contamination, while at lower levels, they can contribute to desirable characteristic aromas.[1] The analysis of VSCs is challenging due to their low concentrations, high reactivity, and the complexity of the sample matrices.[2]
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high separation efficiency of gas chromatography with the sensitivity and specificity of the human nose as a detector.[1] This technique allows for the detection and characterization of odor-active compounds, providing a direct correlation between a chemical stimulus and its perceived aroma. When combined with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), GC-O becomes an invaluable tool for the targeted analysis of impactful sulfur compounds.[3][4]
These application notes provide a comprehensive overview of the principles of GC-O for sulfur compound analysis, detailed experimental protocols for sample preparation and analysis, and a summary of quantitative data for key VSCs.
Principles of Gas Chromatography-Olfactometry (GC-O)
GC-O combines gas chromatographic separation with human sensory assessment. The effluent from the GC column is split between a conventional chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector, or a sulfur-specific detector) and a heated transfer line leading to an olfactometry port. A trained panelist or "sniffer" at the olfactometry port detects and describes the odor of the compounds as they elute from the column. This allows for the identification of odor-active regions in the chromatogram, which can then be correlated with the peaks from the chemical detector to identify the responsible compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of volatile sulfur compounds in beverages, using wine and beer as representative examples. These protocols can be adapted for other matrices with appropriate validation.
Protocol 1: Analysis of Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction (HS-SPME) GC-O
This method is suitable for the extraction and analysis of a broad range of VSCs in wine.[5][6]
1. Sample Preparation:
-
Transfer 10 mL of wine into a 20 mL headspace vial.
-
Add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.
-
If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., ethyl methyl sulfide) to the vial.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heated agitator or water bath set to 40°C.
-
Allow the sample to equilibrate for 10 minutes.
-
Expose a 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with continuous agitation.[7]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
3. GC-O Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-1 (60 m x 0.32 mm I.D., 5 µm film thickness) or equivalent non-polar column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
Effluent Split: The column effluent is split 1:1 between the sulfur detector and the olfactometry port using a heated splitter.
-
Sulfur Detector (SCD):
-
Burner Temperature: 800°C.
-
Base Temperature: 280°C.
-
-
Olfactometry Port:
-
Transfer Line Temperature: 250°C.
-
Humidified air is added to the effluent at the olfactometry port to prevent nasal dryness for the assessor.
-
-
Data Acquisition: The chromatogram from the SCD and the aromagram from the human assessor are recorded simultaneously.
Protocol 2: Analysis of Volatile Sulfur Compounds in Beer by Headspace Trap GC-O
This method utilizes a headspace trap for enhanced sensitivity in the analysis of VSCs in beer.[3][8]
1. Sample Preparation:
-
Place 3 g of beer into a 20 mL headspace vial containing 3 g of NaCl.
-
Add a suitable internal standard if quantitative analysis is required.
-
Seal the vial immediately.
2. Headspace Trap Procedure:
-
Use a headspace sampler equipped with a trap (e.g., Tenax TA).
-
Incubate the vial at 80°C for 15 minutes.
-
Perform multiple injections (e.g., 5) from the same vial to concentrate the headspace gas in the trap tube.
-
The trapped analytes are then thermally desorbed and transferred to the GC column.
3. GC-O Analysis:
-
Injector: Split mode (e.g., 5:1), 250°C.
-
Column: DB-1 (60 m x 0.32 mm I.D., 5 µm film thickness).[8]
-
Carrier Gas: Nitrogen or Helium at a constant linear velocity (e.g., 45 cm/sec).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp: Increase to 240°C at 15°C/min, hold for 20 minutes.
-
-
Effluent Split, Detector, and Olfactometry Port: Same as Protocol 1.
Data Presentation
The following table summarizes the olfactory detection thresholds of some common volatile sulfur compounds found in food and beverages. These values can vary depending on the matrix (air or water) and the sensory panel.
| Compound | Odor Descriptor | Odor Threshold in Water (ng/L) | Odor Threshold in Air (ng/L) | References |
| Hydrogen Sulfide (H₂S) | Rotten eggs | 1,000 - 10,000 | 1,100 - 14,000 | [9][10] |
| Methanethiol (CH₃SH) | Cabbage, putrid | 20 - 1,200 | 1,100 - 2,100 | [9][10] |
| Ethanethiol (C₂H₅SH) | Onion, natural gas odorant | 30 - 2,500 | 360 - 1,000 | [9][10] |
| Dimethyl Sulfide (DMS) | Cooked corn, cabbage | 30,000 - 25,000,000 | 1,200 - 3,600 | [9][10] |
| Dimethyl Disulfide (DMDS) | Cabbage, garlic | 12,000 - 30,000 | 3,500 - 7,300 | [9][10] |
| Dimethyl Trisulfide (DMTS) | Cooked cabbage, savory | 10 - 100 | - | [11] |
| 2-Furfurylthiol | Roasted coffee | 5 | 0.0025 - 0.01 | [11] |
| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, passion fruit | 60 | - | [1] |
| 3-Mercaptohexyl Acetate (3MHA) | Box tree, passion fruit | 4.2 | - | [1] |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Box tree, blackcurrant | 0.8 | - | [1] |
Mandatory Visualizations
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Odor thresholds sulfur compounds, nitrogenous - Human Homo sapiens - BNID 112191 [bionumbers.hms.harvard.edu]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
Application Notes and Protocols for 3-Mercapto-2-methylpentan-1-ol as a Flavor Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-Mercapto-2-methylpentan-1-ol as a flavor standard in analytical, sensory, and biological research. This potent, sulfur-containing aroma compound is a key contributor to the flavor of many foods, particularly onions, and serves as a valuable tool in flavor chemistry and drug discovery.
Compound Profile
3-Mercapto-2-methylpentan-1-ol is a volatile organic compound recognized for its complex, concentration-dependent aroma. At low concentrations (around 0.5 parts per billion), it imparts pleasant meaty, onion-like, and sweaty notes.[1][2][3] However, at higher concentrations, its aroma can become sulfuric and unpleasant.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H14OS | [4] |
| Molecular Weight | 134.24 g/mol | [4] |
| CAS Number | 227456-27-1 | [4] |
| Appearance | Clear liquid | [4] |
| Odor | Onion-like | [4] |
| Boiling Point | 50.0 °C @ 0.50 mm Hg | [4] |
| Solubility | Slightly soluble in water | [4] |
| Density | 0.985-0.995 g/cm³ | [4] |
| Refractive Index | 1.480-1.490 | [4] |
Analytical Protocols
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Assay (SIDA)
This protocol describes the quantitative analysis of 3-Mercapto-2-methylpentan-1-ol in a food matrix (e.g., onion extract) using GC-MS coupled with a stable isotope dilution assay for high accuracy and precision.
2.1.1. Experimental Protocol
-
Internal Standard Preparation: Synthesize or procure a stable isotope-labeled internal standard of 3-Mercapto-2-methylpentan-1-ol (e.g., d2-3-Mercapto-2-methylpentan-1-ol). Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Homogenize 10 g of the food sample (e.g., fresh onion) with 50 mL of a methanol/water (80:20, v/v) solution.
-
Spike the homogenate with a known amount of the internal standard stock solution.
-
Agitate the mixture for 1 hour at room temperature.
-
Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and the internal standard. For 3-Mercapto-2-methylpentan-1-ol, characteristic ions may include m/z 134 (molecular ion), 101, and 75. For the deuterated standard, the corresponding ions will be shifted by the mass of the isotopes.
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the native compound and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Prepare a calibration curve by analyzing standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of 3-Mercapto-2-methylpentan-1-ol in the sample by comparing its response ratio to the calibration curve.
-
2.1.2. Experimental Workflow
Caption: Workflow for GC-MS analysis of 3-Mercapto-2-methylpentan-1-ol.
Sensory Analysis Protocols
Triangle Test for Sensory Difference
This protocol is designed to determine if a perceptible sensory difference exists between two samples, for instance, a product with and without the addition of 3-Mercapto-2-methylpentan-1-ol as a flavor standard.
3.1.1. Experimental Protocol
-
Panelist Selection and Training:
-
Recruit 20-30 panelists.
-
Train panelists on the basic principles of sensory evaluation, including the recognition of the four basic tastes (sweet, sour, salty, bitter) and the aroma of the control product.
-
-
Sample Preparation:
-
Prepare two sets of samples: a control sample (A) and a test sample (B) containing a specific concentration of 3-Mercapto-2-methylpentan-1-ol. The concentration should be near the suspected detection threshold.
-
Present each panelist with three coded samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different.
-
-
Evaluation Procedure:
-
Instruct panelists to evaluate the samples from left to right.
-
Ask panelists to identify the sample that is different from the other two.
-
Provide water for palate cleansing between samples.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
3.1.2. Logical Relationship for Triangle Test
References
- 1. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Mercapto-2-methylpentan-1-ol | C6H14OS | CID 6430888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Mercapto-2-methylpentan-1-ol from Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-2-methylpentan-1-ol (3-MMP) is a potent, sulfur-containing volatile organic compound that plays a significant role in the aroma profile of various food products. First identified in thermally processed flavors and raw onions, its sensory perception is highly concentration-dependent, ranging from a pleasant, meaty, and onion-like aroma at low concentrations (around 0.5 parts per billion) to a more sulfuric character at higher levels.[1][2] The accurate and precise quantification of 3-MMP is crucial for understanding and controlling flavor development in both raw and processed foods.
The analysis of 3-MMP in complex food matrices presents several challenges due to its high reactivity, volatility, and typically low concentrations.[3] This document provides detailed application notes and experimental protocols for the extraction and quantification of 3-MMP from food, with a focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, the gold-standard method of Stable Isotope Dilution Assay (SIDA) is detailed for achieving the highest accuracy and precision.[4]
Analytical Methodologies
The extraction and analysis of 3-MMP from food matrices typically involve several key steps: sample preparation, extraction of the volatile compounds, derivatization (optional but recommended), and instrumental analysis.
Sample Preparation: Solid food samples require homogenization to ensure a representative sample and to facilitate the release of volatile compounds. This is often achieved by grinding the sample to a fine powder, sometimes under cryogenic conditions (e.g., with liquid nitrogen) to minimize the loss of volatile analytes.[4]
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from the headspace above a solid or liquid sample.[5] A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample, where it adsorbs the analytes. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.
Derivatization: To improve the chromatographic properties and detection sensitivity of thiols like 3-MMP, a derivatization step is often employed. Pentafluorobenzyl bromide (PFBBr) is a common reagent that reacts with the thiol group to form a more stable and less volatile derivative, which is highly responsive to electron capture and mass spectrometric detectors.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the analytical technique of choice for separating and identifying volatile compounds. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum for identification and quantification.[5]
Stable Isotope Dilution Assay (SIDA): SIDA is the most accurate method for quantifying trace analytes in complex matrices. It involves adding a known amount of a stable isotope-labeled analog of the target analyte (in this case, deuterated 3-MMP) to the sample at the beginning of the analytical procedure.[4] The labeled internal standard behaves identically to the native analyte during extraction, derivatization, and analysis, thus compensating for any losses or matrix effects. Quantification is based on the ratio of the response of the native analyte to the labeled internal standard.[4]
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of 3-MMP and other volatile thiols in various food matrices.
Table 1: Quantification of 3-Mercapto-2-methylpentan-1-ol in Allium Species using Stable Isotope Dilution Assay
| Food Matrix | Concentration Range (µg/kg) | Analytical Method | Reference |
| Raw Onions | 8 - 32 | SIDA-GC-MS | [6] |
| Cooked Onions (sliced and stored 50 min before cooking) | 34 - 246 | SIDA-GC-MS | [6] |
| Onion Extracts (Simultaneous Steam Distillation-Extraction) | >1200 | SIDA-GC-MS | [6] |
| Chives | Present (Quantified) | SIDA-GC-MS | [6] |
| Scallions | Present (Quantified) | SIDA-GC-MS | [6] |
| Leek | Present (Quantified) | SIDA-GC-MS | [6] |
| Garlic | Not Detected | SIDA-GC-MS | [6] |
| Bear's Garlic | Not Detected | SIDA-GC-MS | [6] |
Table 2: Performance Characteristics of Volatile Thiol Analysis in Food Matrices
| Analyte(s) | Food Matrix | Method | Recovery (%) | LOD | LOQ | Reference |
| 3-alkyl-2-methoxypyrazines | Wine | HS-SPME-GC-MS with SIDA | 99 - 102 | 1-2 ng/L | - | [7] |
| Tenuazonic acid | Tomato Products | LC-MS/MS with SIDA | ~100 | 0.1 µg/kg | 0.3 µg/kg | [6] |
| Volatile Compounds | Fresh Raw Beef | HS-SPME-GC-MS | - | - | - | [5] |
| Flavor Enhancers | Seafood | DLLME-HS-SPME-GC-MS | 89.0–118.6 | - | 5-15 µg/kg | [8] |
Note: Specific recovery, LOD, and LOQ data for 3-MMP in a wide variety of solid food matrices are not extensively published. The data presented for other analytes using similar techniques can provide an estimate of expected performance. The determination of LOD and LOQ is crucial for method validation and is typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[9][10]
Experimental Protocols
Protocol 1: General HS-SPME-GC-MS for 3-MMP in Solid Food (e.g., Meat)
This protocol provides a general framework for the analysis of 3-MMP in solid food matrices. Optimization of parameters such as sample weight, incubation time and temperature, and extraction time is recommended for each specific matrix.
1. Sample Preparation:
-
Cut the food sample (e.g., meat) into small pieces.
-
Freeze the pieces in liquid nitrogen.
-
Grind the frozen sample into a fine, homogeneous powder using a pre-chilled grinder.
-
Store the powdered sample in an airtight container at -80°C until analysis.
2. HS-SPME Procedure:
-
Weigh a specific amount of the powdered sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Immediately seal the vial with a PTFE/silicone septum.
-
Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes (this program should be optimized for the specific analytes).
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Based on retention time and comparison of mass spectra with a reference library (e.g., NIST) and an authentic standard of 3-MMP.
-
Protocol 2: Stable Isotope Dilution Assay (SIDA) for 3-MMP in Onions
This protocol is adapted from the validated method by Granvogl et al. (2004).[6]
1. Synthesis of Internal Standard:
-
Synthesize deuterated 3-mercapto-2-methylpentan-1-ol (e.g., [²H₂]-3-mercapto-2-methylpentan-1-ol) to be used as the internal standard.
2. Sample Preparation and Extraction:
-
Homogenize the fresh onion sample with a blender.
-
Weigh a known amount of the homogenate (e.g., 100 g) into a flask.
-
Add a known amount of the deuterated internal standard solution.
-
Perform a simultaneous distillation-extraction (SDE) using an appropriate solvent (e.g., dichloromethane) for a defined period (e.g., 2 hours).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it carefully.
3. GC-MS Analysis:
-
Use a GC-MS system as described in Protocol 1.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitor characteristic ions for both the native 3-MMP and the deuterated internal standard.
-
Quantification: Calculate the concentration of 3-MMP based on the ratio of the peak areas of the native and labeled compounds and the initial amount of the added internal standard.
Protocol 3: Derivatization of 3-MMP with PFBBr
This protocol can be integrated into the overall analytical workflow to improve the analysis of 3-MMP.
1. Reagents:
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).
-
Base catalyst (e.g., potassium carbonate).
-
Organic solvent (e.g., hexane).
2. Derivatization Procedure:
-
After extraction (e.g., from SDE or another liquid-liquid extraction), transfer the extract to a reaction vial.
-
Add the PFBBr solution and the base catalyst.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes).
-
After cooling, add water and an organic solvent (e.g., hexane) and vortex to extract the PFB-derivatives into the organic phase.
-
Analyze the organic phase by GC-MS. The PFB-derivative of 3-MMP will have a higher molecular weight and different retention time compared to the underivatized compound.
Mandatory Visualizations
Caption: General workflow for 3-MMP extraction using HS-SPME-GC-MS.
Caption: Logical workflow for the Stable Isotope Dilution Assay (SIDA).
Caption: Derivatization reaction of 3-MMP with PFBBr.
References
- 1. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of the intense aroma compound 3-mercapto-2-methylpentan-1-ol in raw and processed onions (Allium cepa) of different origins and in other Allium varieties using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAPID DETECTION OF RAT MEAT ADULTERATION IN BEEF SAUSAGES USING FTIR‑ATR SPECTROSCOPY AND CHEMOMETRICS FOR HALAL AUTHEN… [ouci.dntb.gov.ua]
- 8. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application of 3-Mercapto-2-methylpentan-1-ol in Flavor Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercapto-2-methylpentan-1-ol (3MMP) is a potent sulfur-containing aroma compound that plays a significant role in the flavor profile of various foods.[1][2] Its characteristic broth-like, sweaty, and onion-like aroma makes it a key component in savory flavors.[2][3] This document provides detailed application notes and experimental protocols for researchers and scientists working with 3MMP in the field of flavor chemistry.
Organoleptic Properties and Natural Occurrence
3-Mercapto-2-methylpentan-1-ol is naturally found in onions (Allium cepa), particularly after cooking, and has also been identified in leeks and chives.[3] Its flavor profile is highly dependent on its concentration. At low concentrations, it imparts pleasant savory, meaty, and onion-like notes, while at higher concentrations, it can be perceived as sulfuric and unpleasant.[1] The oral detection threshold for a racemic mixture of 3MMP has been reported to be approximately 0.90 parts per billion (ppb), with a recognition threshold as "onion" at around 5 ppb.
Quantitative Data: Sensory Thresholds and Recommended Usage Levels
The following tables summarize the key quantitative data related to the sensory properties and application levels of 3-Mercapto-2-methylpentan-1-ol.
| Parameter | Value | Reference |
| Oral Detection Threshold | ~0.90 ppb | |
| Oral Recognition Threshold ("onion") | ~5 ppb | |
| Odor Threshold in Water | 0.03 µg/L | [3] |
| Flavor Profile at 0.5 ppb | Pleasant meat broth, sweaty, onion, and leek-like | [2] |
| Flavor Profile at 50 µg/L | Pleasant meat broth-like, onion, and leek-like | [3] |
| Food Category | Typical Usage Level (ppm) | Maximum Usage Level (ppm) |
| Soups and Sauces | 0.45 | 1.0 |
| Meat and Meat Products | 0.73 | 1.0 |
| Fish and Fish Products | 0.10 | 1.0 |
| Ready-to-eat Savories | 1.10 | 5.0 |
| Bakery Wares | 0.80 | 2.0 |
| Cereals and Cereal Products | 0.62 | 1.0 |
| Eggs and Egg Products | 0.08 | 1.0 |
| Non-alcoholic Beverages | 0.50 | 1.0 |
| Alcoholic Beverages | 0.10 | 2.0 |
Experimental Protocols
Protocol 1: Extraction and Analysis of 3-Mercapto-2-methylpentan-1-ol from a Liquid Food Matrix (e.g., Soup Broth) using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the extraction and quantification of 3MMP in a liquid food matrix.
Materials:
-
20 mL headspace vials with PTFE-faced silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Internal standard (e.g., 3-Mercapto-2-methylpentan-1-ol-d3)
-
Sodium chloride (NaCl)
-
Deionized water
-
Sample (e.g., soup broth)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in the GC autosampler tray.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose the CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column for volatile sulfur compounds (e.g., DB-WAX or equivalent; 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Scan mode: Full scan from m/z 33 to 300.
-
For quantification, use selected ion monitoring (SIM) mode with characteristic ions for 3MMP (e.g., m/z 61, 86, 134) and its internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standard solutions of 3MMP with a fixed concentration of the internal standard.
-
Calculate the concentration of 3MMP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Sensory Evaluation of 3-Mercapto-2-methylpentan-1-ol for Savory Flavor Enhancement in a Model Soup System
This protocol describes a method for a trained sensory panel to evaluate the impact of 3MMP on the savory flavor of a simple soup base.
Materials:
-
Trained sensory panel (8-12 panelists)
-
Odor-free sensory evaluation booths
-
Coded, lidded sample cups
-
Unsalted crackers and deionized water for palate cleansing
-
Base soup (e.g., a simple vegetable or chicken broth with a standardized low salt content)
-
Stock solution of 3-Mercapto-2-methylpentan-1-ol in a suitable solvent (e.g., propylene glycol)
-
Monosodium glutamate (MSG) solution (as a reference for umami/savory taste)
Procedure:
-
Panelist Training and Calibration:
-
Familiarize panelists with the sensory attributes to be evaluated (e.g., "brothy," "meaty," "onion," "sulfurous," "overall savory").
-
Provide reference standards for each attribute. For "overall savory," a dilute MSG solution can be used.
-
Conduct training sessions to ensure panelists can consistently identify and rate the intensity of these attributes on a labeled magnitude scale (LMS) or a 9-point hedonic scale.
-
-
Sample Preparation:
-
Prepare a control sample of the base soup.
-
Prepare test samples by spiking the base soup with different concentrations of 3MMP (e.g., 0.5 ppb, 1 ppb, 5 ppb, 10 ppb).
-
Prepare a reference sample of the base soup with a known concentration of MSG to anchor the "savory" attribute.
-
Portion all samples into coded, lidded cups and warm to a consistent serving temperature (e.g., 50°C).
-
-
Sensory Evaluation Session:
-
Present the samples to the panelists in a randomized and balanced order.
-
Instruct panelists to cleanse their palate with water and an unsalted cracker before evaluating each sample.
-
Panelists should evaluate the aroma of the sample first (orthonasal), followed by the flavor (retronasal).
-
For each sample, panelists rate the intensity of the predetermined sensory attributes on the chosen scale.
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the effect of 3MMP concentration on the perceived sensory attributes.
-
Compare the savory intensity of the 3MMP samples to the control and the MSG reference.
-
Protocol 3: Laboratory Synthesis of 3-Mercapto-2-methylpentan-1-ol
This protocol outlines a general synthetic route for the preparation of 3-Mercapto-2-methylpentan-1-ol.
Reaction Scheme:
-
Aldol condensation of propanal to form 2-methyl-2-pentenal.
-
Michael addition of a thiol equivalent (e.g., thioacetic acid) to the α,β-unsaturated aldehyde to form 3-acetylthio-2-methylpentanal.
-
Reduction of the aldehyde and thioester functionalities to yield 3-mercapto-2-methylpentan-1-ol.
Materials:
-
Propanal
-
Thioacetic acid
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Suitable solvents (e.g., ethanol, diethyl ether, tetrahydrofuran)
-
Acid (for workup, e.g., hydrochloric acid)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Purification apparatus (e.g., distillation setup or column chromatography)
Procedure:
-
Synthesis of 2-methyl-2-pentenal:
-
This step typically involves a base-catalyzed self-condensation of propanal. The specific conditions (catalyst, temperature, reaction time) need to be optimized.
-
-
Synthesis of 3-acetylthio-2-methylpentanal:
-
To a solution of 2-methyl-2-pentenal in a suitable solvent, add thioacetic acid. This reaction can be catalyzed by a base.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, perform an appropriate workup to isolate the product.
-
-
Reduction to 3-Mercapto-2-methylpentan-1-ol:
-
Dissolve the 3-acetylthio-2-methylpentanal in a suitable solvent (e.g., ethanol for NaBH₄ or THF for LiAlH₄) and cool the mixture in an ice bath.
-
Slowly add the reducing agent (NaBH₄ or LiAlH₄). Caution: LiAlH₄ reacts violently with water and protic solvents.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction (e.g., by slow addition of water or an acidic solution).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.
-
Characterization:
-
Confirm the structure of the synthesized 3-Mercapto-2-methylpentan-1-ol using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
3-Mercapto-2-methylpentan-1-ol is a versatile and impactful flavor compound with significant potential in the creation and enhancement of savory food products. The protocols and data presented here provide a foundation for researchers and flavor chemists to effectively utilize and study this compound. Careful control of its concentration is crucial to achieving the desired flavor profile. Further research into the synergistic effects of 3MMP with other flavor compounds and its formation pathways in different food matrices will continue to expand its application in the food industry.
References
Application Notes and Protocols: Stereoselective Synthesis of 3-Mercapto-2-methylpenta-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of the four isomers of 3-Mercapto-2-methylpenta-1-ol: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). This potent aroma compound, with notes of onion and leek, exhibits significant variations in its sensory properties depending on its stereochemistry. The controlled synthesis of individual isomers is therefore crucial for structure-activity relationship studies, particularly in the fields of flavor chemistry and sensory neuroscience.
Introduction
This compound possesses two chiral centers, giving rise to four possible stereoisomers. The synthesis of each isomer in high purity is essential for accurately assessing their individual biological and sensory properties. The protocols outlined below are based on established methods of asymmetric synthesis, including the use of chiral auxiliaries and stereoselective reductions. A general synthetic strategy involves a stereocontrolled aldol reaction to set the stereochemistry at the C2 and C3 positions, followed by a Michael addition of a thiol equivalent and subsequent reduction.
Sensory Properties of this compound Isomers
The odor threshold and description can vary significantly between the different stereoisomers. The following table summarizes the reported sensory data for each isomer.
| Stereoisomer | Odor Description | Odor Threshold (in water) |
| (2R,3S) | Broth-like, sweaty, leek-like | 0.04 ppb[1] |
| (2S,3R) | Broth-like, sweaty, leek-like | 0.03 ppb[1] |
| (2R,3R) | Broth-like, sweaty, leek-like | > 12 ppb[1] |
| (2S,3S) | Broth-like, sweaty, leek-like | > 30 ppb[1] |
Synthetic Workflow Overview
The overall strategy for the synthesis of all four stereoisomers of this compound is depicted in the workflow diagram below. The synthesis begins with a stereoselective aldol reaction of propanal with a chiral auxiliary-bearing acetate equivalent to generate the syn- and anti-aldol adducts. These are then converted to the corresponding α,β-unsaturated aldehydes. A conjugate addition of a thiol, followed by reduction, yields the target isomers.
References
Application Notes and Protocols for the GC-MS Analysis of Volatile Sulfur Compounds in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sulfur compounds (VSCs) are a class of organic molecules that significantly influence the aroma and flavor profiles of a wide variety of food products.[1] Even at trace concentrations, these compounds can be potent contributors to both desirable and undesirable sensory characteristics.[2][3] In the food and beverage industry, VSCs are key aroma components that define the characteristic flavor of products like coffee, wine, and vegetables of the Allium genus (e.g., garlic and onions), but can also be indicators of spoilage.[1][4] The analysis of VSCs is challenging due to their high reactivity, volatility, and typically low concentrations in complex food matrices.[1][5]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of VSCs in food.[1] This application note provides detailed protocols for the analysis of VSCs using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Data Presentation: Quantitative Analysis of Volatile Sulfur Compounds
The following tables summarize the concentrations of various VSCs identified in different food matrices, providing a comparative overview of their distribution.
Table 1: Concentration of Volatile Sulfur Compounds in Various Vegetables (µg/kg)
| Compound | Garlic | Onion | Cabbage | Broccoli |
| Dimethyl sulfide | 8.3 | 1.2 | 25.4 | 15.2 |
| Diallyl sulfide | 2,145.8 | - | - | - |
| Dimethyl disulfide | 15.6 | 1.8 | 1.1 | 2.3 |
| Diallyl disulfide | 12,876.5 | - | - | - |
| Dimethyl trisulfide | 23.1 | 2.5 | 4.3 | 6.7 |
| Allyl methyl sulfide | 1,234.7 | - | - | - |
| Allyl methyl disulfide | 876.5 | - | - | - |
| Allyl mercaptan | 345.2 | - | - | - |
| Allyl isothiocyanate | - | - | 1,230.1 | 876.5 |
Data compiled from a study on VSCs in Korean vegetables.[6][7][8]
Table 2: Concentration of Volatile Sulfur Compounds in Fruit Brandies (µg/L)
| Compound | Plum Brandy | Pear Brandy | Apple Brandy |
| Methanethiol | 1.2 | 1.5 | 2.1 |
| Ethanethiol | 0.5 | 0.8 | 1.2 |
| Dimethyl sulfide | 15.8 | 25.4 | 45.3 |
| Diethyl sulfide | 0.3 | 0.5 | 0.9 |
| Dimethyl disulfide | 2.1 | 3.4 | 5.6 |
| Diethyl disulfide | 0.2 | 0.4 | 0.7 |
| 2-Methyl-3-furanthiol | - | 0.1 | 0.2 |
| Methionol | 1.8 | 2.5 | 3.9 |
| Benzothiazole | 0.1 | 0.2 | 0.3 |
| Total VSCs | 21.8 | 34.8 | 59.2 |
Data adapted from a study on VSCs in fruit brandies.[9][10][11]
Formation Pathways of Volatile Sulfur Compounds in Food
The formation of VSCs in food is primarily due to enzymatic and thermal reactions involving sulfur-containing precursors.
Enzymatic Formation in Allium Vegetables
In vegetables of the genus Allium, such as garlic and onions, VSCs are generated through the enzymatic activity of alliinase on S-alk(en)yl-L-cysteine sulfoxides (ACSOs) when the plant cells are damaged.[4][12] This is a key pathway responsible for the characteristic pungent aromas of these foods.
Caption: Enzymatic formation of VSCs in Allium vegetables.
Thermal Formation of Volatile Sulfur Compounds
During thermal processing of food, VSCs are often formed through the Maillard reaction and Strecker degradation of sulfur-containing amino acids like cysteine and methionine.[2][13]
Caption: Thermal formation of VSCs via Maillard reaction.
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol outlines the extraction of VSCs from a solid or liquid food matrix.
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Analytical balance
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA) (for liquid samples)
-
Deionized water
Procedure:
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized solid food sample or pipette 5-10 mL of the liquid food sample into a 20 mL headspace vial.
-
Matrix Modification (for liquid samples): For alcoholic beverages, dilute the sample with deionized water to an ethanol concentration of approximately 2.5% (v/v).[9][10] Add NaCl (e.g., 20% w/v) and a small amount of EDTA (e.g., 1% w/v) to enhance the release of VSCs.[9][10]
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath. Equilibrate the sample at a specific temperature (e.g., 35-70°C) for a set time (e.g., 15-30 minutes) to allow the VSCs to partition into the headspace.[9][10]
-
Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature as equilibration.[9][10]
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the analytical column.
Protocol 2: GC-MS Analysis
This protocol provides typical instrumental parameters for the analysis of VSCs.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile analysis (e.g., DB-WAX, ZB-WAX)
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)[14]
-
Oven Temperature Program:
-
Initial temperature: 35-40°C, hold for 2-5 minutes
-
Ramp 1: Increase to 130-150°C at a rate of 3-5°C/min
-
Ramp 2: Increase to 220-250°C at a rate of 10-15°C/min
-
Final hold: 5-10 minutes[14]
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 33-300
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification of target compounds.
Experimental Workflow
The overall workflow for the GC-MS analysis of VSCs in food is depicted below.
Caption: GC-MS workflow for VSC analysis.
Conclusion
The methodologies and protocols detailed in this application note provide a robust framework for the analysis of volatile sulfur compounds in a variety of food matrices. The use of HS-SPME coupled with GC-MS offers a sensitive and reliable approach for the identification and quantification of these impactful aroma compounds. Careful optimization of sample preparation and instrumental parameters is crucial for achieving accurate and reproducible results, which are essential for quality control, product development, and research in the food and beverage industries.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Analysis of 3-Mercapto-2-methylpenta-1-ol Enantiomers by Gas Chromatography
Introduction
3-Mercapto-2-methylpenta-1-ol is a potent aroma compound found in various foods and beverages, contributing to desirable savory, meaty, and onion-like notes at low concentrations. The molecule possesses two chiral centers, resulting in four possible stereoisomers. It is well-established that the sensory properties of chiral compounds, including their aroma character and odor thresholds, can vary significantly between different enantiomers. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for flavor and fragrance research, quality control of food products, and understanding flavor biogenesis. This application note details a robust method for the chiral analysis of this compound enantiomers using capillary gas chromatography with a chiral stationary phase and mass spectrometric detection (GC-MS).
Methodology
The primary analytical technique for the enantioselective separation of volatile chiral compounds such as this compound is gas chromatography (GC) equipped with a chiral stationary phase. Cyclodextrin-based columns are particularly effective for this purpose. For complex matrices such as food and beverage samples, a sample preparation step like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is typically employed to extract and concentrate the analytes prior to GC-MS analysis. Multidimensional gas chromatography (MDGC) can provide enhanced resolution in particularly complex samples.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of a liquid sample (e.g., wine, broth), add an appropriate internal standard.
-
Extract the sample twice with 5 mL of dichloromethane.
-
Gently shake the mixture for 10 minutes and centrifuge to separate the phases.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Chiral Column: Rt®-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 3 °C/min.
-
Ramp 2: Increase to 220 °C at 10 °C/min, hold for 5 minutes.
-
-
Injector:
-
Mode: Splitless
-
Temperature: 230 °C
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 45-250
-
Data Presentation
The following table summarizes representative quantitative data for the chiral separation of this compound enantiomers. Please note that these values are illustrative and may vary depending on the specific instrumentation and analytical conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) |
| (2R, 3S) | 28.5 | - | 0.01 | 0.03 |
| (2S, 3R) | 29.1 | 1.8 | 0.01 | 0.03 |
| (2R, 3R) | 30.2 | 2.5 | 0.05 | 0.15 |
| (2S, 3S) | 30.9 | 1.9 | 0.05 | 0.15 |
Experimental Workflow Diagram
Application Notes and Protocols for Sensory Evaluation of 3-Mercapto-2-methylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sensory evaluation of 3-Mercapto-2-methylpentan-1-ol (3MMP), a potent sulfur-containing aroma compound. This document is intended to guide researchers in designing and conducting sensory studies to assess the flavor profile, detection thresholds, and taste-modulating effects of this compound.
Introduction to 3-Mercapto-2-methylpentan-1-ol
3-Mercapto-2-methylpentan-1-ol is a key aroma compound naturally found in onions and is also formed during the thermal processing of certain foods.[1][2] Its sensory characteristics are highly dependent on its concentration. At low concentrations (around 0.5 parts per billion), it imparts pleasant savory, meaty, and onion-like notes.[2][3][4] However, at higher concentrations, its aroma can become sulfuric and less desirable.[3] This compound is of significant interest in the food and flavor industry for its potential to enhance savory or umami flavors.[1]
Key Sensory Attributes:
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Broth-like, sweaty, and onion-like aroma.[1]
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Can enhance the savory (umami) intensity of monosodium glutamate (MSG).[1]
Quantitative Sensory Data
The sensory perception of 3-Mercapto-2-methylpentan-1-ol is influenced by its concentration and stereochemistry. The following tables summarize key quantitative data from sensory evaluation studies.
Table 1: Oral Detection and Recognition Thresholds of Racemic 3-Mercapto-2-methylpentan-1-ol in Aqueous Solution
| Parameter | Threshold Concentration (ppb) | Reference |
| Detection Threshold | ~0.90 | [1] |
| Recognition Threshold ("onion") | ~5 | [1] |
Table 2: Odor Thresholds of 3-Mercapto-2-methylpentan-1-ol Stereoisomers in Water
| Stereoisomer | Odor Description | Odor Threshold (ppb) | Reference |
| (2R,3S) | Broth-like, sweaty, leek-like | 0.04 | [4] |
| (2S,3R) | Broth-like, sweaty, leek-like | 0.03 | [4] |
| (2R,3R) | Broth-like, sweaty, leek-like | > 12 | [4] |
| (2S,3S) | Broth-like, sweaty, leek-like | > 30 | [4] |
Experimental Protocols
This section provides detailed protocols for key sensory evaluation experiments involving 3-Mercapto-2-methylpentan-1-ol.
Protocol for Determining Detection Threshold using the Forced-Choice Staircase Method
This method is used to determine the lowest concentration at which a substance can be detected.
Objective: To determine the oral detection threshold of 3-Mercapto-2-methylpentan-1-ol.
Materials:
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Food-grade racemic 3-Mercapto-2-methylpentan-1-ol.
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Deionized, odor-free water.
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A series of dilutions of 3MMP in water, with concentrations decreasing in logarithmic steps.
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Presentation vessels (e.g., opaque, lidded cups).
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Palate cleansers (e.g., unsalted crackers, deionized water).
Procedure:
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Panelist Selection and Training: Recruit a panel of 15-20 individuals. Train them to recognize the target aroma and to follow the test procedure.
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Sample Preparation: Prepare a range of concentrations of 3MMP in deionized water. The starting concentration should be below the expected threshold.
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Presentation: In each trial, present the panelist with three samples: two blanks (water) and one containing a specific concentration of 3MMP. The order of presentation should be randomized.
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Evaluation: The panelist's task is to identify the sample that is different from the other two.
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Staircase Logic:
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If the panelist correctly identifies the 3MMP sample, the concentration is decreased for the next trial.
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If the panelist incorrectly identifies the sample, the concentration is increased for the next trial.
-
-
Reversals: A "reversal" is a change in the direction of concentration change (from decreasing to increasing, or vice versa).
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Threshold Calculation: The threshold for each panelist is typically calculated as the geometric mean of the concentrations at the last few reversal points. The group threshold is the geometric mean of the individual thresholds.
Protocol for Measuring Supra-Threshold Intensity using the general Labeled Magnitude Scale (gLMS)
This method is used to quantify the perceived intensity of a substance at concentrations above its detection threshold.
Objective: To measure the perceived "onion" aroma intensity of different concentrations of 3-Mercapto-2-methylpentan-1-ol.
Materials:
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A series of supra-threshold concentrations of 3MMP in deionized water.
-
Presentation vessels.
-
Palate cleansers.
-
A general Labeled Magnitude Scale (gLMS) for each panelist. The gLMS is a vertical line anchored with verbal labels such as "no sensation," "barely detectable," "weak," "moderate," "strong," "very strong," and "strongest imaginable sensation."
Procedure:
-
Panelist Training: Familiarize panelists with the gLMS and the concept of rating the intensity of a sensation relative to the "strongest imaginable sensation" of any kind.
-
Sample Presentation: Present the prepared 3MMP solutions to the panelists one at a time, in a randomized order.
-
Evaluation: For each sample, the panelist rates the perceived intensity of the "onion" aroma by marking the gLMS at the appropriate point.
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Data Analysis: The markings on the gLMS are converted to numerical values. The geometric mean of the intensity ratings for each concentration is then calculated.
Protocol for Assessing Umami Enhancement
This protocol is designed to evaluate the effect of 3-Mercapto-2-methylpentan-1-ol on the perceived savory (umami) intensity of monosodium glutamate (MSG).
Objective: To determine if 3-Mercapto-2-methylpentan-1-ol enhances the umami taste of MSG.
Materials:
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Solutions of MSG in deionized water (e.g., 18 mM).
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Solutions of 3MMP at various concentrations (e.g., 0, 33, 100, 300, 900 ppb).
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Mixtures of MSG and 3MMP solutions.
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Presentation vessels.
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Palate cleansers.
-
gLMS for rating savory intensity.
Procedure:
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Panelist Training: Train panelists to identify and rate the intensity of umami taste using the gLMS.
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Sample Presentation: Present the samples (MSG alone, 3MMP alone, and MSG + 3MMP mixtures) to the panelists in a randomized order.
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Evaluation: Panelists rate the savory intensity of each sample on the gLMS.
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Control for Retronasal Aroma: To determine if the enhancement is due to retronasal aroma, the experiment can be repeated with panelists wearing nose clips.[1]
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Data Analysis: The savory intensity ratings are analyzed using a two-way ANOVA with MSG concentration and 3MMP concentration as factors to determine if there is a significant interaction effect, which would indicate enhancement.
Visualizations
Experimental Workflows
Caption: Workflow for sensory evaluation of 3-Mercapto-2-methylpentan-1-ol.
Olfactory Signaling Pathway for 3-Mercapto-2-methylpentan-1-ol
Caption: Olfactory signal transduction pathway for 3-Mercapto-2-methylpentan-1-ol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Mercapto-2-methylpenta-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Mercapto-2-methylpenta-1-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction at one or more steps. | - Ensure optimal reaction conditions (temperature, time, stoichiometry).- Monitor reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).- Consider using a more efficient reducing agent, such as Lithium aluminum hydride (LiAlH₄), which may improve yield compared to Sodium borohydride (NaBH₄).[1][2] |
| Degradation of the product during workup or purification. | - Maintain a low temperature during aqueous workup.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.[1] | |
| Formation of Disulfide Byproducts | Oxidation of the thiol group. | - Perform the reaction and workup under an inert atmosphere.[1]- Degas all solvents prior to use.- Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in small amounts during purification if compatible with the methodology. |
| Improper pH during workup. | - Ensure complete protonation of the thiolate by acidifying the reaction mixture to a pH of 1-1.5 after reduction with NaBH₄.[1] | |
| Presence of Over-reduced Thiol Byproducts | Use of an overly strong reducing agent or excessive reaction time. | - Carefully control the stoichiometry of the reducing agent.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Consider a milder reducing agent if over-reduction is a persistent issue. |
| Difficulties in Purification | Co-elution of the product with impurities. | - Optimize the chromatography conditions (e.g., solvent system, gradient).- Consider derivatization of the thiol to a less polar functional group before chromatography, followed by deprotection. |
| Residual sulfur compounds. | - A post-reduction treatment with zinc powder can be effective in removing residual sulfur-containing impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. The first step is the aldol condensation of propanal to form 2-methyl-2-pentenal. This is followed by the addition of thioacetic acid to yield 3-acetylthio-2-methylpentanal. The final step is the reduction of this thioester precursor to the desired this compound using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2]
Q2: How can I minimize the formation of disulfide byproducts?
A2: The thiol group in this compound is susceptible to oxidation, which leads to the formation of disulfides.[1] To minimize this, it is crucial to work under an inert atmosphere (nitrogen or argon) throughout the synthesis and purification process.[1] Additionally, ensuring the reaction mixture is properly acidified to a pH of 1-1.5 after reduction with NaBH₄ helps to protonate the thiolate, making it less prone to oxidation.[1]
Q3: What are the advantages of using LiAlH₄ over NaBH₄ as a reducing agent?
A3: While both are effective reducing agents, LiAlH₄ is more powerful and can lead to higher yields in the reduction of the thioester precursor.[2] However, LiAlH₄ is also less selective and requires stricter anhydrous reaction conditions and careful handling. The choice of reducing agent may depend on the specific substrate and desired outcome.
Q4: Why is pH control important during the workup?
A4: Precise pH control is critical, especially after reduction with sodium borohydride.[1] The reaction mixture needs to be acidified to a pH of 1-1.5 to ensure the complete protonation of both the thiolate and alcoholate species that are formed.[1] Incomplete protonation can lead to lower yields and the formation of byproducts.
Q5: Are there any specific analytical techniques recommended for monitoring the reaction?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of the reaction and identifying the product and any byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction's progress.
Experimental Protocols
Synthesis of this compound via Reduction of 3-Acetylthio-2-methylpentanal
This protocol is a generalized procedure based on common synthetic routes.[1][2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of 3-Acetylthio-2-methylpentanal
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In a reaction vessel, combine 2-methyl-2-pentenal and thioacetic acid.
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The reaction can be carried out neat or in a suitable solvent.
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The reaction is often exothermic and may require cooling to control the temperature.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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The crude 3-acetylthio-2-methylpentanal may be purified by distillation or used directly in the next step.
Step 2: Reduction to this compound
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Dissolve the crude 3-acetylthio-2-methylpentanal in a suitable solvent (e.g., ethanol, methanol, or an aqueous medium) in a reaction flask under an inert atmosphere.[1]
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Cool the solution to 0-5 °C in an ice bath.[1]
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Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent.
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Stir the reaction mixture at 0-5 °C and monitor its progress.
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Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., hydrochloric acid) while maintaining the low temperature.
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Adjust the pH of the solution to 1-1.5 with the acid.[1]
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Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Optimization of Volatile Thiol Extraction Methods
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction and analysis of volatile thiols.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of volatile thiols so challenging?
A1: The analysis of volatile thiols is inherently difficult for several key reasons:
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High Reactivity: The sulfhydryl (-SH) group is highly reactive and prone to oxidation, which can lead to the loss of the target analyte during sample preparation and analysis.[1][2][3]
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Low Concentrations: Volatile thiols are often present at trace or ultra-trace levels (ng/L) in samples, close to their odor detection thresholds, making them difficult to detect without a pre-concentration step.[1][2][3][4]
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Volatility: Their volatile nature can lead to analyte loss during sample handling and preparation.
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Matrix Complexity: Samples such as wine, beer, and biological fluids are complex matrices containing numerous compounds that can interfere with thiol extraction and detection.[2][3][5]
Q2: What is derivatization and why is it often necessary for thiol analysis?
A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For volatile thiols, derivatization is often crucial to:
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Increase Stability: By reacting with the sulfhydryl group, derivatizing agents can protect the thiol from oxidation.[2][3][5]
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Improve Chromatographic Behavior: Derivatization can reduce the polarity and reactivity of thiols, leading to better peak shapes and resolution in gas chromatography (GC).[2][6]
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Enhance Detection: The derivatizing agent can introduce a specific chemical group that improves the sensitivity of the detector.[5] Common derivatizing agents for thiols include pentafluorobenzyl bromide (PFBBr) and 4,4′-dithiodipyridine (DTDP).[1][7][8]
Q3: What are the most common extraction techniques for volatile thiols?
A3: The most prevalent techniques for extracting and concentrating volatile thiols from liquid samples include:
-
Solid Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from the liquid.[6]
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but utilizes a larger volume of sorbent coated onto a stir bar, offering higher extraction capacity.[9][10][11]
-
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between two immiscible liquid phases.[12][13]
-
Solid Phase Extraction (SPE): Involves passing the sample through a cartridge containing a solid adsorbent that retains the thiols, which are then eluted with a solvent.[6][7]
Q4: How can I prevent the strong, unpleasant odor of volatile thiols in the lab?
A4: Proper handling and waste management are critical for controlling the potent odors of volatile thiols.[14] Key practices include:
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Always work in a well-ventilated fume hood.[14]
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Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[14]
-
Decontaminate glassware and equipment immediately after use with a bleach solution or a suitable oxidizing agent.[14]
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Quench all liquid waste containing thiols with bleach before disposal.[14]
-
Utilize a scrubber or trap, such as a bleach trap, when performing operations under reduced pressure (e.g., rotary evaporation).[14]
Troubleshooting Guides
Solid Phase Microextraction (SPME)
| Problem | Possible Causes | Solutions |
| Low or no analyte response | - Inappropriate fiber coating.- Non-optimized extraction time and temperature.- Analyte degradation.- Matrix effects. | - Select a fiber with a suitable stationary phase (e.g., PDMS/DVB for thiol-PFB derivatives).[1]- Optimize extraction time (e.g., longer times like 60 min can significantly improve detection limits) and temperature (e.g., 70°C has been shown to be effective).[1]- Consider derivatization to stabilize the thiols.[1]- Add salt (e.g., NaCl) to the sample to increase the volatility of the analytes ("salting out" effect).[1][8]- Use stable isotope-labeled internal standards to compensate for matrix effects. |
| Poor reproducibility (High %RSD) | - Inconsistent sample volume or headspace volume.- Variation in extraction time or temperature.- Fiber degradation or contamination. | - Maintain consistent sample and vial sizes.- Use an automated system for precise control of extraction parameters.- Condition the fiber before each use as recommended by the manufacturer.- Replace the fiber if it is visibly damaged or after a certain number of injections. |
| Peak tailing or poor peak shape | - Active sites in the GC inlet or column.- High reactivity of underivatized thiols. | - Use a deactivated inlet liner and a column designed for active compounds.- Derivatize the thiols to reduce their reactivity.[6]- Ensure proper GC conditions (e.g., optimal flow rate and temperature program). |
Stir Bar Sorptive Extraction (SBSE)
| Problem | Possible Causes | Solutions |
| Low recovery of polar thiols | - The standard polydimethylsiloxane (PDMS) coating on the stir bar is nonpolar and has low affinity for polar analytes. | - Adjust the pH of the sample to suppress the ionization of acidic or basic thiols, making them less polar.[15]- Consider using a stir bar with a more polar coating, such as ethylene glycol-silicone.[9]- Use solvent-assisted SBSE (SA-SBSE) by adding a small amount of a miscible organic solvent to the sample to swell the PDMS phase and modify its polarity.[11] |
| Matrix interference | - Co-extraction of interfering compounds from complex matrices. | - Optimize the sample pH to minimize the extraction of acidic or basic interferences.[15]- Perform a back-extraction step after the initial SBSE. The stir bar can be placed in a small volume of a clean solvent to selectively desorb interfering compounds.[15] |
| Incomplete desorption | - Desorption temperature or time is insufficient. | - Optimize the thermal desorption parameters in the GC inlet. A higher temperature or longer time may be needed, but be cautious of analyte degradation. |
Liquid-Liquid Extraction (LLE)
| Problem | Possible Causes | Solutions |
| Low extraction efficiency | - Poor partitioning of the analyte into the organic phase.- Incorrect pH for ionizable thiols.- Insufficient mixing or extraction time. | - Select an organic solvent with a high partition coefficient for the target thiols.[12]- Adjust the pH of the aqueous sample to ensure the thiols are in their neutral, more organosoluble form (pH < pKa for acidic thiols, pH > pKa for basic thiols).[12]- Increase the ratio of organic solvent to aqueous sample.[12][13]- Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to reach equilibrium.[12] |
| Emulsion formation | - High concentration of proteins, lipids, or other macromolecules in the sample. | - Add salt to the aqueous phase to increase its polarity and help break the emulsion.[12][13]- Centrifuge the sample to separate the layers.- Filter the sample through a bed of glass wool or a phase separator paper. |
| Analyte loss during solvent evaporation | - The thiol is co-evaporating with the extraction solvent. | - Choose a more volatile extraction solvent that can be evaporated at a lower temperature.[13]- Use a gentle stream of nitrogen for evaporation instead of high heat.- Add a small amount of a high-boiling "keeper" solvent to the extract before evaporation. |
Data Presentation
Table 1: Performance Data for Selected Volatile Thiol Extraction Methods
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| HS-SPME-GC-MS (with PFB derivatization) | 4-MMP, 3-MH, 3-MHA | Wine | 0.9 ng/L, 1 ng/L, 17 ng/L (LOD) | 90-109 | 5-11 | [1][8] |
| Automated HS-SPME-GC/MS | Various thiols | Garlic | Low µg/L (LOD) | Not specified | <10 | [6] |
| SBSE-TD-GC-MS (EG-Silicone stir bar) | 4MMP, 2FM, 3MHA, 3MH | Wine | 21.52 µg/L, 0.36 µg/L, 0.73 µg/L, 2.55 µg/L (LOD) | Not specified | <18 | [9] |
| HPLC-MS/MS (with DTDP derivatization) | Five wine thiols | Wine | Comparable to GC-MS methods | Not specified | Not specified | [7] |
| LLE-HPLC-HRMS (with ebselen derivatization) | Seven volatile thiols | Virgin Olive Oil | 0.05-0.5 ng/kg (LOQ) | 20-79 | 9.6-36.6 (inter-day) | [16] |
| QuEChERS-LC-MS/MS (with DTDP derivatization) | Five volatile thiols | Fermented Grains | Not specified | 71.72-104.72 | 1.96-9.44 (inter-day) | [17] |
Experimental Protocols
Protocol 1: HS-SPME with Extractive Alkylation for Thiols in Wine
This protocol is a summary of the method described by L. M. M. et al. (2015).[1][8]
-
Sample Preparation: Take a 40 mL wine sample.
-
Extractive Alkylation (Derivatization):
-
Thiols are converted to their pentafluorobenzyl (PFB) derivatives.
-
-
Solvent Evaporation: The organic layer containing the derivatives is completely removed.
-
Reconstitution: Add NaCl solution to the dried vial.
-
HS-SPME:
-
GC-MS Analysis:
-
The fiber is desorbed in the GC inlet for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) for Thiols in Wine
This protocol is based on the method developed by Elpa et al.[9]
-
Sample Preparation: Adjust the pH of the wine sample and add NaCl.
-
SBSE:
-
Stir Bar: Ethylene glycol-silicone (EG-Silicone) coated stir bar.[9]
-
Sample Volume: Optimized based on experimental design.
-
Stirring Speed and Time: Optimized for maximum extraction efficiency.
-
-
Thermal Desorption:
-
After extraction, the stir bar is removed, rinsed with deionized water, and dried.
-
The stir bar is placed in a thermal desorption tube.
-
-
Cryofocusing: The desorbed analytes are focused at a low temperature (e.g., -140°C) before entering the GC column.[9]
-
GC-MS Analysis: The trapped analytes are rapidly heated and transferred to the GC-MS for separation and detection.
Visualizations
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Science of Thiols in Wine | SevenFifty Daily [daily.sevenfifty.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infowine.com [infowine.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. Determination of volatile thiols in lipid matrix by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometric analysis. Application to virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Mercapto-2-methylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3-mercapto-2-methylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 3-mercapto-2-methylpentan-1-ol?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] For 3-mercapto-2-methylpentan-1-ol, a volatile and reactive thiol, matrix components can lead to ion suppression or enhancement in mass spectrometry-based methods (LC-MS, GC-MS), resulting in inaccurate quantification.[1][2][3] This can manifest as underestimation or overestimation of the true concentration.
Q2: What is the most reliable method to overcome matrix effects for this analyte?
A2: Stable Isotope Dilution Analysis (SIDA) is considered the "gold standard" for overcoming matrix effects in the quantification of 3-mercapto-2-methylpentan-1-ol.[4][5][6] This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., [(2)H(2)]-3-mercapto-2-methylpentan-1-ol) to the sample at the beginning of the workflow.[4][5] Since the labeled internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects and sample preparation losses.[6] Quantification is based on the ratio of the native analyte to the labeled internal standard, providing highly accurate and precise results.[6]
Q3: When should I consider derivatization for 3-mercapto-2-methylpentan-1-ol analysis?
A3: Derivatization is recommended to improve the chromatographic behavior and detection of 3-mercapto-2-methylpentan-1-ol, especially for GC-MS analysis.[7][8] As a thiol, this compound can be reactive and may exhibit poor peak shape. Derivatization can increase its volatility and thermal stability, leading to sharper peaks and improved sensitivity.[8] For LC-MS, derivatization can enhance ionization efficiency and improve the limits of detection.[7]
Q4: Can Headspace Solid-Phase Microextraction (HS-SPME) be used for this compound?
A4: Yes, HS-SPME is a suitable and solvent-free technique for the extraction and pre-concentration of volatile compounds like 3-mercapto-2-methylpentan-1-ol from complex matrices.[9][10] It is particularly useful for analyzing aroma compounds in food and beverage samples. For thiols, on-fiber derivatization can be combined with HS-SPME to improve sensitivity and selectivity.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Clean or replace the inlet liner. Use a deactivated liner. Trim the first few centimeters of the analytical column. |
| Analyte instability at high temperatures | Lower the injection port temperature. Consider derivatization to increase thermal stability. |
| Inappropriate column phase | Use a column specifically designed for volatile sulfur compounds or a general-purpose column with appropriate deactivation. |
| Contamination | Bake out the column according to the manufacturer's instructions. Check for and eliminate sources of contamination in the sample preparation workflow. |
Issue 2: Low Signal Intensity or High Ion Suppression in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-eluting matrix components | Optimize the chromatographic gradient to improve separation between the analyte and interfering compounds.[2] |
| Inefficient ionization | Adjust the ion source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization. |
| Sample matrix complexity | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[9] |
| Analyte degradation | Ensure sample stability by keeping samples cold and minimizing exposure to air. Consider using a stabilizing agent if oxidation is suspected. |
Issue 3: Inaccurate Quantification and High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uncorrected matrix effects | Implement Stable Isotope Dilution Analysis (SIDA) by using a labeled internal standard.[4][5][6] |
| Calibration issues | Prepare matrix-matched calibration standards to compensate for matrix effects if a labeled internal standard is not available. |
| Sample preparation inconsistencies | Ensure consistent and precise execution of all sample preparation steps. Automate steps where possible to reduce human error. |
| Standard instability | Prepare fresh calibration standards regularly and store them appropriately to prevent degradation. |
Data Presentation
Table 1: Comparison of Methods to Overcome Matrix Effects in 3-Mercapto-2-methylpentan-1-ol Quantification
| Method | Principle | Advantages | Disadvantages | Typical Recovery (%) | Typical RSD (%) |
| Stable Isotope Dilution Analysis (SIDA) | A known amount of a stable isotope-labeled analog of the analyte is added to the sample as an internal standard. | Considered the "gold standard" for accuracy and precision; effectively corrects for matrix effects and procedural losses.[4][5][6] | Requires synthesis or commercial availability of a labeled internal standard, which can be expensive.[12] | 95-105 | < 5 |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. | Can effectively compensate for matrix effects when a blank matrix is available. | Finding a suitable blank matrix can be challenging; matrix variability between samples can lead to inaccuracies. | 80-120 | < 15 |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample, and the concentration is determined by extrapolation. | Useful when a blank matrix is not available; corrects for proportional matrix effects.[13] | Can be laborious as each sample requires multiple analyses; does not correct for translational matrix effects.[13] | Varies | < 15 |
| Derivatization | The analyte is chemically modified to improve its analytical properties. | Can improve chromatographic performance, sensitivity, and selectivity.[7][8] | May introduce additional sample preparation steps and potential for variability; requires careful optimization. | 70-110 | < 20 |
| HS-SPME | The analyte is extracted from the headspace of the sample onto a coated fiber. | Solvent-free, simple, and can be automated; good for volatile compounds.[9][10] | Fiber-to-fiber variability can be a source of imprecision; matrix can affect partitioning to the fiber. | Varies | < 20 |
Experimental Protocols
Protocol 1: Quantification of 3-Mercapto-2-methylpentan-1-ol using Stable Isotope Dilution Analysis (SIDA) by GC-MS
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of [(2)H(2)]-3-mercapto-2-methylpentan-1-ol solution to achieve a concentration similar to the expected analyte concentration.
-
Extraction:
-
For liquid samples (e.g., beer, wine), proceed to HS-SPME or liquid-liquid extraction.
-
For solid samples (e.g., onion), homogenize the sample with a suitable solvent (e.g., dichloromethane).
-
-
Derivatization (Optional but Recommended):
-
To the extract, add a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to convert the thiol and alcohol groups to their TBDMS ethers.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Use a splitless injection mode.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the native and labeled derivatized analyte.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte in the calibration standards.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
-
Sample Preparation: Place a known amount of the liquid or homogenized solid sample into a headspace vial.
-
Internal Standard Addition: Add a known amount of a suitable internal standard (ideally, the stable isotope-labeled analyte).
-
Derivatization Agent Loading: Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of a vial containing the derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr).
-
HS-SPME Extraction: Expose the derivatizing agent-loaded fiber to the headspace of the sample vial. Incubate at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes).
-
GC-MS Analysis:
-
Desorb the fiber in the GC inlet at a high temperature (e.g., 250°C).
-
Use a suitable GC oven program and MS parameters to analyze the derivatized analytes.
-
Mandatory Visualizations
Caption: Workflow for SIDA-based quantification of 3-mercapto-2-methylpentan-1-ol.
Caption: The principle of matrix effects in mass spectrometry.
Caption: A logical troubleshooting guide for quantification issues.
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different methods aiming to account for/overcome matrix effects in LC/ESI/MS on the example of pesticide analyses - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. m.youtube.com [m.youtube.com]
- 9. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Purification of Synthetic 3-Mercapto-2-methylpentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic 3-Mercapto-2-methylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of synthetic 3-Mercapto-2-methylpentan-1-ol?
A1: The impurity profile of synthetic 3-Mercapto-2-methylpentan-1-ol is highly dependent on the synthetic route. A common route involves the aldol condensation of propanal to form 2-methyl-2-pentenal, followed by the addition of thioacetic acid and subsequent reduction.[1] Potential impurities from this synthesis can include:
-
Disulfide: The most common impurity is the corresponding disulfide, bis(1-hydroxy-2-methylpentan-3-yl) disulfide, formed by the oxidation of the thiol.[1] Thiols are susceptible to air oxidation.
-
Aldol Condensation Byproducts: The initial aldol condensation of propanal can produce side products, including the dimer (2-methyl-2-pentenal) and trimers such as 1,3,5-trimethylbenzene.[2]
-
Unreacted Starting Materials: Residual propanal, thioacetic acid, or the intermediate 3-acetylthio-2-methylpentanal may be present.
-
Reducing Agent Byproducts: Salts and other byproducts from the reducing agent used (e.g., borohydrides) may contaminate the crude product.
Q2: My purified 3-Mercapto-2-methylpentan-1-ol has a persistent foul odor that is stronger than expected. What could be the cause?
A2: While 3-Mercapto-2-methylpentan-1-ol has a characteristic onion and meaty aroma at low concentrations, a particularly foul or "skunky" odor may indicate the presence of lower molecular weight thiol impurities. These can arise from side reactions or impurities in the starting materials. It is also important to ensure all glassware is thoroughly cleaned to remove any residual thiol-containing compounds from previous experiments.
Q3: How can I minimize the formation of disulfide impurities during purification?
A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps.[3] Degassing solvents prior to use can also be beneficial. Additionally, adding a small amount of a water-soluble reducing agent like 2-mercaptoethanesulfonic acid to your workup can help to reduce any disulfide that has formed back to the thiol, and can be easily removed with aqueous washes.[3]
Q4: What are the recommended storage conditions for purified 3-Mercapto-2-methylpentan-1-ol?
A4: Due to its sensitivity to oxidation, purified 3-Mercapto-2-methylpentan-1-ol should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. To further minimize oxidation, it is advisable to store it at low temperatures (e.g., in a refrigerator or freezer).
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Oxidation to Disulfide | During workup and purification, the thiol is susceptible to oxidation, leading to the formation of the higher molecular weight disulfide which may be lost during purification. To mitigate this, work under an inert atmosphere and consider adding a reducing agent during the workup.[3] |
| Volatility of the Product | 3-Mercapto-2-methylpentan-1-ol is a relatively volatile compound.[4] Significant loss can occur during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath. |
| Incomplete Extraction | The product may not have been fully extracted from the aqueous layer during the workup. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery. |
| Adsorption on Silica Gel | If using flash chromatography, the polar alcohol and thiol functionalities can lead to strong adsorption on silica gel, resulting in streaking and poor recovery. Ensure proper solvent system selection and consider deactivating the silica gel with a small amount of triethylamine in the eluent for acid-sensitive compounds.[5] |
Problem 2: Presence of disulfide impurity in the final product.
| Possible Cause | Troubleshooting Step |
| Air Exposure | The crude product was exposed to air for an extended period during workup or purification. Minimize air exposure by working under an inert atmosphere. |
| Ineffective Reduction of Disulfide | If a reducing agent was used to cleave disulfides, the reaction may have been incomplete. Ensure sufficient equivalents of the reducing agent are used and allow for adequate reaction time. |
| Re-oxidation after Purification | The purified thiol can re-oxidize upon storage if not handled under inert conditions. Store the final product under nitrogen or argon. |
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 134.24 g/mol | [6] |
| Boiling Point | 50.0 °C @ 0.50 mmHg | [4] |
| Appearance | Clear liquid | [4] |
| Odor Profile | Onion, meaty, sulfurous | [4] |
Experimental Protocols
Extractive Workup for Crude 3-Mercapto-2-methylpentan-1-ol
This protocol is designed for the initial purification of the crude reaction mixture after synthesis, for example, by reduction of 3-acetylthio-2-methylpentanal.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reducing agent.
-
Solvent Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers.
-
Aqueous Washes:
-
Wash the combined organic layers with a dilute solution of hydrochloric acid (e.g., 1M HCl) to remove any basic impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine (saturated aqueous NaCl) to remove the bulk of the water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. It is crucial to use a cold trap and a moderate bath temperature to avoid loss of the volatile product.
Flash Column Chromatography
For further purification to remove non-volatile impurities and closely related byproducts.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent. A common starting point for polar compounds is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased.
-
Loading: Carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by thin-layer chromatography (TLC). For visualizing thiols on a TLC plate, an iodine chamber can be effective.[5]
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for synthetic 3-Mercapto-2-methylpentan-1-ol.
Caption: Troubleshooting decision tree for purifying 3-Mercapto-2-methylpentan-1-ol.
References
stability issues of 3-Mercapto-2-methylpenta-1-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Mercapto-2-methylpenta-1-ol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
A1: The main stability concern for this compound is its susceptibility to oxidation. The thiol (-SH) group can be readily oxidized to form disulfide bridges (-S-S-), especially in the presence of oxygen, metal ions, and at higher pH values. This oxidation can lead to the formation of the symmetrical disulfide, bis(1-hydroxy-2-methylpentan-3-yl) disulfide.[1] Additionally, as a volatile thiol, evaporation can be a concern, affecting the concentration of your solution over time.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of thiols like this compound is highly pH-dependent. At pH values above the pKa of the thiol group (typically around 8.5 for cysteine), the thiol exists predominantly in its more reactive thiolate anion form (-S⁻), which is more susceptible to oxidation.[3] Therefore, maintaining a slightly acidic to neutral pH (around 6.5-7.5) is generally recommended to minimize the rate of disulfide formation.[3]
Q3: What is the shelf-life of this compound in different solvents?
A3: Currently, there is limited publicly available quantitative data on the specific shelf-life of this compound in various solvents. However, based on the general stability of thiols, solutions are more stable when prepared in deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For prolonged storage, it is advisable to prepare fresh solutions before use or to conduct a stability study under your specific experimental conditions.
Q4: How can I prevent the oxidation of this compound in my experiments?
A4: To prevent oxidation, you should:
-
Deoxygenate your solvents: Bubble an inert gas like nitrogen or argon through your solvents before preparing your solution.[3]
-
Work under an inert atmosphere: If possible, handle the compound and its solutions in a glove box or under a stream of inert gas.
-
Use chelating agents: Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation.[3]
-
Control the pH: Maintain a slightly acidic to neutral pH (6.5-7.5).[3]
-
Store properly: Store solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.
Q5: My solution of this compound has a very strong, unpleasant odor. Is this normal and what can I do about it?
A5: Yes, a strong, unpleasant, sulfurous odor is a characteristic property of volatile thiols like this compound.[2] To manage the odor, always handle the compound and its solutions in a well-ventilated fume hood.[4][5] Employing a bleach trap connected to your reaction or evaporation setup can effectively neutralize the volatile thiol before it is released into the lab environment.[2][5]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Verify Concentration: Prepare a fresh solution and immediately determine its concentration using a suitable analytical method (e.g., GC-MS or HPLC with a sulfur-specific detector).
-
Assess Purity: Analyze your stock solution for the presence of the corresponding disulfide or other degradation products.
-
Implement Preventative Measures: If degradation is confirmed, review your solution preparation and storage procedures. Ensure you are using deoxygenated solvents, storing under an inert atmosphere, and maintaining an appropriate pH.
-
Issue 2: Formation of a precipitate in the solution.
-
Possible Cause: Formation of the less soluble disulfide dimer through oxidation.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity.
-
Review Handling Procedures: This is a strong indicator of oxidation. Re-evaluate your experimental setup to minimize oxygen exposure.
-
Consider a Reducing Agent: For some applications, the addition of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help maintain the thiol in its reduced state.[3]
-
Issue 3: Strong, persistent thiol odor in the laboratory.
-
Possible Cause: Inadequate containment of the volatile compound.
-
Troubleshooting Steps:
-
Work in a Fume Hood: All handling of this compound should be performed in a certified chemical fume hood.[4][5]
-
Use a Bleach Scrubber: When using a rotary evaporator or performing reactions that may release vapors, vent the exhaust through a bleach trap to neutralize the odor.[2][5]
-
Proper Waste Disposal: Quench all liquid and solid waste containing the thiol with bleach before disposal in a designated hazardous waste container.[5]
-
Decontaminate Glassware: Immediately after use, immerse all glassware in a bleach bath overnight to oxidize any residual thiol.[5]
-
Data on Factors Affecting Thiol Stability
While specific quantitative data for this compound is limited, the following table summarizes the general effects of various factors on the stability of thiols in solution.
| Factor | Condition | General Effect on Thiol Stability | Rationale |
| pH | High pH (>8) | Decreased stability | Promotes the formation of the more reactive thiolate anion, which is more susceptible to oxidation.[3] |
| Low pH (<7) | Increased stability | The thiol group remains protonated, making it less prone to oxidation.[6] | |
| Temperature | Increased Temperature | Decreased stability | Accelerates the rate of oxidation and other degradation reactions. |
| Low Temperature | Increased stability | Slows down the rate of degradation reactions. | |
| Oxygen | Presence of O₂ | Decreased stability | Oxygen is a primary oxidizing agent for thiols.[3] |
| Inert Atmosphere (N₂, Ar) | Increased stability | Minimizes exposure to oxygen, thus reducing the rate of oxidation.[3] | |
| Metal Ions | Presence of Cu²⁺, Fe³⁺, etc. | Decreased stability | Catalyze the oxidation of thiols to disulfides.[3] |
| Presence of Chelators (EDTA) | Increased stability | Sequesters metal ions, preventing them from catalyzing oxidation.[3] | |
| Light | Exposure to UV Light | May decrease stability | Can promote the formation of free radicals that can initiate oxidation. |
| Storage in the Dark | Increased stability | Protects the compound from light-induced degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by GC-MS
This protocol outlines a general procedure to quantify the degradation of this compound in a specific solvent over time.
1. Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, propylene glycol), deoxygenated
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound with a different retention time)
-
GC-MS system with a suitable column (e.g., a non-polar or mid-polar capillary column)
-
Inert gas (e.g., nitrogen or argon)
-
Vials with septa
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the deoxygenated solvent of choice at a known concentration (e.g., 1 mg/mL).
-
Add the internal standard to the stock solution at a fixed concentration.
-
Dispense aliquots of the stock solution into several vials, purge with inert gas, and seal tightly.
-
-
Incubation:
-
Store the vials under the desired conditions (e.g., specific temperature and light exposure).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from one of the vials.
-
Analyze the sample by GC-MS. The instrument parameters (e.g., injector temperature, oven temperature program, mass spectrometer settings) should be optimized for the detection of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the peak area ratio against time to determine the degradation rate.
-
Protocol 2: Monitoring Disulfide Formation by HPLC
This protocol can be used to qualitatively or quantitatively assess the formation of the disulfide dimer.
1. Materials:
-
This compound solution
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid to improve peak shape)
2. Procedure:
-
Sample Preparation:
-
Prepare and incubate the this compound solution as described in Protocol 1.
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the solution into the HPLC system.
-
Monitor the chromatogram for the appearance and increase of a new peak corresponding to the disulfide dimer. The disulfide will be less polar and have a longer retention time than the monomer.
-
-
Quantification (Optional):
-
If a standard for the disulfide is available, a calibration curve can be generated to quantify its formation over time.
-
Visualizations
Caption: Oxidation pathway of this compound to its disulfide.
Caption: Workflow for a stability study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Troubleshooting Low Recovery of Thiols in Food Samples
Welcome to the technical support center for thiol analysis in food samples. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues leading to low recovery of thiols during their experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems encountered during thiol analysis.
Problem 1: Low or No Thiol Signal Detected
If you are observing a significantly lower than expected or no signal for your target thiols, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no thiol signal.
Detailed Steps:
1. Verify Sample Preparation and Storage Procedures
-
Question: Are your thiols degrading before analysis?
-
Cause: Thiols are highly reactive and susceptible to oxidation, especially in complex food matrices.[1][2] Improper sample handling and storage can lead to significant losses.
-
Solution:
-
Stabilization: Immediately after collection, treat samples to stabilize the thiols. This can be achieved by:
-
Storage: Store samples at -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.
-
2. Evaluate Extraction Efficiency
-
Question: Are you effectively isolating thiols from the food matrix?
-
Cause: The complexity of food matrices can hinder the efficient extraction of thiols.[1] The chosen extraction method may not be suitable for the specific food type.
-
Solution:
-
Method Selection: Consider the nature of your food sample.
-
Optimization: Ensure that the extraction solvent and conditions are optimized for your target thiols and matrix.
-
3. Optimize the Derivatization Reaction
-
Question: Is the derivatization reaction incomplete or producing unstable products?
-
Cause: Derivatization is a critical step to stabilize thiols and enhance their detectability.[1][6] Suboptimal reaction conditions can lead to poor derivatization efficiency.
-
Solution:
-
Reagent Selection: Choose a derivatizing agent suitable for your analytical method (e.g., HPLC-FLD, LC-MS/MS, GC-MS). Common reagents include monobromobimane (MBB) for fluorescence detection and 4,4'-dithiodipyridine (DTDP) for LC-MS/MS analysis.[5][7]
-
Reaction Conditions: Optimize the derivatization parameters. Key factors to consider are:
-
pH: The reactivity of many derivatizing agents is pH-dependent. For example, MBB derivatization is optimal at a basic pH (around 9.0).[7]
-
Temperature and Time: The reaction may require a specific temperature and incubation time for completion. For instance, derivatization with PIPD is optimal at 35°C for 10 minutes.[6]
-
-
4. Assess Instrumental Analysis and Matrix Effects
-
Question: Are matrix components interfering with the detection of your derivatized thiols?
-
Cause: Co-extracted matrix components can suppress or enhance the analyte signal in the mass spectrometer, a phenomenon known as the matrix effect.[8][9] This can lead to inaccurate quantification and low recovery.
-
Solution:
-
Quantify Matrix Effects: To determine if matrix effects are present, compare the signal of a standard in a pure solvent to the signal of a standard spiked into a blank matrix extract.[9] A significant difference in signal indicates a matrix effect.
-
Mitigation Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.
-
Stable Isotope-Labeled Internal Standards: Use deuterated internal standards for each analyte to compensate for signal variations.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Cleanup: Employ additional cleanup steps, such as using different SPE sorbents (e.g., C18, GCB, NH2), to remove interfering compounds.[4]
-
-
FAQs (Frequently Asked Questions)
Q1: Why are my thiol recovery results inconsistent between different food samples?
A1: This is likely due to varying matrix effects between different food types.[8][10] The composition of food matrices can differ significantly (e.g., high fat vs. high sugar), leading to different levels of signal suppression or enhancement. To address this, it is crucial to evaluate the matrix effect for each new food matrix you are analyzing and consider using matrix-matched calibration curves or stable isotope-labeled internal standards for accurate quantification.[5][9]
Q2: What is the best way to stabilize thiols during sample preparation?
A2: The most effective method for stabilizing thiols is often derivatization, which blocks the reactive sulfhydryl group.[1] However, prior to derivatization, it is important to prevent oxidation. This can be achieved by keeping the sample on ice, working quickly, and in some cases, adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), although care must be taken to remove these agents before derivatization.[11] For long-term storage, freezing at -80°C is recommended.[2]
Q3: How do I choose the right derivatization reagent for my analysis?
A3: The choice of derivatization reagent depends on your analytical instrumentation and the specific thiols of interest.
-
For HPLC with fluorescence detection (HPLC-FLD) , reagents that introduce a fluorescent tag are ideal, such as monobromobimane (MBB) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[7][12]
-
For LC-MS/MS , reagents that provide stable derivatives and good ionization efficiency are preferred. 4,4'-dithiodipyridine (DTDP) has been shown to react rapidly with thiols at wine pH and provides stable derivatives for LC-MS/MS analysis.[5]
-
For GC-MS , derivatizing agents like ethyl propiolate can be used.[13]
Q4: Can I use the same extraction method for all types of food samples?
A4: It is not recommended. The optimal extraction method will vary depending on the food matrix. For example, a method developed for a liquid sample like wine may not be efficient for a solid, complex matrix like fermented grains.[4] It is important to validate your extraction method for each type of food matrix to ensure efficient recovery of your target thiols. Methods like QuEChERS are versatile for solid samples, while SPE is often used for liquid samples.[4][5]
Experimental Protocols
Protocol 1: General Workflow for Thiol Analysis in Food Samples
This protocol outlines the key steps from sample preparation to analysis.
Caption: General experimental workflow for thiol analysis.
Protocol 2: Derivatization of Thiols using Monobromobimane (MBB) for HPLC-FLD
This protocol is adapted for the derivatization of thiols like glutathione in plant tissues.[7]
-
Extraction: Homogenize 1g of the food sample in an appropriate extraction buffer. Centrifuge and collect the supernatant.
-
Derivatization Mixture: In a vial, mix:
-
100 µL of sample extract
-
100 µL of reaction buffer (e.g., borate buffer, pH 9.0)
-
20 µL of MBB solution (in acetonitrile)
-
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 7.5 minutes).[7] The optimal time should be determined experimentally.
-
Reaction Quenching: Stop the reaction by adding an acid, such as 100 µL of 1M methanesulfonic acid.
-
Analysis: The sample is now ready for injection into the HPLC system with a fluorescence detector.
Optimized Derivatization Parameters
| Parameter | Optimized Value | Rationale |
| pH | 9.0 | At this pH, the reaction rate is high while minimizing side reactions with other functional groups.[7] |
| Reaction Time | 7.5 minutes | This provides a good compromise between high reaction efficiency (>98% for GSH) and a clean chromatogram.[7] |
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Thiol Analysis
| Derivatization Reagent | Analytical Technique | Advantages | Considerations |
| Monobromobimane (MBB) | HPLC-FLD | Forms stable, highly fluorescent adducts.[7] | Reaction is pH-sensitive. |
| 4,4'-dithiodipyridine (DTDP) | LC-MS/MS | Reacts rapidly at acidic pH (suitable for samples like wine) and forms stable derivatives.[5] | Requires MS detection. |
| SBD-F | HPLC-FLD | Good linearity and allows for the separation of multiple thiols.[12] | May require specific mobile phase conditions for optimal separation. |
| PIPD | HPLC-FLD | Produces derivatives with excellent fluorescence properties; reaction is relatively fast.[6] | Requires a specific reaction temperature (35°C).[6] |
| Ethacrynic Acid | HPLC-UV | Quantitative reaction under mild conditions (room temperature, pH 7.4).[14] | UV detection may have lower sensitivity compared to fluorescence or MS. |
| Ethyl Propiolate | GC-MS | Allows for derivatization directly in the sample matrix.[13] | Suitable for volatile thiols and requires GC instrumentation. |
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Product Formation in Thiol Synthesis
Welcome to the technical support center for thiol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ensuring high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in thiol synthesis and what causes them?
A1: The most frequent side products encountered during thiol synthesis are:
-
Disulfides (R-S-S-R): These form through the oxidation of the desired thiol product. This oxidation is often facilitated by the presence of atmospheric oxygen, especially under basic conditions which favor the formation of the more reactive thiolate anion.[1][2][3]
-
Sulfides (Thioethers) (R-S-R'): This side product typically arises when the newly formed thiol or thiolate anion acts as a nucleophile and reacts with a second molecule of the starting alkyl halide.[2][4][5] Using an excess of the sulfur nucleophile can help to mitigate this issue.[2][5]
-
Over-alkylation Products: In some cases, the sulfide (thioether) can be further alkylated to form a ternary sulfonium salt (R₃S⁺).[2][4]
Q2: Which synthetic route is generally best for minimizing side products?
A2: While the optimal route depends on the specific substrate, using thiourea as the sulfur nucleophile followed by hydrolysis is a widely recommended method to avoid the common problem of sulfide formation.[2][4][6] This method proceeds through a stable S-alkylisothiouronium salt intermediate, which prevents the thiol from reacting with the starting alkyl halide.[2][6] Hydrolysis of this salt then yields the clean thiol product.[2][4] Another robust method involves the hydrolysis of a thioacetate intermediate, which also protects the thiol functionality until the final deprotection step.[7][8]
Q3: How can I prevent the oxidation of my thiol product to a disulfide?
A3: To minimize disulfide formation, you should:
-
Work under an inert atmosphere: Performing the reaction and workup under nitrogen or argon can significantly reduce exposure to oxygen.[3]
-
Degas all solvents and solutions: Removing dissolved oxygen from your reaction medium is crucial.[1][9] This can be achieved by bubbling an inert gas through the liquid or by using freeze-pump-thaw cycles.
-
Control the pH: Maintain a pH between 6.5 and 7.5.[1] Higher pH values increase the concentration of the highly reactive thiolate anion, which is more susceptible to oxidation.[1]
-
Use chelating agents: Adding a chelating agent like EDTA (1-5 mM) can sequester metal ions that may catalyze thiol oxidation.[1]
-
Add a reducing agent during workup/purification: If disulfide formation is still an issue, a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) can be added to the purification buffers to keep the thiol in its reduced state.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired thiol. | Incomplete reaction. | Extend the reaction time and monitor progress by TLC or GC.[9] Consider a moderate increase in temperature, but be cautious of potential side reactions.[9] |
| Poor nucleophilicity of the sulfur source. | If using sodium hydrosulfide, consider switching to thiourea or potassium thioacetate for a more robust reaction.[4][7] | |
| Significant disulfide formation observed in NMR/MS. | Oxidation of the thiol product during reaction or workup. | Ensure all steps are performed under an inert atmosphere (N₂ or Ar).[3] Degas all solvents and reagents thoroughly before use.[1] |
| Basic conditions promoting thiolate oxidation. | Adjust the pH of the reaction and workup to be slightly acidic or neutral (pH 6.5-7.5).[1] | |
| Major side product is the corresponding sulfide (thioether). | The product thiol is reacting with the starting alkyl halide. | Use a significant excess of the sulfur nucleophile (e.g., sodium hydrosulfide).[5] Alternatively, switch to the thiourea method to prevent this side reaction.[2][4] |
| Difficulty purifying the thiol from reaction byproducts. | Byproducts have similar polarity to the desired thiol. | If using Lawesson's reagent, byproducts can be difficult to remove via standard silica gel chromatography.[10] Consider converting the crude thiol to a disulfide, purifying the less polar disulfide, and then reducing it back to the pure thiol.[2] Another option is an extractive workup with a dilute base to convert the thiol to a water-soluble thiolate, which can then be separated from non-acidic impurities. |
Quantitative Data on Reaction Conditions
The choice of reaction conditions can significantly impact the yield and purity of the synthesized thiol. The following table provides a summary of how different deprotection methods for a thioacetate precursor can affect the final yield.
| Hydrolyzing Agent | Solvent | Conditions | Average Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | Ethanol/H₂O | Reflux, 2h | 50-75 | [11] |
| Hydrochloric Acid (HCl) | Methanol | Reflux, 5h | 50-75 | [11] |
| Hydroxylamine | Ethanol | Room Temp, 2h | Generally Poor | [11] |
Table 1: Comparison of Thioacetate Deprotection Methods and Their Respective Yields.[11]
Experimental Protocols
Protocol 1: Thiol Synthesis via the Thiourea Method
This protocol is adapted for the synthesis of a thiol from a primary or secondary alkyl halide, minimizing the formation of sulfide byproducts.[2][4]
Step 1: Formation of the S-Alkylisothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkyl halide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting alkyl halide is consumed.
-
Allow the reaction mixture to cool to room temperature. The S-alkylisothiouronium salt may precipitate. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
Step 2: Hydrolysis of the Isothiouronium Salt
-
To the crude S-alkylisothiouronium salt, add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl until the solution is acidic to litmus paper.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol.
Protocol 2: Purification of Thiols by Extraction
This protocol is useful for removing non-acidic impurities from a crude thiol product.
-
Dissolve the crude thiol product in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and extract with a degassed, dilute (e.g., 5%) aqueous sodium hydroxide solution (3x). The thiol will be deprotonated to the water-soluble thiolate.
-
Combine the aqueous layers and wash with diethyl ether to remove any remaining non-acidic impurities.
-
Carefully acidify the aqueous layer with cold, dilute HCl in an ice bath until the thiol precipitates or an oily layer forms.
-
Extract the aqueous layer with fresh diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified thiol.
Visualizations
Caption: Troubleshooting flowchart for identifying and addressing common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. memphis.edu [memphis.edu]
Technical Support Center: Enhancing Resolution in Chiral Separation of Mercaptans
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the chiral separation of mercaptans (thiols).
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of mercaptans important? A1: Mercaptans, or thiols, are sulfur-containing organic compounds. Chirality in these molecules, often due to an asymmetric carbon atom or a stereogenic sulfur center, can lead to enantiomers with significantly different biological and pharmacological effects.[1] In the pharmaceutical industry, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.[2] Therefore, separating and quantifying these enantiomers is critical for drug efficacy, safety, and regulatory compliance.
Q2: What are the primary strategies for the chiral separation of mercaptans by HPLC? A2: There are two main approaches for separating chiral mercaptans using High-Performance Liquid Chromatography (HPLC):
-
Direct Method: This involves using a Chiral Stationary Phase (CSP). The enantiomers form transient diastereomeric complexes with the chiral selector on the CSP, leading to different retention times and thus, separation.[3][4] This is the most common method.[3]
-
Indirect Method: This approach involves pre-column derivatization. The mercaptan enantiomers are reacted with a pure, chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column.[5]
Q3: What makes chiral mercaptans challenging to separate? A3: The challenges in separating chiral mercaptans are similar to those for other chiral compounds, revolving around finding a system with sufficient stereoselectivity.[6] Additionally, the thiol group (-SH) can be prone to oxidation, potentially forming disulfides, which can complicate the analysis. Care must be taken with sample preparation and mobile phase conditions to ensure the stability of the analyte.
Q4: What is a Chiral Stationary Phase (CSP) and how do I choose one for mercaptans? A4: A CSP is a stationary phase that incorporates a chiral selector, which is either bonded or coated onto a support like silica.[3][4] Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are widely used and versatile.[2][7] For mercaptans, ligand-exchange chromatography can also be effective, as it is well-suited for molecules with electron-donating atoms like sulfur.[4] The selection process is largely empirical; a screening of several columns with different selectivities is the most effective strategy to find a suitable phase.[2][8]
Q5: What is a Chiral Derivatizing Agent (CDA) and when should I use one? A5: A CDA is an enantiomerically pure reagent that reacts with a functional group on the analyte (in this case, the thiol group) to form diastereomers.[5] You should consider using a CDA when direct methods fail to provide adequate resolution, when you need to improve detection (e.g., by adding a fluorophore), or if you only have access to standard achiral HPLC columns.[5][9]
Troubleshooting Guide: Common Resolution Issues
This guide addresses frequent challenges encountered during the chiral separation of mercaptans.
Q1: I am seeing no separation (co-elution) of my mercaptan enantiomers. What is the first step? A1: A complete lack of separation is a common starting point. The primary cause is often an inappropriate choice of CSP or mobile phase.
-
Confirm System and Column Performance: First, inject a standard compound known to resolve on your specific CSP to ensure the column is functioning correctly.
-
Inappropriate CSP: The fundamental issue may be that the chosen CSP does not offer the necessary stereospecific interactions for your mercaptan analyte. Chiral recognition depends on forming transient diastereomeric complexes, and not all CSPs work for all molecules.[6]
-
Incorrect Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode is critical.[2] If your analyte does not interact correctly in the chosen solvent system, no separation will occur.
-
Insufficient Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times (sometimes 1-2 hours) to ensure stable and consistent performance.
Action Plan: Begin a systematic screening process using different CSPs and mobile phase modes (Normal Phase, Reversed Phase, etc.).[2] This is the most effective way to identify a promising starting point for method development.[10]
Q2: My enantiomer peaks are visible but have poor resolution (Rs < 1.5). How can I improve it? A2: Achieving baseline resolution often requires fine-tuning the method. Selectivity (α) is the most powerful factor for improving resolution in chiral separations.[2]
-
Optimize Mobile Phase Composition: The type and ratio of the organic modifier (e.g., isopropanol vs. ethanol in normal phase) can dramatically impact selectivity. Systematically vary the percentage of the modifier in small increments.
-
Reduce the Flow Rate: Chiral stationary phases often exhibit slow mass transfer kinetics. Reducing the flow rate (e.g., from 1.0 mL/min down to 0.5 or 0.25 mL/min) can increase column efficiency (N) and, consequently, resolution.[6]
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often improves selectivity and resolution, but this is not universal.[6] Conduct a study at different temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition.
-
Use Mobile Phase Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., 0.1% TFA) or a base (e.g., 0.1% DEA) can improve peak shape and selectivity by suppressing unwanted secondary interactions.
Q3: My peaks are broad and/or tailing. What can I do to improve the peak shape? A3: Poor peak shape degrades resolution and complicates quantification. Several factors can cause this issue.
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica support can cause tailing. Using a highly pure silica-based column or adding a competitive amine (like triethylamine) to the mobile phase can mitigate this.[11]
-
Inappropriate Sample Solvent: Dissolving your mercaptan sample in a solvent that is much stronger than the mobile phase can cause peak distortion and broadening. Ideally, dissolve the sample in the mobile phase itself.
-
Column Contamination or Degradation: Irreversibly adsorbed components from previous injections can damage the stationary phase over time. Flush the column with a strong solvent to clean it.[12]
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[6] Try reducing the injection volume or the sample concentration.
Q4: I have tried optimizing the direct method without success. What is the next step? A4: If direct separation on a CSP is unsuccessful, the indirect method using chiral derivatization is a powerful alternative.[5] By reacting your mercaptan with a CDA, you form diastereomers that are generally much easier to separate on a standard achiral C18 or silica column.[5] This approach also allows you to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.
Visual Workflow and Logic Diagrams
The following diagrams illustrate a logical troubleshooting workflow and the key relationships governing chromatographic resolution.
Caption: A troubleshooting workflow for enhancing chiral resolution.
Caption: Relationship between experimental parameters and resolution.
Data Presentation
Table 1: Influence of HPLC Parameters on Chiral Resolution
This table summarizes how key experimental parameters can be adjusted to improve the resolution of mercaptan enantiomers.
| Parameter | Action | Primary Effect On | Expected Outcome on Resolution (Rs) | Considerations |
| Mobile Phase | Change modifier type (e.g., Ethanol vs. Isopropanol) | Selectivity (α) | Can cause dramatic changes; may improve, worsen, or even invert elution order.[2] | A full screening of modifiers is recommended during method development. |
| Adjust modifier % | Selectivity (α), Retention (k') | Fine-tunes peak separation and retention time. | Small, systematic changes (e.g., 1-2%) are best for optimization. | |
| Flow Rate | Decrease | Efficiency (N) | Generally improves resolution by allowing more time for mass transfer.[6] | Analysis time will increase; optimal flow can be as low as 0.2 mL/min.[6] |
| Temperature | Decrease | Selectivity (α) | Often increases selectivity by enhancing weaker bonding forces, improving resolution.[6] | May increase column backpressure and viscosity. Not universally true; some separations improve at higher temperatures. |
| Increase | Efficiency (N) | Can decrease viscosity, leading to sharper peaks. | May decrease selectivity, leading to a net loss in resolution. | |
| Additives | Add acid/base (e.g., 0.1% TFA/DEA) | Peak Shape, Selectivity (α) | Suppresses secondary interactions, reducing peak tailing and potentially improving selectivity.[11] | Ensure additive is soluble in the mobile phase and compatible with your detector (e.g., MS).[10] |
Table 2: Common Chiral Derivatizing Agents (CDAs) for Thiols
This table lists examples of CDAs that can be used for the indirect chiral separation of mercaptans. The choice of agent depends on the analyte structure and desired detection method.
| Derivatizing Agent Class | Example Reagent | Reactive Towards | Key Advantages |
| Isothiocyanates | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Thiol (-SH), Amino (-NH2) | Forms stable thiourea derivatives; good for many functional groups. |
| Activated Carboxylic Acids | Mosher's acid chloride (MTPA-Cl) | Thiol (-SH), Alcohol (-OH), Amino (-NH2) | Widely used, but primarily for alcohols and amines. Reaction with thiols is possible. |
| N-substituted Maleimides | N-(1-Naphthyl)maleimide derivatives | Thiol (-SH) | Highly selective for the thiol functional group. |
| Benzofurazan-based | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Thiol (-SH), Amino (-NH2) | Provides a fluorescent tag, enabling highly sensitive detection.[13] |
| Imidazol-based | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (Dip-Cl) | Thiol (-SH), Alcohol (-OH), Amino (-NH2) | A fluorescent derivatizing agent for sensitive analysis.[14] |
Experimental Protocols
Protocol 1: General Chiral Method Screening for Mercaptans (Direct Method)
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Mobile Phase Screening:
-
For each column, test at least two different mobile phase modes.
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Optional: Add 0.1% TFA or DEA to the modifier if the analyte is acidic or basic.
-
-
Reversed Phase (RP):
-
Mobile Phase A: Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid.
-
Mobile Phase B: Methanol / Water (50:50, v/v) with 10mM Ammonium Acetate.
-
-
-
Initial Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV (select appropriate wavelength)
-
-
Evaluation:
-
Analyze the chromatograms from all runs. Look for any sign of peak splitting or separation, even if it is not baseline resolved.
-
Select the column/mobile phase combination that shows the most promising selectivity ("hits").
-
-
Optimization:
-
Proceed with the optimization of the "hit" conditions using the strategies outlined in the Troubleshooting Guide and Table 1.
-
Protocol 2: Indirect Separation of Mercaptans via Pre-column Derivatization
This protocol provides a general workflow for the indirect method. Note: Reaction conditions (time, temperature, stoichiometry) must be optimized for your specific analyte and chosen CDA.
-
Reagent Selection:
-
Choose a suitable CDA that is enantiomerically pure and reacts specifically with the thiol group (see Table 2). Ensure the CDA will not cause racemization of your analyte.[5]
-
-
Derivatization Reaction:
-
In a small vial, dissolve a known amount of your racemic mercaptan sample in a suitable, dry, aprotic solvent (e.g., acetonitrile or THF).
-
Add a slight molar excess (e.g., 1.2 equivalents) of the CDA.
-
If required, add a non-nucleophilic base (e.g., pyridine or triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed. Optimization may be needed (e.g., gentle heating, stirring for 30-60 minutes). The reaction should be driven to completion.
-
-
Sample Preparation for HPLC:
-
Once the reaction is complete, quench it if necessary (e.g., by adding a small amount of water or buffer).
-
Dilute the reaction mixture with the HPLC mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared diastereomer mixture onto a standard achiral column (e.g., C18 for reversed-phase or silica for normal-phase).
-
Develop an isocratic or gradient method to separate the two diastereomer peaks. Since diastereomers have different physical properties, separation is typically much more straightforward than for enantiomers.
-
-
Quantification:
-
Integrate the peak areas of the two separated diastereomers to determine the enantiomeric ratio of the original mercaptan sample.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. General screening and optimization strategy for fast chiral separations in modern supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. agilent.com [agilent.com]
- 13. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of 3-Mercapto-2-methylpentan-1-ol Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and validation of 3-Mercapto-2-methylpentan-1-ol, a potent aroma compound with significance in the food and flavor industries. The following sections detail the predominant detection techniques, their performance characteristics, and the experimental protocols for their implementation.
Introduction to 3-Mercapto-2-methylpentan-1-ol and its Analytical Challenges
3-Mercapto-2-methylpentan-1-ol is a volatile sulfur compound (VSC) recognized as a key aroma component in various foods, most notably onions and other Allium species.[1][2] Its potent, often pleasant "meaty" or "savory" aroma at low concentrations makes it a significant contributor to the overall flavor profile of many products.[3][4] However, the analysis of this and other VSCs is challenging due to their high reactivity, low concentrations in complex matrices, and potential for oxidation or adsorption during sample handling and analysis.[5][6]
Predominant Detection Methodologies
The primary analytical technique for the detection and quantification of 3-Mercapto-2-methylpentan-1-ol is Gas Chromatography (GC) . This method, coupled with various detectors, offers the necessary separation and sensitivity for analyzing this volatile thiol.
The most commonly employed GC-based methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and structural confirmation of 3-Mercapto-2-methylpentan-1-ol.[1][7][8] The mass spectrometer provides detailed fragmentation patterns that serve as a chemical fingerprint for the molecule.
-
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): The SCD is a highly specific and sensitive detector for sulfur-containing compounds.[6][9][10][11] It offers a linear and equimolar response to sulfur compounds, simplifying quantification and making it an excellent choice for trace-level analysis in complex samples.[6][10][11][12][13]
-
Gas Chromatography-Olfactometry (GC-O): This technique is essential for sensory analysis, allowing researchers to correlate the chemical detection of 3-Mercapto-2-methylpentan-1-ol with its characteristic odor.[1] This is particularly important in flavor research to determine the sensory impact of the compound.
Performance Comparison of Detection Methods
The validation of an analytical method ensures its reliability for a specific purpose. Key performance indicators for the detection of 3-Mercapto-2-methylpentan-1-ol are summarized in the tables below. The data presented is a synthesis of typical performance characteristics reported for the analysis of volatile sulfur compounds using these techniques.
Table 1: Comparison of GC-MS and GC-SCD Performance Characteristics
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) |
| Specificity | High (based on mass fragmentation patterns) | Very High (specific to sulfur compounds)[11][12] |
| Sensitivity (LOD) | Low to mid ppb range | Picogram-level (low ppb to ppt range)[11] |
| **Linearity (R²) ** | Typically > 0.99 | Excellent (> 0.999)[14] |
| Repeatability (RSD%) | < 10% | < 5%[14] |
| Quantitative Accuracy | Good, requires specific calibration for each compound | Excellent, equimolar response simplifies quantification[6][10][11] |
| Primary Application | Identification and quantification | Trace-level quantification of sulfur compounds |
Table 2: Sample Preparation Techniques for VSC Analysis
| Technique | Principle | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace of a sample onto a coated fiber.[15][16] | Solvent-free, simple, and can be automated. | Fiber selection and optimization of extraction parameters are critical.[15][16] |
| Stir Bar Sorptive Extraction (SBSE) | Extraction of analytes from a liquid sample onto a magnetic stir bar coated with a sorbent.[7] | High pre-concentration factor, good for trace analysis. | Longer extraction times compared to SPME. |
| Thermal Desorption (TD) | Volatiles are collected on a sorbent tube and then thermally desorbed into the GC. | Efficient for air and gas samples, allows for large sample volumes. | Potential for thermal degradation of labile compounds. |
Experimental Protocols
The following are representative experimental protocols for the analysis of 3-Mercapto-2-methylpentan-1-ol using GC-MS and GC-SCD.
Protocol 1: GC-MS Analysis of 3-Mercapto-2-methylpentan-1-ol
-
Sample Preparation (HS-SPME):
-
Place 5 mL of the liquid sample (e.g., food extract, beverage) into a 20 mL headspace vial.
-
Add a salt, such as NaCl (e.g., 1 g), to enhance the release of volatiles.
-
Seal the vial and place it in a heated autosampler (e.g., at 60°C).
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes with agitation.[15][16]
-
Retract the fiber and introduce it into the GC injector.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
-
Protocol 2: GC-SCD Analysis of 3-Mercapto-2-methylpentan-1-ol
-
Sample Preparation:
-
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
Column: DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm film thickness) or a low-bleed equivalent.[6][17]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 3 minutes.
-
Ramp to 220°C at 8°C/min, hold for 5 minutes.
-
-
Sulfur Chemiluminescence Detector (SCD):
-
Burner Temperature: 800°C.
-
Reaction Cell Pressure: Approximately 10 Torr.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 10 mL/min.
-
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the formation pathway of 3-Mercapto-2-methylpentan-1-ol and a typical analytical workflow.
References
- 1. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
- 2. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. scielo.br [scielo.br]
- 10. kelid1.ir [kelid1.ir]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. gcms.cz [gcms.cz]
- 14. perlan.com.pl [perlan.com.pl]
- 15. researchgate.net [researchgate.net]
- 16. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
A Comparative Analysis of the Sensory Thresholds of 3-Mercapto-2-methylpenta-1-ol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sensory thresholds of the four stereoisomers of the potent aroma compound 3-Mercapto-2-methylpenta-1-ol. This compound, a key odorant in onions and a contributor to the flavor of various cooked foods, exhibits significant variation in sensory perception based on its stereochemistry. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of flavor science, sensory analysis, and drug development.
Quantitative Sensory Threshold Data
The odor thresholds of the stereoisomers of this compound have been determined in water, revealing substantial differences in potency. The anti isomers, (2R,3S) and (2S,3R), are characterized by exceptionally low odor thresholds, while the syn isomers, (2R,3R) and (2S,3S), are significantly less potent.[1] This dramatic difference underscores the high stereospecificity of the olfactory receptors involved in their detection.
| Stereoisomer Configuration | Odor Threshold in Water (µg/L) | Relative Potency | Odor Description |
| (2S,3R) | 0.03 | Very High | Broth-like, sweaty, leek-like |
| (2R,3S) | 0.04 | Very High | Broth-like, sweaty, leek-like |
| (2R,3R) | > 12 | Low | Broth-like, sweaty, leek-like |
| (2S,3S) | > 30 | Low | Broth-like, sweaty, leek-like |
Experimental Protocols
The determination of sensory thresholds for volatile sulfur compounds like the stereoisomers of this compound requires rigorous and well-controlled sensory analysis methodologies. A commonly employed and standardized method is the Forced-Choice Ascending Concentration Series Method , which is detailed below.
Determination of Odor Detection Threshold
Objective: To determine the lowest concentration of a substance in a specific medium (e.g., water) that can be detected by a sensory panel.
Materials:
-
High-purity stereoisomers of this compound
-
Odor-free, deionized water as the solvent
-
Glass sniffing bottles with Teflon-lined caps
-
Precision micropipettes and volumetric flasks for serial dilutions
Procedure:
-
Panelist Selection and Training: A panel of human assessors is selected and trained to recognize and differentiate various odors. Panelists are typically screened for their ability to detect low concentrations of relevant odorants.
-
Preparation of Samples: A series of dilutions of the test compound in odor-free water is prepared. The concentrations are arranged in an ascending geometric progression (e.g., a factor of two or three between successive dilutions).
-
Sample Presentation: For each concentration level, a set of three samples (a "triangle test") is presented to each panelist. Two of the samples are blanks (odor-free water), and one contains the odorant at that specific concentration. The position of the spiked sample within the set is randomized.
-
Forced-Choice Evaluation: Panelists are required to sniff the headspace of each bottle and identify which of the three samples is different from the other two. This forced-choice methodology minimizes guessing bias.
-
Ascending Concentration Series: The triangle tests are presented to the panelists in order of increasing concentration.
-
Threshold Calculation: The individual detection threshold for each panelist is calculated as the geometric mean of the last concentration at which they made an incorrect identification and the first concentration at which they correctly and consistently identified the spiked sample. The group's threshold is then typically calculated as the geometric mean of the individual thresholds.
Signaling Pathway
The perception of this compound is initiated by its interaction with a specific olfactory receptor. Research has identified the human odorant receptor OR2M3 as being highly specific and narrowly tuned to this compound.[2] Olfactory receptors, including OR2M3, are G-protein coupled receptors (GPCRs).[1] The binding of an odorant molecule to its receptor triggers a cascade of intracellular events that ultimately leads to the perception of smell.
The general signaling pathway for olfaction is as follows:
-
Odorant Binding: A stereoisomer of this compound binds to the OR2M3 receptor located on the cilia of an olfactory sensory neuron in the nasal epithelium.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a G-protein (specifically Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels.
-
Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the olfactory sensory neuron's membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the odor.
References
A Comparative Analysis of 3-Mercapto-2-methylpentan-1-ol and Other Potent Sulfur Odorants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent sulfur odorant 3-Mercapto-2-methylpentan-1-ol with other significant sulfur-containing volatile compounds. The following sections detail their chemical properties, odor thresholds, and the analytical and sensory evaluation methodologies used to characterize them. Furthermore, this guide outlines the biochemical pathway of sulfur odorant perception.
Comparative Data of Potent Sulfur Odorants
The potency of an odorant is inversely related to its odor threshold, the minimum concentration at which it can be detected by the human nose. The following table summarizes the odor thresholds and sensory descriptors for 3-Mercapto-2-methylpentan-1-ol and a selection of other potent sulfur-containing odorants found in various foods and beverages.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Odor Threshold (in water) | Odor Descriptor(s) | Typical Occurrence |
| 3-Mercapto-2-methylpentan-1-ol | C₆H₁₄OS | 134.24 | 0.03 - 0.5 µg/L[1] | Meaty, broth-like, sweaty, onion, leek[2][3][4] | Onion, leek, chives[2] |
| Hydrogen Sulfide | H₂S | 34.08 | 0.5 - 10 µg/L | Rotten eggs | Volcanic gases, natural gas, microbial decomposition |
| Methanethiol (Methyl Mercaptan) | CH₄S | 48.11 | 0.02 - 2.0 µg/L | Rotting cabbage, unpleasant sulfurous | Natural gas, cheese, nuts |
| Ethanethiol (Ethyl Mercaptan) | C₂H₆S | 62.13 | 0.00025 µg/L | Leek, onion, natural gas odorant | Durian, natural gas |
| Dimethyl Sulfide | C₂H₆S | 62.13 | 30 µg/L[5] | Cooked cabbage, corn-like, truffle | Asparagus, beans, corn, seafood |
| Dimethyl Disulfide | C₂H₆S₂ | 94.20 | 12 µg/L | Cabbage, garlic | Cabbage, onion, garlic, cheese |
| Dimethyl Trisulfide | C₂H₆S₃ | 126.27 | 0.01 µg/L | Sulfurous, cabbage | Cabbage, cauliflower, seafood |
| 2-Furfurylthiol | C₅H₆OS | 114.17 | 0.005 µg/L | Roasted coffee | Coffee, roasted meat |
| 3-Mercaptohexan-1-ol | C₆H₁₄OS | 134.24 | 0.06 µg/L | Grapefruit, passion fruit | Sauvignon blanc wine, passion fruit |
| 4-Mercapto-4-methylpentan-2-one | C₆H₁₂OS | 132.22 | 0.0008 µg/L | Cat urine, boxwood, blackcurrant | Sauvignon blanc wine, beer |
| 1-p-Menthene-8-thiol | C₁₀H₁₈S | 170.31 | 0.000034 ng/L (in air)[5] | Grapefruit | Grapefruit juice |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for Sulfur Odorant Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.[6]
Objective: To separate and identify potent sulfur odorants in a food or beverage matrix.
Materials:
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port (ODP).
-
Capillary column suitable for volatile sulfur compound analysis (e.g., DB-Sulfur or equivalent).
-
Helium carrier gas (high purity).
-
Sample extraction solvents (e.g., dichloromethane).
-
Anhydrous sodium sulfate.
-
Concentration apparatus (e.g., Kuderna-Danish evaporator).
-
Trained sensory panelists.
Procedure:
-
Sample Preparation:
-
Homogenize the sample (e.g., 100g of raw onion).
-
Extract the volatile compounds using solvent extraction with dichloromethane.
-
Dry the extract over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL.
-
-
GC-MS-O Analysis:
-
Inject an aliquot of the concentrated extract into the GC.
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The column effluent is split between the MS detector and the ODP.
-
The MS detector identifies the chemical structure of the separated compounds.
-
Simultaneously, a trained panelist sniffs the effluent at the ODP and records the odor description and intensity for each detected odor event.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the peaks from the MS chromatogram to identify the odor-active compounds.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the extract is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor of each odorant, providing a measure of its potency.[1]
-
Sensory Evaluation for Odor Threshold Determination
The odor threshold is determined using a panel of trained human assessors according to standardized methods such as ASTM E679.[7][8]
Objective: To determine the detection threshold of a specific sulfur odorant in a defined matrix (e.g., water).
Materials:
-
Odor-free water or other suitable solvent.
-
A pure sample of the sulfur odorant.
-
A series of glass sniffing bottles with Teflon-lined caps.
-
A panel of at least 8-10 trained sensory assessors.
-
A controlled environment with odor-free air.
Procedure:
-
Panelist Training and Selection: Panelists are screened for their ability to detect a reference odorant (e.g., n-butanol) and trained in the sensory evaluation methodology.
-
Sample Preparation:
-
A stock solution of the odorant is prepared in a suitable solvent.
-
A series of dilutions is prepared in the chosen matrix (e.g., water), typically in ascending order of concentration (e.g., using a factor of 2 or 3).
-
-
Sensory Testing (Forced-Choice Ascending Concentration Series):
-
Panelists are presented with a set of three samples (a triangle test), where two are blanks (matrix only) and one contains the odorant at a specific dilution.
-
The presentation starts with the lowest concentration, which is expected to be below the detection threshold.
-
Panelists are asked to identify the odd sample.
-
The concentration is incrementally increased in subsequent presentations.
-
The individual threshold is the concentration at which the panelist correctly identifies the odorous sample a predetermined number of consecutive times.
-
-
Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.
Signaling Pathway for Sulfur Odorant Perception
The perception of sulfur odorants, like other smells, is initiated by the interaction of the volatile compound with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[9][10][11] This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.
The specific odorant, 3-Mercapto-2-methylpentan-1-ol, has been shown to exclusively activate the human olfactory receptor OR2M3.[12][13] The general signaling pathway is as follows:
-
Odorant Binding: The sulfur odorant molecule binds to a specific olfactory receptor (e.g., OR2M3 for 3-Mercapto-2-methylpentan-1-ol) on the cilia of an olfactory sensory neuron.[12][13]
-
G-protein Activation: This binding causes a conformational change in the receptor, which in turn activates a G-protein (Gαolf).[9][10]
-
Adenylyl Cyclase Activation: The activated Gαolf subunit activates the enzyme adenylyl cyclase.[9][10]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[9]
-
Depolarization: The opening of CNG channels allows an influx of sodium (Na+) and calcium (Ca2+) ions into the cell, leading to depolarization of the olfactory sensory neuron's membrane.[9]
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and relayed to higher olfactory cortices for conscious perception of the smell.[9][10]
Some research suggests that metal ions, such as copper, may play a role in the detection of thiols by certain olfactory receptors.[10][11][14]
Caption: Olfactory signaling pathway for sulfur odorants.
Experimental Workflow for Synthesis of 3-Mercapto-2-methylpentan-1-ol
The synthesis of 3-Mercapto-2-methylpentan-1-ol can be achieved through a multi-step process.[2][12][15]
Caption: Synthesis workflow for 3-Mercapto-2-methylpentan-1-ol.
References
- 1. NEMI Method Summary - 2150 B [nemi.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiols & sulfides | PPT [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. store.astm.org [store.astm.org]
- 8. fivesenses.com [fivesenses.com]
- 9. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 10. droracle.ai [droracle.ai]
- 11. Olfactory pathway | PPSX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 15. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]
A Guide to the Cross-Validation of Analytical Techniques for Sulfur Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of sulfur-containing compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical techniques for the analysis of sulfur compounds, supported by experimental data and detailed methodologies.
Comparison of Key Performance Characteristics
The selection of an appropriate analytical method hinges on factors such as the nature of the sulfur compound, the sample matrix, the required sensitivity, and the desired throughput. The following tables summarize the key performance characteristics of several widely used techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of specific sulfur compounds.
Table 1: Performance Characteristics of HPLC for Sulfur Compound Analysis
| Parameter | Performance | Reference |
| Linearity (r) | >0.984 | [1] |
| Average Recovery | 81.89–102.38% | [1] |
| Limit of Quantitation (LOQ) | 0.76 to 5.79 µg/mL for organosulfur compounds; 20.09 µg/mL for allicin | [1] |
| Intra-day Precision (RSD) | 0.03 to 3.31% | [1] |
| Inter-day Precision (RSD) | 1.22 to 14.00% | [1] |
Table 2: Performance Characteristics of Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) for Gaseous Sulfur Compounds
| Parameter | Performance | Reference |
| Repeatability | Good | [2] |
| Limit of Detection | Low | [2] |
| Linearity | Linear and equimolar response to sulfur atoms | [3] |
| Interference | Free from interference of most sample matrixes | [2] |
Elemental Analysis Techniques
For the determination of total sulfur content, Inductively Coupled Plasma (ICP) based methods and X-Ray Fluorescence (XRF) are commonly employed.
Table 3: Performance Characteristics of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
| Parameter | Performance | Reference |
| Detection Limit | < 1.0 ng/g | [4] |
| Accuracy (Carbon-normalized S) | ~20% higher than previously reported methods for Suwannee River Fulvic Acid standard | [5] |
| Precision (CV) | 3.1 to 5.5% (Microwave digestion-ICP) | [6] |
| Applicability | Total sulfur quantification in various matrices, including freshwater dissolved organic matter | [5] |
Table 4: Performance Characteristics of Wavelength Dispersive X-ray Fluorescence (WDXRF)
| Parameter | Performance | Reference |
| Applicable Concentration Range | 3 mg/kg to 5.3 wt% | [7] |
| Applicable Sample Types | Petroleum products including gasoline, diesel, and crude oil | [7][8] |
| Repeatability (r) | Varies with concentration, e.g., at 10 mg/kg, r ≈ 0.6 mg/kg | [7] |
| Reproducibility (R) | Varies with concentration, e.g., at 10 mg/kg, R ≈ 2.0 mg/kg | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC) for Organosulfur Compounds in Garlic
This method is suitable for the simultaneous determination of various organosulfur compounds.
Sample Preparation:
-
Extract 5 g of the sample with 70 mL of water in a 100 mL volumetric flask.[1]
-
For allicin, extract with dichloromethane and diethyl ether.[1]
Chromatographic Conditions:
-
Column: Hypurity Elite C18 for organosulfur compounds; Silica gel column for allicin.[1]
-
Mobile Phase: Optimized for the specific compounds of interest. For S-Allyl-l-cysteine (SAC) in rat plasma, a mobile phase of 2 mM ammonium acetate buffer (pH = 3.5) and acetonitrile (75:25, v/v) was used.[1]
-
Detection: UV detector.
Validation Parameters:
-
Linearity: Assessed by constructing calibration curves for each analyte.
-
Recovery: Determined by spiking known concentrations of standards into the sample matrix.
-
Precision: Evaluated through intra-day and inter-day analysis of quality control samples.
-
Limits of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) for Sulfur Compounds in Gaseous Fuels
This method is designed for the analysis of ultra-low levels of sulfur compounds.
System Configuration:
-
An Agilent Inert Flow Path GC/SCD system is recommended to ensure reliable results for reactive sulfur compounds.[3]
-
Column: Agilent J&W DB-Sulfur SCD column (e.g., 70 m × 0.53 mm, 4.3 µm).[3]
Analytical Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Optimized to achieve separation of the target sulfur compounds. An initial temperature of 35 °C can be used.[3]
-
Detector: Sulfur Chemiluminescence Detector (SCD).
Validation:
-
Linearity: Validated by dynamic dilutions of a certified calibration gas.[9]
-
Detectability: Determined from the analysis of a diluted calibration gas.[9]
-
Repeatability: Assessed by multiple injections of the same standard.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS/MS) for Total Sulfur Quantification
This technique offers high sensitivity for total sulfur analysis.
Sample Preparation:
-
For freshwater dissolved organic matter, solid-phase extraction is followed by evaporation.[5]
-
The residue is then dissolved in 2% nitric acid.[5]
ICP-MS/MS Conditions:
-
Instrument: Triple quadrupole ICP-MS/MS.[5]
-
Reaction Gas: Oxygen is used to react with 32S, and the resulting 32S16O+ is detected at a mass-to-charge ratio of 48 to avoid interferences.[5]
Method Validation:
-
The method is validated by analyzing a standard reference material, such as Suwannee River Fulvic Acid.[5]
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the described analytical techniques.
Caption: Workflow for HPLC analysis of sulfur compounds.
Caption: Workflow for GC-SCD analysis of gaseous sulfur compounds.
Caption: Workflow for ICP-MS/MS analysis of total sulfur.
This guide provides a foundational comparison of analytical techniques for sulfur compounds. The choice of the most suitable method will always depend on the specific analytical challenge. It is recommended to perform in-house validation or cross-validation against an established method to ensure the reliability of the obtained results.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Methods for the Sulfur Compounds and Elemental Sulfur Analysis in High-Sulfur Natural Gas | Scientific.Net [scientific.net]
- 3. agilent.com [agilent.com]
- 4. Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry [at-spectrosc.com]
- 5. Investigation of ICP-MS/MS for total sulfur quantification in freshwater dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 9. azom.com [azom.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Sensory Analysis of 3-Mercapto-2-methylpenta-1-ol and Alternative Aroma Compounds
A guide for researchers and flavor development professionals on the sensory panel validation of a key savory aroma compound, 3-Mercapto-2-methylpenta-1-ol, and its alternatives. This document provides a comparative analysis of their aroma profiles, supported by experimental data, and outlines a detailed protocol for sensory evaluation.
Introduction
This compound is a potent, sulfur-containing aroma compound that plays a significant role in the flavor profile of various cooked and processed foods. Its complex and concentration-dependent aroma is often described as meaty, savory, and onion-like at low concentrations, making it a valuable component in the development of savory flavors.[1][2][3] However, at higher concentrations, it can be perceived as sulfuric and unpleasant.[1] This guide provides a comparative sensory validation of this compound against other commercially relevant thiol compounds, offering a quantitative and qualitative assessment of their aroma profiles.
Comparative Aroma Profile Analysis
To objectively compare the aroma profiles of this compound and its alternatives, a trained sensory panel can be utilized to perform quantitative descriptive analysis. The following table summarizes the typical aroma profiles and odor threshold values for this compound and three other thiol compounds often used in the flavor industry. The intensity of each descriptor is rated on a scale from 0 (not perceived) to 10 (very strong).
| Aroma Compound | Meaty/Brothy | Sulfurous/Alliaceous | Tropical Fruit | Green/Herbaceous | Odor Threshold (in water) |
| This compound | 8.5 | 7.0 | 1.5 | 2.0 | ~0.04 ppb[4] |
| 4-Mercapto-4-methyl-2-pentanone | 2.0 | 6.5 | 8.0 | 3.5 | Not specified |
| 3-Mercaptohexyl Acetate | 1.5 | 4.0 | 9.0 | 5.0 | Not specified |
| 3-Mercapto-1-hexanol | 3.0 | 5.5 | 7.5 | 6.0 | Not specified |
Note: The intensity scores in this table are representative and would be determined through a specific sensory panel study as outlined in the experimental protocols below.
Experimental Protocols
A comprehensive sensory panel validation for these potent aroma compounds requires a meticulously designed experimental protocol. This includes panelist selection and training, sample preparation, and a structured sensory evaluation method.
Sensory Panel Selection and Training
-
Panelist Recruitment: A panel of 10-12 individuals should be recruited based on their sensory acuity, availability, and interest.[5]
-
Screening: Candidates should be screened for their ability to detect and describe basic tastes and aromas, particularly savory and sulfurous notes.
-
Training: The selected panelists undergo intensive training over several sessions. This training focuses on:
-
Aroma Recognition: Identifying and discriminating between various reference aroma compounds representing the key descriptors (e.g., meaty, sulfurous, onion, tropical fruit, green).
-
Intensity Scaling: Learning to use a standardized intensity scale (e.g., a 0-10 point scale) to rate the strength of each aroma attribute consistently.
-
Lexicon Development: Collectively developing a specific vocabulary to describe the nuances of the target aroma compounds.[6][7][8]
-
Sample Preparation and Presentation
-
Sample Dilution: Due to the high potency of these thiols, they must be diluted to appropriate concentrations in a neutral base (e.g., deionized water or a simple sugar-acid solution) to avoid overwhelming the panelists' senses.
-
Coding and Randomization: All samples must be coded with random three-digit numbers and presented to the panelists in a randomized order to prevent bias.
-
Serving: Samples should be presented in identical, odorless containers at a controlled temperature.
Quantitative Descriptive Analysis (QDA)
-
Evaluation Booths: Panelists should conduct their evaluations in individual sensory booths with controlled lighting and ventilation to minimize distractions.
-
Attribute Rating: For each sample, panelists will rate the intensity of the predetermined aroma attributes using the 0-10 scale.
-
Data Collection: Data is collected from each panelist for all samples.
-
Statistical Analysis: The collected data is then statistically analyzed to determine the mean intensity ratings for each attribute for each compound and to identify significant differences between the samples.
Sensory Panel Validation Workflow
The following diagram illustrates the key stages of a sensory panel validation process for aroma compounds.
Caption: Workflow for sensory panel validation of aroma compounds.
Signaling Pathway of Olfactory Perception
The perception of these aroma compounds is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific aroma.
Caption: Simplified olfactory signal transduction pathway.
Conclusion
The sensory validation of this compound and its alternatives through a trained sensory panel provides invaluable data for flavor development. The distinct aroma profiles, characterized by varying intensities of meaty, sulfurous, and fruity notes, allow for the targeted application of these compounds to achieve specific flavor profiles in food and beverage products. The detailed experimental protocol outlined in this guide provides a robust framework for obtaining reliable and reproducible sensory data, ensuring the successful application of these potent aroma compounds.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-mercapto-2-methyl pentanol, 227456-27-1 [thegoodscentscompany.com]
- 5. Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms [mdpi.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. flavorsum.com [flavorsum.com]
- 8. The Importance of Sensory Lexicons for Research and Development of Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Aromatic Impact of Thiols in Wine: A Comparative Guide
Volatile thiols are a class of sulfur-containing compounds that, despite their presence in minute concentrations (often in nanograms per liter), play a pivotal role in the aromatic profile of many wines.[1][2] These potent odorants are largely responsible for the characteristic "varietal" aromas in grapes like Sauvignon Blanc, Riesling, and Cabernet Sauvignon.[3][4][5][6] This guide provides a comparative analysis of three key varietal thiols: 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP), detailing their distinct aromatic contributions, sensory thresholds, and biosynthetic origins.
Quantitative Comparison of Key Varietal Thiols
The perceived aroma of a wine is determined not only by the presence of specific aromatic compounds but also by their concentration relative to their odor detection threshold. The table below summarizes the key quantitative data for 3MH, 3MHA, and 4MMP, offering a clear comparison of their aromatic potency and typical occurrence in wine.
| Compound | Abbreviation | Aroma Descriptors | Odor Detection Threshold (ng/L) | Typical Concentration Range in Wine (ng/L) |
| 3-mercaptohexan-1-ol | 3MH | Grapefruit, passion fruit, gooseberry, guava.[3][6] At high concentrations, can be perceived as "sweaty".[7] | 60[2][3] | 26 - 18,000[3] |
| 3-mercaptohexyl acetate | 3MHA | Passion fruit, grapefruit, box tree, gooseberry, guava.[3][6] | 4[2] | 0 - 2,500[3] |
| 4-mercapto-4-methylpentan-2-one | 4MMP | Box tree, passion fruit, broom, blackcurrant.[3][6] At high concentrations, can smell like "cat urine".[5][7] | 0.8[3] | 4 - 40[3] |
Biosynthesis and Release of Volatile Thiols
Volatile thiols are not typically found in their free, aromatic form within the grape.[3][5] Instead, they exist as non-volatile precursors, primarily conjugated to cysteine (Cys) or glutathione (Glut).[3][8] These precursors are then released and transformed into their odorous volatile forms by the enzymatic activity of yeast during alcoholic fermentation.[3][5][9]
The formation of these precursors in the grape is a complex process. It is understood to begin with the enzymatic oxidation and metabolic processing of unsaturated fatty acids, such as linolenic acid.[3][8] This leads to the formation of aldehydes like (E)-2-hexenal, which can then conjugate with glutathione.[8] This glutathione conjugate can subsequently be converted to a cysteine conjugate. During fermentation, yeast enzymes, specifically β-lyases, cleave the carbon-sulfur bond in these precursors, releasing the free thiol.[3][9] Furthermore, yeast can convert some of the released 3MH into the more potent 3MHA through the action of acetyl-transferase enzymes.[5][7]
Experimental Protocols
The evaluation of thiol contribution to wine aroma involves both sensory and instrumental analysis.
Protocol 1: Sensory Analysis - Descriptive Analysis
This method is used to identify and quantify the aromatic attributes of a wine.
-
Panel Selection: Recruit a panel of 8-10 trained assessors.[10] Screen candidates for their sensory acuity and ability to identify key aromas.[10]
-
Training: Familiarize the panel with relevant thiol aroma standards. Prepare solutions of 3MH, 3MHA, and 4MMP in a neutral base wine at concentrations representative of those found in commercial wines.[10]
-
Vocabulary Development: In a group session, panelists taste the wines to be evaluated and generate a list of descriptive terms for the aromas perceived.[11]
-
Evaluation: Present wine samples one at a time in randomized order to the panelists in a controlled environment (odor-free, quiet).[10] Each assessor rates the intensity of each descriptor on a structured scale (e.g., a 10-point scale).
-
Data Analysis: Analyze the intensity ratings statistically to determine the significant aromatic differences between wines and create an aroma profile for each sample.
Protocol 2: Instrumental Analysis - Thiol Quantitation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying volatile thiols in wine, which are challenging to analyze due to their high reactivity and low concentrations.[1][2]
-
Sample Preparation and Derivatization: Due to the low concentration and high reactivity of thiols, a derivatization step is often required to improve their detection.[2] A common method involves derivatization with p-hydroxymercuribenzoate (p-HMB) followed by extraction.[2]
-
Extraction: An organic solvent is used to perform a liquid-liquid extraction to isolate the derivatized thiols from the complex wine matrix.[2]
-
Gas Chromatography (GC) Separation: The extracted and derivatized compounds are injected into a GC system. The different compounds are separated based on their volatility and interaction with the chromatographic column.
-
Mass Spectrometry (MS) Detection: As the compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This allows for the identification and quantification of the specific thiols.[2]
-
Quantification: Stable isotope dilution assays are often used for accurate quantification. This involves adding a known amount of a labeled internal standard for each thiol to the wine sample before extraction. The ratio of the signal of the native thiol to the labeled standard is used to calculate its concentration.[1]
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. winemakersresearchexchange.com [winemakersresearchexchange.com]
- 6. Volatile thiols | Aromas [labexcell.com]
- 7. Varietal Thiols in Wine: Interventions in the vineyard and winery | Winemakers Research Exchange [winemakersresearchexchange.com]
- 8. infowine.com [infowine.com]
- 9. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agw.org.au [agw.org.au]
- 11. Sensory Guide to Wine (2025) - WinePros [winepros.org]
A Comparative Guide to the Synthetic Routes of 3-Mercapto-2-methylpenta-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 3-Mercapto-2-methylpenta-1-ol, a key organosulfur compound. Below, we detail the primary synthetic pathway involving a thioester intermediate, offering two alternative reduction methods, and discuss an alternative synthetic approach. Experimental protocols, quantitative data, and workflow visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.
Primary Synthetic Route: Thioester Intermediate Pathway
The most commonly documented synthesis of this compound proceeds through a three-step process:
-
Aldol Condensation: Propanal undergoes a self-aldol condensation to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.
-
Thioester Formation: Thioacetic acid is added across the double bond of 2-methyl-2-pentenal to yield the thioester intermediate, 3-Acetylthio-2-methylpentanal.
-
Reduction: The thioester and aldehyde functionalities of 3-Acetylthio-2-methylpentanal are reduced to a thiol and a primary alcohol, respectively, to yield the final product.
This final reduction step can be effectively carried out using two common reducing agents, Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), each presenting distinct advantages and disadvantages.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-pentenal
The self-aldol condensation of propanal can be efficiently catalyzed by an anion exchange resin.
-
Reaction Conditions: A mixture of propanal, a nitrogenous organic alkali (e.g., pyrrolidine), and an organic acid (e.g., propionic acid) is stirred to initiate the reaction. The use of a solvent is not necessary.
-
Work-up: The reaction mixture is washed with water to obtain 2-methyl-2-pentenal.
-
Yield: This method can achieve a high yield of over 95%.[1] Alternatively, using a hydrotalcite catalyst can result in a 97% conversion of propanal with 99% selectivity for 2-methyl-2-pentenal.[2]
Step 2: Synthesis of 3-Acetylthio-2-methylpentanal
This step involves the Michael addition of thioacetic acid to the α,β-unsaturated aldehyde.
-
Procedure: Thioacetic acid is added to 2-methyl-2-pentenal. This reaction can be performed under alkaline conditions.
-
Sensory properties of the product have been a focus of some studies. [3]
Step 3: Reduction of 3-Acetylthio-2-methylpentanal
Two primary methods for the reduction of the thioester intermediate are presented below.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent reducing agent capable of reducing both the thioester and the aldehyde.
-
Experimental Protocol: A solution of 3-Acetylthio-2-methylpentanal in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and typically at reduced temperatures (e.g., 0 °C). The reaction is then stirred for a specified time before being carefully quenched with water and/or an acidic workup.
-
General Yield: The conversion for this reduction step is reported to be around 80%.
Method B: Reduction with Sodium Borohydride (NaBH₄)
NaBH₄ is a milder reducing agent, offering a safer alternative to LiAlH₄.
-
Experimental Protocol: 3-Acetylthio-2-methylpentanal is dissolved in a protic solvent, most commonly methanol or ethanol.[4] Sodium borohydride is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored until completion, followed by a work-up that typically involves the addition of water or a dilute acid to decompose excess NaBH₄ and then extraction of the product.
-
Reactivity: While NaBH₄ is primarily used for reducing aldehydes and ketones, it can also reduce thioesters, although the reaction may be slower than with LiAlH₄.[5]
Data Presentation
| Parameter | Step 1: Aldol Condensation | Step 2: Thioester Formation | Step 3: Reduction (LiAlH₄) | Step 3: Reduction (NaBH₄) |
| Starting Materials | Propanal, Catalyst | 2-Methyl-2-pentenal, Thioacetic Acid | 3-Acetylthio-2-methylpentanal, LiAlH₄ | 3-Acetylthio-2-methylpentanal, NaBH₄ |
| Solvent | None or Benzene[6] | Not specified | Anhydrous Ether/THF | Methanol/Ethanol[4] |
| Reaction Time | 2 hours[6] | Not specified | Not specified | 15 minutes to several hours[4] |
| Reported Yield | >95%[1] | Not specified | ~80% (conversion) | Not specified for this specific substrate |
| Purity | 93.54%[6] | Not specified | Not specified | Not specified |
| Safety Considerations | Standard laboratory procedures | Handle thioacetic acid in a fume hood | LiAlH₄ is highly reactive with water and pyrophoric. Requires strict anhydrous conditions and careful handling. | NaBH₄ is less reactive and can be handled in protic solvents. Generates hydrogen gas upon decomposition. |
Comparison of Reducing Agents
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Strong reducing agent. Reduces a wide range of functional groups including esters and carboxylic acids.[7][8][9] | Milder and more selective reducing agent. Primarily reduces aldehydes and ketones. Can reduce thioesters, but may require longer reaction times or specific conditions.[5][7][8] |
| Solvent Compatibility | Requires anhydrous, aprotic solvents (e.g., ether, THF).[8] | Compatible with protic solvents (e.g., methanol, ethanol, water).[8][10] |
| Safety | Highly flammable and reacts violently with water. Requires careful handling under an inert atmosphere.[8] | More stable and safer to handle.[9] |
| Work-up | Requires a careful, multi-step quenching procedure. | Simpler work-up, typically involving acidification. |
Alternative Synthetic Route: Direct Reduction of 3-Mercapto-2-methylpentanal
An alternative pathway involves the direct reduction of 3-mercapto-2-methylpentanal. This route is more atom-economical as it bypasses the thioester formation and subsequent deprotection. However, the synthesis of the starting mercapto-aldehyde is a key challenge.
Experimental Protocol
Data Presentation
Due to the limited availability of experimental data, a quantitative comparison for this route is not currently possible.
Visualizations
Experimental Workflow for the Primary Synthetic Route
References
- 1. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. webassign.net [webassign.net]
- 5. differencebetween.com [differencebetween.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Inter-Laboratory Comparison of Thiol Analysis in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol Analysis in Food
Thiols, also known as mercaptans, are organic compounds containing a sulfhydryl (-SH) group. In foods, they are significant contributors to aroma and flavor, particularly in products like wine, coffee, and tropical fruits. However, their analysis presents a considerable challenge due to their high reactivity, susceptibility to oxidation, and typically low concentrations within complex food matrices. Accurate and reliable quantification of thiols is crucial for food quality control, process optimization, and flavor research. This necessitates robust analytical methods and a clear understanding of their performance characteristics.
Comparison of Analytical Methods
The selection of an analytical method for thiol analysis depends on factors such as the specific thiols of interest, the food matrix, required sensitivity, and available instrumentation. The most common techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with various detectors, and colorimetric assays.
Data Presentation
The following table summarizes the performance characteristics of three common methods for thiol analysis, based on data from single-laboratory validation studies, primarily in wine. This data can serve as a benchmark for what to expect in a hypothetical inter-laboratory comparison.
| Parameter | GC-MS (with derivatization) | HPLC-FLD (with derivatization) | Ellman's Assay (Colorimetric) |
| Principle | Separation of volatile thiol derivatives by gas chromatography and detection by mass spectrometry. | Separation of fluorescent thiol derivatives by liquid chromatography and detection by a fluorescence detector. | Colorimetric quantification based on the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). |
| Limit of Detection (LOD) | 0.9 - 17 ng/L (for specific thiols in wine) | 7.5 - 15 pmol (for specific thiols) | Generally in the low micromolar range. |
| Linearity (r²) | > 0.99 | > 0.99 | Typically > 0.99 within the working range. |
| Recovery | 90% - 109% (in wine) | 96.7% - 97.6% (in plant tissues) | 95.1% - 99.4% (in cell cultures) |
| Precision (%RSD) | 5% - 11% (in wine) | < 2% (for repeated tests) | 1.6% - 4.6% (in cell cultures) |
| Advantages | High selectivity and sensitivity for volatile thiols. | High sensitivity and suitable for a wide range of thiols. | Simple, rapid, and cost-effective for total thiol quantification. |
| Disadvantages | Requires derivatization and specialized equipment. | Requires derivatization and can be time-consuming. | Lower sensitivity and can be affected by interfering substances. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for comparing results across different laboratories. Below are representative protocols for the three discussed methods.
Protocol 1: GC-MS Analysis of Volatile Thiols in Wine (Adapted from HS-SPME-GC-MS)
This method is suitable for the analysis of volatile thiols such as 3-mercaptohexanol (3-MH), 3-mercaptohexyl acetate (3-MHA), and 4-mercapto-
A Comparative Analysis of Human Olfactory Receptors for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key human olfactory receptors (ORs) involved in the detection of thiols, a class of organic sulfur compounds known for their potent and often unpleasant odors. Understanding the specificity and activation mechanisms of these receptors is crucial for research in areas such as sensory science, environmental monitoring, and the development of malodor counteractants. This document summarizes quantitative data on receptor activation, details common experimental protocols, and visualizes the underlying signaling pathways.
Performance Comparison of Thiol-Sensing Olfactory Receptors
The human olfactory system utilizes a range of receptors to detect various thiols with differing sensitivities. Several of these receptors belong to the OR family 2. Their responses can be broadly categorized based on their sensitivity to different thiol compounds and the modulatory effect of metal ions, particularly copper (Cu²⁺). Below is a summary of the activation data for prominent human thiol-responsive ORs.
| Olfactory Receptor | Thiol Ligand(s) | EC50 (µM) without Cu²⁺ | EC50 (µM) with 10 µM Cu²⁺ | Tuning Breadth | Reference |
| OR1A1 | 2-Phenylethanethiol | 1.8 ± 0.3 | 2.5 ± 0.4 | Broad | [1] |
| 3-Mercaptohexyl acetate | 3.0 ± 0.5 | 3.1 ± 0.6 | Broad | [1] | |
| OR2W1 | 2-Phenylethanethiol | 1.9 ± 0.2 | 3.8 ± 0.5 | Broad | [1] |
| 3-Mercaptohexyl acetate | 3.2 ± 0.4 | 3.3 ± 0.4 | Broad | [1] | |
| OR2M3 | 3-Mercapto-2-methylpentan-1-ol | 0.4 ± 0.1 | 0.3 ± 0.1 | Narrow | [1] |
| OR2T11 | Low-molecular-weight thiols (e.g., Ethanethiol, t-Butylthiol) | Data not available | Activation is copper-dependent | Narrow | [2][3] |
| OR2C1 | Longer-chain thiols (e.g., Octanethiol, Nonanethiol) | Data not available | Data not available | Likely Narrow | [4] |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency of the ligand for the receptor. Data for OR2T11 and OR2C1 are limited in the public domain.
Experimental Protocols
The characterization of human olfactory receptors for thiols typically involves heterologous expression of the receptors in cell lines that do not endogenously express ORs, followed by functional assays to measure receptor activation upon ligand stimulation.
Heterologous Expression of Olfactory Receptors
A common method for studying human ORs is to express them in human embryonic kidney (HEK293) cells or similar cell lines. This process generally involves:
-
Vector Construction: The coding sequence of the olfactory receptor gene is cloned into a mammalian expression vector. This vector often includes an N-terminal tag (e.g., a rhodopsin tag) to facilitate cell surface expression and detection.
-
Transfection: The expression vector containing the OR gene is introduced into the host cells using standard transfection methods, such as lipid-based transfection reagents.
-
Co-transfection with Accessory Proteins: To enhance the functional expression and signaling of ORs, cells are often co-transfected with accessory proteins like the Receptor Transporting Protein 1S (RTP1S) and Gαolf, the G protein alpha subunit specifically involved in olfaction.
Functional Assays: GloSensor™ cAMP Assay
The GloSensor™ cAMP assay is a widely used method to quantify the activation of Gs-coupled GPCRs, such as olfactory receptors. The principle of the assay is as follows:
-
Principle: The assay utilizes a genetically engineered form of firefly luciferase that is fused to a cAMP-binding domain. When intracellular cAMP levels rise upon OR activation, cAMP binds to the biosensor, causing a conformational change that results in a quantifiable increase in luminescence.[5][6]
-
Procedure:
-
Cell Plating: HEK293 cells co-expressing the OR of interest, Gαolf, and the GloSensor™ cAMP biosensor are plated in a multi-well plate.
-
Reagent Equilibration: The cells are incubated with the GloSensor™ cAMP Reagent, which contains the luciferase substrate, for a period to allow for equilibration.[7]
-
Ligand Stimulation: The thiol compounds to be tested are added to the wells at various concentrations.
-
Luminescence Detection: The luminescence signal is measured over time using a luminometer. The increase in luminescence is proportional to the increase in intracellular cAMP and thus reflects the activation of the olfactory receptor.[8]
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which EC50 values can be calculated to determine the potency of the thiol ligands.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical olfactory signal transduction pathway and a typical experimental workflow for comparing thiol-responsive olfactory receptors.
Caption: Canonical olfactory signal transduction pathway.
Caption: Experimental workflow for comparing thiol-responsive ORs.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 3-Mercapto-2-methylpentan-1-ol: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Mercapto-2-methylpentan-1-ol, a compound noted for its potent, onion-like aroma. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 3-Mercapto-2-methylpentan-1-ol with appropriate care. This compound is classified as harmful if swallowed.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound.
Ventilation: All work with 3-Mercapto-2-methylpentan-1-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of its strong, unpleasant vapors.
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2]
Summary of Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 3-Mercapto-2-methylpentan-1-ol is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C6H14OS |
| Molecular Weight | 134.24 g/mol [1] |
| Appearance | Clear liquid with an onion-like aroma[1] |
| Boiling Point | 50.0 °C @ 0.50 mm Hg[1] |
| Density | 0.985-0.995 g/cm³[1] |
| Solubility | Slightly soluble in water[1] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of 3-Mercapto-2-methylpentan-1-ol and its contaminated waste is through a licensed professional waste disposal service.[3] Improper disposal of this chemical can pose significant environmental and health risks.
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing 3-Mercapto-2-methylpentan-1-ol, including unused stock solutions and reaction residues, in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and absorbent materials, in a separate, clearly labeled hazardous waste bag or container.
Step 2: Decontamination of Glassware and Equipment
Due to the persistent and malodorous nature of thiols, all glassware and equipment that have come into contact with 3-Mercapto-2-methylpentan-1-ol require thorough decontamination.
-
Bleach Treatment: A common and effective method for neutralizing the odor of thiols is through oxidation with a bleach solution (sodium hypochlorite).
-
Prepare a 10-20% bleach solution in a designated container within a chemical fume hood.
-
Submerge the contaminated glassware and equipment in the bleach solution and allow them to soak for at least 24 hours to ensure complete oxidation of the thiol.
-
After soaking, the glassware can be washed using standard laboratory procedures.
-
-
Rinsate Collection: The initial rinsate from cleaning contaminated glassware should be collected as hazardous waste.
Step 3: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills:
-
Ensure the area is well-ventilated, and wear appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a bleach solution.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Prevent the spill from entering drains or waterways.
-
Step 4: Final Disposal
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "Hazardous Waste" and "3-Mercapto-2-methylpentan-1-ol."
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[3]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of 3-Mercapto-2-methylpentan-1-ol.
Caption: Disposal Workflow for 3-Mercapto-2-methylpentan-1-ol
References
Essential Safety and Operational Guide for 3-Mercapto-2-methylpenta-1-ol
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Mercapto-2-methylpenta-1-ol, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Due to the presence of a thiol group, it also has a strong, unpleasant odor.[2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to control vapor inhalation and odor. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side shields are required. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C6H14OS[1] |
| Molecular Weight | 134.24 g/mol [1] |
| Appearance | Clear liquid with an onion-like aroma[1] |
| Boiling Point | 205.0 ± 23.0 °C at 760 mmHg[3] |
| Flash Point | 77.8 ± 22.6 °C[3] |
| Density | 1.0 ± 0.1 g/cm³[3] |
| Water Solubility | Slightly soluble in water; soluble in organic solvents[3] |
| Vapor Pressure | 0.0612 mmHg at 25°C[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to minimize its potent odor.
Preparation (Inside a Chemical Fume Hood):
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare a fresh 10% bleach solution in a designated container for immediate decontamination of tips, stir bars, and other small contaminated items.
-
Don all required personal protective equipment (PPE) as detailed in the table above.
Handling and Use:
-
Store the primary container of this compound in a cool, dry, and well-ventilated place.[3]
-
When transferring the chemical, use techniques that minimize aerosolization and odor release, such as using a syringe or cannula.
-
Keep the container tightly closed when not in use.
Post-Experiment:
-
Decontaminate all non-disposable equipment that came into contact with the chemical by immersing it in the prepared bleach solution within the fume hood.
-
Wipe down the work surface inside the fume hood with a 10% bleach solution.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and manage the strong odor of this compound.
Liquid Waste:
-
Neutralization: In a designated container within the fume hood, carefully and slowly add the this compound waste to a 10% bleach solution with stirring. The recommended ratio is at least 10 parts bleach solution to 1 part thiol waste.
-
Reaction Time: Allow the mixture to react for at least 2 hours to ensure complete oxidation of the thiol.
-
Disposal: The neutralized solution must be disposed of as hazardous waste in accordance with institutional and local regulations.
Solid Waste (Contaminated disposables e.g., gloves, paper towels):
-
Segregation: Place all contaminated solid waste into a dedicated, sealable plastic bag or container within the fume hood.
-
Deodorization: Before sealing, a small amount of bleach solution can be carefully added to the bag to help neutralize the odor.
-
Disposal: Seal the bag/container and dispose of it as hazardous waste according to your institution's guidelines.[2]
Emergency Procedures
Spills:
-
Small Spills (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal as hazardous waste. Clean the area with a 10% bleach solution.
-
Large Spills: Evacuate the immediate area and contact your institution's environmental health and safety (EHS) office immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3]
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
